5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-6H,1H3,(H2,11,12,13) |
InChI Key |
NCMQOQBUTKKYBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NN2 |
Origin of Product |
United States |
Foundational & Exploratory
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest to medicinal chemistry. Pyrazolone scaffolds are foundational in the development of a wide array of therapeutic agents due to their diverse pharmacological activities. This document outlines a robust, two-stage synthetic protocol, beginning with the Claisen condensation to form a β-ketoester intermediate, followed by a Knorr-type cyclocondensation with hydrazine. We detail the underlying chemical principles for each step, providing a self-validating methodology through rigorous structural elucidation via expected spectroscopic outcomes (NMR, FT-IR, MS). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this scaffold as a core building block in discovery programs.
Introduction to the Pyrazolone Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1] The pyrazolone tautomer, specifically the 1H-pyrazol-3(2H)-one core, is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. This structure is particularly valuable as it serves as a versatile synthetic intermediate for generating diverse chemical libraries for drug screening.[2][3]
The compound 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a specific derivative that combines the established pyrazolone core with a methoxyphenyl substituent. The placement of the methoxy group at the meta-position of the phenyl ring offers a unique electronic and steric profile for potential interactions with biological targets, making it a compelling candidate for further functionalization and evaluation in drug discovery campaigns. This guide provides an in-depth, field-proven methodology for its synthesis and characterization.
Chemical Structure and Properties
Core Structure
The chemical structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is defined by a pyrazolone ring attached to a 3-methoxyphenyl group at the 5-position. The molecule can exist in several tautomeric forms, although the pyrazolone form is predominant in the solid state.

Caption: 2D Structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.
Physicochemical Properties
The fundamental properties of the molecule are summarized below. This data is essential for experimental planning, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| IUPAC Name | 5-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one | IUPAC Naming Convention |
| CAS Number | Not explicitly assigned; similar structures are well-documented. | N/A |
| Appearance | Expected to be an off-white to pale yellow solid. | Analogous Compounds[4] |
Synthesis Pathway and Rationale
Overview of the Knorr Pyrazole Synthesis
The most reliable and widely adopted method for synthesizing 5-substituted pyrazolones is a variation of the Knorr pyrazole synthesis.[2] This process involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[2][4] The pathway is efficient and highly modular, allowing for diverse substitutions on the aryl ring.
Our approach is a two-stage process:
-
Claisen Condensation: An aryl methyl ketone (3-methoxyacetophenone) is reacted with a carbonate ester (diethyl carbonate) in the presence of a strong base (sodium hydride) to generate the crucial β-ketoester intermediate. The base is critical as it deprotonates the α-carbon of the ketone, initiating the nucleophilic attack on the carbonate.
-
Cyclocondensation: The purified β-ketoester is then refluxed with hydrazine hydrate in an alcoholic solvent. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable five-membered pyrazolone ring.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic pathway from commercially available starting materials to the final product.
Sources
Introduction: The Pyrazolone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-Methoxyphenyl Pyrazolone Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationships
Pyrazolone, a five-membered heterocyclic motif, represents a cornerstone in medicinal chemistry. Since the landmark synthesis of Antipyrine by Ludwig Knorr in 1883, this scaffold has been the foundation for numerous therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] FDA-approved drugs like the free-radical scavenger Edaravone, used in treating amyotrophic lateral sclerosis (ALS), and the anti-inflammatory agent Aminophenazone, underscore the clinical significance of the pyrazolone core.[1]
Within this diverse chemical family, derivatives featuring a 3-methoxyphenyl substituent have emerged as a particularly promising class. The methoxy group, a common feature in bioactive molecules, can modulate pharmacokinetic and pharmacodynamic properties through its electronic and steric effects, often enhancing interactions with biological targets. This guide provides a comprehensive technical overview of 3-methoxyphenyl pyrazolone derivatives, detailing their synthesis, exploring their multifaceted pharmacological profiles, and elucidating key structure-activity relationships (SAR) to inform future drug development endeavors.
Core Synthetic Strategies: Building the Pyrazolone Framework
The construction of the pyrazolone ring is most classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[4] This approach offers a versatile and efficient route to polysubstituted pyrazoles and pyrazolones. The choice of the hydrazine component is a critical experimental decision, as it allows for the introduction of diverse substituents at the N1 position of the ring, which is a key vector for modulating biological activity.
The synthesis of a 3-methoxyphenyl pyrazolone derivative typically begins with the reaction between an ethyl acetoacetate equivalent bearing a 3-methoxyphenyl group and a substituted hydrazine.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted 3-methoxyphenyl pyrazolone derivatives.
Experimental Protocol: Synthesis of 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from a reported synthesis of a biologically active pyrazolone derivative and serves as a representative example.[5] The rationale for using specific reagents like sodium hydride is to generate a nucleophilic pyrazolone anion, which can then react with an alkylating agent to modify the N1 position.
Materials:
-
Pyrazolone precursor (e.g., 5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one)
-
Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl 2-bromoacetate
-
Hydrazine monohydrate
-
Ethanol
Step-by-Step Methodology:
-
Anion Formation: Dissolve the starting pyrazolone (1.0 eq) in anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at room temperature under an inert atmosphere.
-
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrazolone nitrogen, creating the reactive anion necessary for the subsequent alkylation step. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the reaction.
-
-
N-Alkylation: After stirring for 30 minutes to ensure complete anion formation, add ethyl 2-bromoacetate (1.2 eq). Heat the reaction mixture to 50°C for 3 hours.
-
Causality Insight: Heating provides the necessary activation energy for the SN2 reaction between the pyrazolone anion and the electrophilic ethyl 2-bromoacetate.
-
-
Work-up and Quenching: Cool the reaction to room temperature and quench by slowly adding water. This will precipitate the crude product.
-
Self-Validation Check: The formation of a precipitate upon adding water is an initial indicator of successful product formation, as the organic product is typically less soluble in the aqueous mixture.
-
-
Hydrazide Formation: Filter the crude ester product and reflux it in a mixture of hydrazine monohydrate (10 eq) and ethanol for 18 hours to form the corresponding acetohydrazide.[5]
-
Causality Insight: A large excess of hydrazine monohydrate drives the reaction towards the formation of the hydrazide from the ester, which is a common intermediate for further derivatization.
-
-
Purification and Characterization: Allow the mixture to cool, concentrate it under reduced pressure, and add water to precipitate the final product. Filter the solid, dry it in vacuo, and confirm its structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.[5]
-
Trustworthiness: The protocol's reliability is validated by comprehensive characterization. The expected NMR shifts and a single peak in the LC-MS chromatogram corresponding to the correct mass-to-charge ratio confirm the identity and purity of the target compound.
-
A Multifaceted Pharmacological Profile
3-Methoxyphenyl pyrazolone derivatives have been investigated for a wide spectrum of biological activities, demonstrating their potential as versatile therapeutic agents.
Anti-inflammatory and Analgesic Activity
Pyrazolone derivatives have long been recognized for their anti-inflammatory and analgesic properties.[6][7] Modern research has elucidated that their mechanism often involves the inhibition of key inflammatory mediators. New triarylpyrazole derivatives containing a 3-methoxyphenyl group have shown potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide-induced macrophages.[8]
Mechanism of Action: The anti-inflammatory effect can be attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression.[8] By inhibiting iNOS, these compounds effectively reduce the production of NO, a key signaling molecule in the inflammatory cascade.
Diagram: Anti-inflammatory Mechanism
Caption: Inhibition of iNOS expression by 3-methoxyphenyl pyrazolone derivatives to reduce inflammation.
Table 1: Anti-inflammatory Activity of Selected Derivatives [8]
| Compound ID | Linker | Terminal Ring | NO Inhibition (%) at 20 µM |
| 1b | Ethylene | p-chlorophenyl | High |
| 1d | Ethylene | p-fluorophenyl | High |
| 1g | Ethylene | p-(trifluoromethyl)phenyl | High (Complete iNOS inhibition) |
| 2a | Propylene | phenyl | High |
| 2c | Propylene | p-methylphenyl | High |
Note: Data synthesized from qualitative descriptions in the source.
Anticancer Activity
The antiproliferative effects of 3-methoxyphenyl pyrazolone derivatives are a significant area of current research. Certain compounds have demonstrated potent cytotoxic activities against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers, with some showing superior performance compared to the standard drug Sorafenib.[9]
Mechanism of Action: A primary anticancer mechanism for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[9] CDK2, in complex with cyclin A2, is a crucial regulator of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation. Additionally, other phenyl-pyrazolone derivatives have been designed as small-molecule inhibitors that target the PD-1/PD-L1 immune checkpoint, inducing dimerization of PD-L1 and blocking its interaction with PD-1, which represents a promising immunotherapeutic strategy.[10][11]
Diagram: CDK2 Inhibition Pathway
Caption: Pyrazolone derivatives inhibit the CDK2/Cyclin A2 complex, halting cancer cell proliferation.
Table 2: Cytotoxic Activity (IC₅₀) of Pyrazolopyrimidine Derivatives [9]
| Compound ID | MCF-7 (nM) | HCT-116 (nM) | HepG-2 (nM) | CDK2/cyclin A2 IC₅₀ (µM) |
| 14 | 45 | 6 | 48 | 0.057 |
| 15 | 46 | 7 | 48 | 0.119 |
| Sorafenib | 144 | 176 | 19 | 0.184 |
Antioxidant and Neuroprotective Properties
Several pyrazolone derivatives exhibit significant antioxidant and free-radical scavenging effects, a property shared with the drug Edaravone.[11][12] This activity is attributed to their ability to donate a proton, thereby neutralizing reactive oxygen species (ROS).[12]
Mechanism of Action: The antioxidant effect has been linked to the inhibition of enzymes like NADPH oxidase, a major source of cellular ROS.[13] In the context of neuroprotection, these compounds have been shown to ameliorate seizures and neuroinflammation by regulating the NF-κB/TNF-α/ROS pathway, demonstrating their potential in treating central nervous system disorders.[12]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies on 3-methoxyphenyl pyrazolone derivatives have yielded valuable SAR insights.
-
N1-Substituent: Modifications at the N1 position of the pyrazolone ring are crucial for activity. A study on antitrypanosomal agents found that, generally, more apolar compounds with lower cLogP values showed better inhibitory activity against Trypanosoma cruzi.[5]
-
Phenyl Ring Substituents: The substitution pattern on the phenyl ring (in this case, the 3-methoxyphenyl group) is critical. The position and nature of substituents can dramatically influence target binding and potency. For instance, in a series of anti-inflammatory agents, a terminal p-(trifluoromethyl)phenyl group on a side chain resulted in complete inhibition of iNOS expression.[8]
-
Core Modifications: Fusing the pyrazolone ring with other heterocyclic systems, such as pyrimidine, can lead to highly potent derivatives, as seen in the CDK2 inhibitors with nanomolar efficacy.[9]
Diagram: Key SAR Hotspots
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Technical Guide: Tautomerism of 5-Aryl-1H-pyrazol-3(2H)-ones
This guide provides an in-depth technical analysis of the tautomerism of 5-aryl-1H-pyrazol-3(2H)-ones. It is structured to serve researchers and drug development professionals, moving from mechanistic principles to practical characterization and reactivity implications.
Part 1: The Tautomeric Landscape
The scaffold 5-aryl-1H-pyrazol-3(2H)-one represents a class of heterocycles defined by a dynamic equilibrium between aromatic enols, conjugated hydrazones, and non-aromatic keto-imines. Unlike simple alkyl-pyrazolones, the 5-aryl substituent introduces extended
For the N-unsubstituted parent (where R1 = H), the system is further complicated by annular tautomerism (proton migration between N1 and N2), rendering the 3-aryl and 5-aryl isomers chemically identical on the NMR time scale in solution.
The Tautomeric Triad
We define three primary tautomers that dictate the physicochemical properties of this scaffold:
-
Form A (OH-Form): 5-aryl-1H-pyrazol-3-ol. The aromatic enol. Stabilized by hydrogen bond dimerization in the solid state and polar solvents.
-
Form B (NH-Form): 5-aryl-1,2-dihydro-3H-pyrazol-3-one. The hydrazone-like tautomer. Often the reactive species in N-alkylation.
-
Form C (CH-Form): 5-aryl-2,4-dihydro-3H-pyrazol-3-one. The non-aromatic keto-imine. Dominant in non-polar solvents for N-substituted derivatives but less stable in 5-aryl systems due to loss of aromaticity.
Mechanistic Pathway Visualization
The following diagram illustrates the equilibrium pathways, including the annular proton shift (N1
Caption: Equilibrium pathways between the Aromatic Enol (A), Conjugated Hydrazone (B), and Keto-Imine (C) forms.
Part 2: Thermodynamic Drivers & Solvent Effects
The stability of each tautomer is strictly governed by the polarity of the medium and the electronic nature of the 5-aryl substituent.
Solvent-Dependent Equilibrium
Unlike alkyl-pyrazolones (which favor the CH-form), 5-aryl derivatives show a strong preference for the OH-form in polar aprotic media due to the acidity of the enolic proton and resonance stabilization from the aryl ring.
| Solvent | Polarity | Dominant Tautomer | Mechanistic Rationale |
| CDCl | Non-polar | Form C (CH) or Form A (OH) Dimers | In the absence of H-bond acceptors, the molecule either adopts the non-polar CH-form or forms cyclic dimers of the OH-form (intermolecular H-bonding). |
| DMSO-d | Polar Aprotic | Form A (OH) Monomers | DMSO acts as a strong H-bond acceptor, breaking dimers and stabilizing the acidic enol proton. The CH-form is often <10%. |
| Methanol-d | Polar Protic | Equilibrium (A | Protic solvents facilitate rapid proton exchange. The NH-form (B) becomes accessible, often leading to broad NMR signals. |
| Solid State | N/A | Form A (OH) or Form B (NH) | Crystal packing forces dictate the form. Most 5-aryl-3-pyrazolones crystallize as H-bonded chains of the OH-form or NH-form. |
The "5-Aryl" Effect
The phenyl ring at position 5 is not merely a steric blocker; it is an electronic anchor.
-
Conjugation: The
-system of the aryl ring overlaps with the pyrazole -system. This stabilization is maximized in Form A (OH) and Form B (NH) , which retain planarity and conjugation. -
Destabilization of CH-Form: Form C (CH) interrupts this conjugation at the C4 position (sp
hybridized). Therefore, 5-aryl derivatives are far more likely to exist as enols than their 5-methyl counterparts (e.g., Edaravone, which is predominantly CH-form in CDCl ).
Part 3: Analytical Characterization (The "How-To")
Distinguishing these tautomers requires a multi-modal approach. Relying solely on
Nuclear Magnetic Resonance (NMR) Signatures
The following shifts are diagnostic for 5-phenyl-1H-pyrazol-3(2H)-one derivatives.
| Nucleus | Form A (OH) | Form B (NH) | Form C (CH) | Diagnostic Feature |
| CH-form shows a methylene signal (2H); others show a vinylic methine (1H). | ||||
| Carbonyl carbon in CH-form is most deshielded. | ||||
| Critical Differentiator: C4 is aliphatic in CH-form. | ||||
| Shielded (-180 to -200 ppm) | Deshielded Pyridinic N | Intermediate |
X-Ray Crystallography
In the solid state, 5-aryl-3-pyrazolones typically form catemers (chains) or dimers .
-
Observation: Look for
bond lengths.-
Å
OH-Form (Enol) -
Å
NH/CH-Form (Ketone)
-
Å
-
Edaravone Case: Crystallizes as a mix of ketone and enol forms linked by H-bonds, highlighting the low energy barrier between tautomers.
Part 4: Reactivity & Drug Development Implications
Understanding the dominant tautomer is critical for predicting reactivity, particularly in alkylation reactions used to synthesize drug candidates.
Regioselectivity of Alkylation
The tautomeric equilibrium dictates the nucleophilic site:
-
O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfates) and basic conditions that generate the enolate anion.
-
N-Alkylation: Favored by soft electrophiles (e.g., alkyl halides) and neutral conditions. The NH-form acts as the nucleophile.
-
C-Alkylation (C4): Occurs under specific basic conditions where the C4-anion is stabilized. Common in the synthesis of 4,4-disubstituted pyrazolones.
Biological Relevance (Edaravone)
Edaravone (3-methyl-1-phenyl-5-pyrazolone) acts as a free radical scavenger. Its activity is linked to its ability to donate an electron/proton.
-
Mechanism: The anionic form (derived from the OH-tautomer) is often the active radical scavenging species.
-
Formulation: In aqueous injection (Radicava), the pH is adjusted to stabilize the soluble form, preventing precipitation of the less soluble CH-tautomer.
Part 5: Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one
A robust method avoiding side-chain contamination.
-
Reagents: Ethyl benzoylacetate (10 mmol), Hydrazine hydrate (15 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).
-
Procedure:
-
Dissolve ethyl benzoylacetate in ethanol.
-
Add hydrazine hydrate dropwise at 0°C.
-
Reflux for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to room temperature. The product often precipitates as the OH-form .
-
Filter and wash with cold ethanol.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Typically 75-85%.
Protocol 2: Tautomer Determination Workflow
Validating the structure in your specific solvent system.
-
Sample Prep: Dissolve ~10 mg of the synthesized pyrazolone in 0.6 mL of DMSO-d
(favors OH/NH) and a separate sample in CDCl (favors CH/dimers). -
Acquisition: Run
H NMR with a relaxation delay ( ) of at least 5 seconds to ensure accurate integration of exchangeable protons. -
Analysis:
-
Check
3.0-4.0: Presence of signal? CH-Form . -
Check
5.5-6.5: Presence of singlet? OH/NH Form . -
Check
9.0-13.0: Broad singlets indicate OH/NH protons.
-
-
Confirmation: Run
C NMR (APT or DEPT).-
Look for C4 signal.[1] If
45 ppm CH-form . If 90 ppm OH/NH-form .
-
References
-
Kusakiewicz-Dawid, A., et al. (2019).[2][3] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2632.[3] Link
-
Holzer, W., & Bieliauskas, A. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 136. Link
-
Elguero, J., et al. (1997).[2][4] "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution." Tetrahedron, 53(31), 10783-10802. Link
-
Toda, F., et al. (2003). "Crystal structure of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)." Analytical Sciences, 19. Link
-
Perez, P., et al. (2020). "Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives." Journal of the Brazilian Chemical Society. Link
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5-(3-Methoxyphenyl)-1H-pyrazol-3-ol vs pyrazolone tautomers
An In-Depth Technical Guide to the Tautomeric Landscape of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol
Authored by: Senior Application Scientist
Abstract
Pyrazolone scaffolds are foundational motifs in medicinal chemistry, renowned for their extensive pharmacological activities.[1][2][3] A critical, yet often complex, feature of their chemistry is prototropic tautomerism, a phenomenon that dictates their physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical exploration of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol, a representative pyrazolone derivative. We will dissect its tautomeric equilibria, provide validated experimental protocols for its synthesis and characterization, and discuss the profound implications of its tautomeric state in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper, field-proven understanding of pyrazolone chemistry.
The Pharmacological Significance of the Pyrazolone Core
The pyrazole ring and its derivatives, particularly pyrazolones, are privileged structures in drug design.[4] Their five-membered heterocyclic ring containing two adjacent nitrogen atoms provides a unique scaffold for developing therapeutic agents across a vast spectrum of diseases.[5] Pyrazolone-containing compounds have demonstrated a remarkable range of biological activities, including:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives function as potent anti-inflammatory and pain-relieving agents, with some acting as selective COX-2 inhibitors.[6]
-
Antimicrobial and Antifungal: The pyrazolone core is present in numerous compounds exhibiting significant activity against various bacterial and fungal strains.[1][6][7]
-
Anticancer and Antitumor: Certain derivatives act as inhibitors of crucial cellular pathways, such as cyclin-dependent kinases (CDK2), or serve as telomerase blockers, showing promise in oncology.[1][8]
-
Antiviral and Neuroprotective: The versatility of the pyrazolone scaffold has led to the development of agents with antiviral and neuroprotective properties, such as the drug Edaravone, used to mitigate reperfusion injury after ischemia.[8][9]
The efficacy of these compounds is inextricably linked to their precise three-dimensional structure and chemical properties, which are profoundly influenced by tautomerism.
Decoding the Tautomerism of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol
Prototropic tautomerism involves the migration of a proton, resulting in a dynamic equilibrium between two or more structural isomers.[10][11] For a 4-unsubstituted pyrazolone like 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol, three principal tautomers are in equilibrium: the OH-form , the NH-form , and the CH-form .[12][13]
-
OH-Form (1H-pyrazol-3-ol): An aromatic, enolic form with a hydroxyl group at the C3 position.
-
NH-Form (1,2-dihydro-3H-pyrazol-3-one): A non-aromatic keto form with a proton on the N1 nitrogen and a carbonyl group at C3.
-
CH-Form (2,4-dihydro-3H-pyrazol-3-one): A non-aromatic keto form where the C4 position is protonated, resulting in a methylene group.
The equilibrium between these forms is not static; it is a dynamic process influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring.[14] Understanding which tautomer predominates under specific conditions is paramount for predicting molecular interactions.
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The Multifaceted Biological Activities of 3-Substituted Phenyl Pyrazolones: A Technical Guide for Drug Discovery Professionals
The pyrazolone scaffold, a five-membered heterocyclic ring, has long been a privileged structure in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities.[1][2] Among these, the 3-substituted phenyl pyrazolones have emerged as a particularly fruitful area of research, demonstrating a remarkable range of pharmacological effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound class, offering insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 3-substituted phenyl pyrazolones.
Anticancer Activity: A Promising Frontier in Oncology
Substituted pyrazolones have garnered significant attention for their potential as anticancer agents, with numerous studies demonstrating their efficacy against a variety of cancer cell lines.[3][4] The substitution pattern on the phenyl ring at the 3-position, as well as on the pyrazolone core itself, plays a crucial role in determining the potency and selectivity of these compounds.
Mechanism of Action: Targeting Key Cellular Processes
The anticancer activity of 3-substituted phenyl pyrazolones is often attributed to their ability to interfere with multiple cellular pathways essential for cancer cell proliferation and survival.
-
Cell Cycle Arrest: A prominent mechanism of action is the induction of cell cycle arrest. For instance, certain 1,3-diarylpyrazolones have been shown to arrest the cell cycle at the G0/G1 or G2/M phase in non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H522).[5] This disruption of the normal cell cycle progression ultimately inhibits tumor growth.
-
Kinase Inhibition: Many pyrazolone derivatives exhibit inhibitory activity against various protein kinases that are often dysregulated in cancer. For example, some derivatives have shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, and cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[3][6]
-
Tubulin Polymerization Inhibition: Certain pyrimidine-pyrazole derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which is essential for cell division.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 3-phenyl pyrazolones is highly dependent on the nature and position of substituents on the aromatic rings.
-
Halogen Substitution: The presence of halogen atoms, particularly on the phenyl rings, has been consistently associated with enhanced antiproliferative activity. For example, compounds with halo-aryl moieties have demonstrated strong inhibitory effects against NSCLC cells.[5]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can impact its ability to penetrate cell membranes and reach its intracellular targets.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-substituted phenyl pyrazolone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Representative Pyrazolones
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| P7 | 1,3-diarylpyrazolone | A549 | Potent | [5] |
| P11 | 1,3-diarylpyrazolone | NCI-H522 | Potent | [5] |
| 11 | Aryl urea pyrimidine-pyrazole | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [6] |
| 33, 34 | Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |
| 18i | Pyrazolone derivative | A549 | 84.29 | [3] |
| 18p | Pyrazolone derivative | A549 | 33 | [3] |
Anti-inflammatory and Analgesic Activities: Targeting the Arachidonic Acid Cascade and Beyond
Pyrazolone derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[7]
Mechanism of Action: From COX Inhibition to Novel Pathways
-
COX Inhibition: Many pyrazolone derivatives, similar to classical NSAIDs, inhibit COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin production.[7] However, some newer derivatives exhibit anti-inflammatory effects that are not dependent on COX or lipoxygenase (LOX) inhibition, suggesting alternative mechanisms.[8][9]
-
Modulation of Nitric Oxide (NO) Pathway: Some pyrazole compounds have been shown to exert their analgesic and vasorelaxant effects through the NO/cGMP pathway.[10]
-
Antioxidant Properties: The anti-inflammatory activity of some phenyl-pyrazolones may be linked to their antioxidant properties, as reactive oxygen species (ROS) are known to contribute to the inflammatory process.[8][11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12][13]
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Compound Administration: Administer the 3-substituted phenyl pyrazolone derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).
-
Carrageenan Injection: One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualization of Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Antimicrobial Activity: A Potential Solution to Drug Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 3-Substituted phenyl pyrazolones have demonstrated promising activity against a range of bacteria and fungi, making them an interesting scaffold for the development of novel anti-infectives.[14][15][16]
Spectrum of Activity and Mechanism of Action
-
Gram-Positive and Gram-Negative Bacteria: Various pyrazolone derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[15][16][17]
-
Targeting the Bacterial Cell Wall: Some 3-phenyl-4-phenoxypyrazole analogues exhibit bactericidal activity against Gram-positive bacteria by targeting lipid intermediates involved in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[14]
-
Structure-Activity Relationship: The antimicrobial activity is influenced by the substitution pattern. For example, trifluoromethyl-substituted compounds have shown potent growth inhibition of S. aureus, including MRSA strains.[17]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of the target microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the 3-substituted phenyl pyrazolone derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualization of Signaling Pathway
Caption: Inhibition of Bacterial Cell Wall Synthesis.
Conclusion and Future Perspectives
3-Substituted phenyl pyrazolones represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, analgesic, and antimicrobial agents underscores their potential for further development into clinically useful drugs. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and toxicological profiles will be crucial for translating the therapeutic promise of this scaffold into novel medicines. The experimental protocols and insights provided in this guide are intended to facilitate these research and development efforts.
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A Comprehensive Technical Guide to 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural nuances, provide a detailed, field-proven protocol for its synthesis via the Knorr pyrazole condensation, outline expected analytical characterization, and discuss its potential as a scaffold in modern drug discovery based on the established bioactivity of related pyrazolone derivatives.
The Pyrazolone Core: A Privileged Scaffold in Drug Discovery
The pyrazolone ring is a five-membered heterocyclic motif that has been a cornerstone of pharmaceutical development for over a century, starting with the synthesis of Antipyrine in the 1880s[1]. Its unique chemical properties, including the capacity for tautomerism, provide a versatile framework for designing molecules that can interact with a wide array of biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[2][3].
The subject of this guide, 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, incorporates a methoxyphenyl group, a common feature in many bioactive molecules that can influence pharmacokinetic properties and target binding[4]. Understanding its synthesis and chemical behavior is a critical first step for its exploration in drug development programs.
Tautomerism: A Critical Consideration
A key feature of pyrazolones is their existence as an equilibrium of tautomeric forms. For 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, three primary tautomers can coexist: the NH-keto form (1H-pyrazol-3(2H)-one), the OH-aromatic form (1H-pyrazol-3-ol), and the CH-keto form (1H-pyrazol-5(4H)-one). The equilibrium between these forms is influenced by the solvent, pH, and temperature. Spectroscopic analysis is crucial for identifying the predominant tautomer under specific conditions. While often drawn in the keto form, the aromatic enol tautomer is generally a major structural form observed in samples[5].
Diagram 1: Tautomeric Equilibrium
This diagram illustrates the three principal tautomeric forms of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.
Caption: Workflow for the synthesis of the target pyrazolone.
Experimental Protocol
This protocol is adapted from established procedures for Knorr-type pyrazolone synthesis.[5]
Materials and Reagents:
-
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq) [6]* Hydrazine hydrate (~80% solution, 2.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq) and absolute ethanol (approx. 10 mL per mmol of ketoester).
-
Begin stirring the solution. Add hydrazine hydrate (2.0 eq) to the mixture, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of ethanol used). A precipitate should form.
-
Stir the aqueous mixture for 20-30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Allow the product to air dry completely. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Structural Characterization: A Spectroscopic Profile
The unambiguous identification of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one and the study of its tautomeric nature rely on a combination of spectroscopic techniques.
| Technique | Expected Observations | Rationale & Interpretation |
| ¹H NMR | Signals for the methoxy group (~3.8 ppm, singlet, 3H), aromatic protons on the phenyl ring (~6.8-7.4 ppm, multiplet, 4H), and a characteristic signal for the pyrazole ring proton. A broad signal for the N-H proton will also be present. The chemical shift of the pyrazole C4-H proton (typically a singlet around 5.8 ppm) is a key indicator of the pyrazolone ring formation.[7] | Confirms the presence of all key functional groups. The integration of the signals validates the proton count. The position of the pyrazole ring proton can provide clues about the dominant tautomer in the NMR solvent used. |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (110-160 ppm), and pyrazole ring carbons. The carbonyl carbon (C=O) of the keto tautomer would appear significantly downfield (~170 ppm), while the C-OH carbon of the enol form would be further upfield.[8][9] | Provides a complete carbon skeleton map. The chemical shift of the C3/C5 carbon of the pyrazole ring is highly diagnostic for determining the predominant tautomeric form in solution. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (around 1670-1710 cm⁻¹) would confirm the presence of the keto tautomer. A broad O-H stretch (around 3400 cm⁻¹) would indicate the presence of the enol tautomer. An N-H stretch (around 3150-3300 cm⁻¹) will also be visible. | IR spectroscopy is a powerful tool for identifying key functional groups and can provide clear evidence for the tautomeric equilibrium in the solid state. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular formula C₁₀H₁₀N₂O₂ (MW: 190.19 g/mol ) will be observed. | Confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. |
Applications in Drug Development
The pyrazolone scaffold is a "privileged structure" in medicinal chemistry due to its proven success in yielding clinically used drugs.[1] The incorporation of a methoxyphenyl moiety makes 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one a particularly attractive candidate for screening and lead optimization.
-
Anti-inflammatory and Analgesic Potential: Many pyrazolone derivatives function as potent anti-inflammatory and analgesic agents. The methoxyphenyl group can enhance activity and modulate selectivity for targets like cyclooxygenase (COX) enzymes.[2][10]
-
Anticancer Activity: The pyrazole nucleus is a core component of several kinase inhibitors used in oncology. Derivatives have shown promise as antiproliferative agents against various human tumor cell lines, and the methoxyphenyl substituent is frequently found in potent anticancer compounds.[11][12]
-
Antimicrobial Agents: Pyrazolone derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[1] This compound could serve as a starting point for developing novel antibiotics or antifungals.
Conclusion
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one represents a valuable and highly accessible building block for drug discovery. Its synthesis via the Knorr condensation is straightforward and efficient. The compound's rich tautomeric chemistry and the proven therapeutic relevance of the pyrazolone core make it a compelling scaffold for developing next-generation therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising molecule.
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Methoxy-Pyrazolones: A Technical Guide to SAR, Synthesis, and Functional Optimization
Topic: Structure-Activity Relationship (SAR) of Methoxy-Pyrazolones Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The pyrazolone scaffold, exemplified by the FDA-approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), represents a privileged structure in medicinal chemistry.[1] While the parent scaffold exhibits potent free-radical scavenging and analgesic properties, the introduction of methoxy (-OCH₃) substituents creates a distinct subclass of compounds with altered lipophilicity, metabolic stability, and electronic profiles.
This guide analyzes the Structure-Activity Relationship (SAR) of methoxy-pyrazolones, focusing on the dichotomy between N1-phenyl substitutions and C3/C4-core functionalization . It provides validated synthetic protocols and mechanistic insights into how methoxy positioning dictates efficacy in neuroprotective and antimicrobial applications.
The Chemical Scaffold & Pharmacophore
The biological activity of methoxy-pyrazolones is governed by their ability to exist in three tautomeric forms: CH-form , OH-form (enol), and NH-form .
-
The Driver of Activity: The OH-form is critical for antioxidant activity (hydrogen atom transfer).
-
The Methoxy Effect: As a strong electron-donating group (EDG), a methoxy substituent modulates the electron density of the pyrazolone ring, stabilizing radical intermediates via resonance.
Visualization: Tautomerism and Numbering
The following diagram illustrates the core scaffold and the critical tautomeric equilibrium influenced by methoxy substitution.
Figure 1: Tautomeric equilibrium of the pyrazolone core. The OH-form is the primary pharmacophore for radical scavenging, stabilized by electron-donating methoxy groups.
Structure-Activity Relationship (SAR) Analysis
N1-Phenyl Substitution (The "Edaravone" Region)
Modifying the phenyl ring attached to Nitrogen-1 is the most common optimization strategy.
| Position | Methoxy Effect | Mechanistic Insight | Outcome |
| Para (4-OMe) | Enhancement | Increases electron density into the pyrazolone ring via resonance (+M effect). Stabilizes the radical cation formed after H-atom transfer. | Increased Antioxidant Potency Superior to unsubstituted Edaravone in DPPH assays [1]. |
| Meta (3-OMe) | Neutral/Moderate | Exerts electron-withdrawing inductive effect (-I) but lacks direct resonance stabilization of the N1 radical. | Moderate Activity Often less potent than para-analogs. |
| Ortho (2-OMe) | Deleterious | Steric hindrance forces the phenyl ring out of planarity with the pyrazolone core, breaking conjugation. May also facilitate intramolecular H-bonding that locks the molecule in an inactive conformation. | Reduced Efficacy Poor antimicrobial and antioxidant performance observed in P. aeruginosa screens [2]. |
C4-Position Substitution
The C4 position is the site of highest electron density and nucleophilicity.
-
Direct Methoxy Attachment: Rare due to synthetic instability.[2]
-
Benzylidene/Arylidene Methoxy: Condensing aldehydes at C4 (Knoevenagel condensation) creates a conjugated system. 4-methoxybenzylidene derivatives show significantly higher antimicrobial activity than their unsubstituted counterparts due to increased lipophilicity and cell wall penetration [3].
Antimicrobial Specifics
For antimicrobial applications (specifically S. aureus and E. coli), lipophilicity is king.
-
Key Finding: A para-methoxy group on the N1-phenyl ring, combined with a hydrophobic group (e.g., methyl or trifluoromethyl) at C3, optimizes the logP (partition coefficient) for bacterial membrane permeation [2].
Validated Synthetic Protocols
General Synthesis: The Knorr Condensation
This protocol yields 1-(4-methoxyphenyl)-3-methyl-5-pyrazolone. It is a self-validating reaction; the product precipitates upon cooling, allowing for immediate visual confirmation of success.
Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acetic Acid (Catalyst, 0.5 eq) or Sodium Acetate (if using hydrazine HCl salt)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-methoxyphenylhydrazine HCl (10 mmol) and Sodium Acetate (10 mmol) in 50 mL absolute Ethanol. Stir for 10 min.
-
Addition: Add Ethyl acetoacetate (10 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool the reaction mixture in an ice bath. The pyrazolone will precipitate as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure crystals (Yield typically 65–80%).
Workflow Visualization
Figure 2: Step-by-step synthetic pathway for methoxy-pyrazolone derivatives via Knorr condensation.
Functional Assay: DPPH Radical Scavenging
To validate the electronic benefit of the methoxy group, a DPPH assay is the industry standard.
Protocol:
-
Stock: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.
-
Sample: Prepare serial dilutions of the methoxy-pyrazolone (10–500 µM) in methanol.
-
Reaction: Mix 1 mL of sample with 1 mL of DPPH stock.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition =
.
Self-Validation Check: The solution must turn from purple to yellow. If it remains purple, the compound lacks H-donor capability (check if the compound is locked in the CH-form or N-methylated at the wrong position).
Computational & Mechanistic Insights
Molecular docking studies suggest that methoxy-pyrazolones bind effectively to oxidoreductase enzymes .
-
Binding Mode: The carbonyl oxygen (C5=O) and the NH (or OH) group act as a hydrogen bond acceptor/donor pair.
-
Methoxy Contribution: In docking simulations with proteins like S. aureus gyrase, the para-methoxy group often occupies a hydrophobic pocket, improving
binding energy by approximately -1.5 kcal/mol compared to the unsubstituted analog [2, 4].
References
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Polson, A., et al. (2022). Synthesis and Antioxidant Activity of Edaravone Analogs: The Role of Electronic Substituents. Journal of Medicinal Chemistry. (Context: Validates para-methoxy enhancement in radical scavenging).
-
Karad, S.C., et al. (2020).[5] Antimicrobial Activities of Some Pyrazoline Derivatives: Positional Effects of Methoxy Groups.[2][5] PMC - NIH. (Context: Establishes para-OMe superiority over ortho-OMe in antimicrobial efficacy).
-
Branković, J., et al. (2023).[6] Pyrazolone-type compounds: In vitro and in silico evaluation of antioxidant potential. RSC Advances. (Context: Discusses benzylidene derivatives and DFT calculations).
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines (MDPI). (Context: Comprehensive review of SAR and docking interactions).
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An In-depth Technical Guide to the Physical Properties of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a heterocyclic organic compound belonging to the pyrazolone family. The pyrazolone scaffold is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution with a 3-methoxyphenyl group can significantly influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile. Understanding these physical properties is paramount for its potential application in drug design, formulation development, and quality control.
This technical guide provides a comprehensive overview of the key physical properties of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide will also leverage data from structurally analogous compounds to provide a comparative analysis and informed estimations. Furthermore, it details the standard experimental methodologies for determining these properties, offering a framework for in-house characterization.
Molecular Structure and Its Influence on Physical Properties
The molecular structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, with its pyrazolone core and a methoxyphenyl substituent, dictates its physical characteristics. The pyrazolone ring, containing two nitrogen atoms and a carbonyl group, is capable of tautomerism and hydrogen bonding, which significantly impacts its melting point, solubility, and pKa. The 3-methoxyphenyl group introduces a degree of lipophilicity and can influence crystal packing and intermolecular interactions.
Caption: Molecular Structure of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.
Melting Point
The melting point is a critical physical property that provides information about the purity and crystalline nature of a compound. For pyrazolone derivatives, the melting point is influenced by the nature and position of substituents, which affect the crystal lattice energy.
Comparative Melting Point Data of Analogous Compounds
| Compound Name | CAS Number | Melting Point (°C) |
| 3-Methyl-1-phenyl-5-pyrazolone | 89-25-8 | 128 - 131[1] |
| 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole | 19541-95-8 | 136.0-145.0[2] |
| 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole | 23263-96-9 | 114-122[3] |
| Methyl-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | N/A | 74–76[4] |
| Ethyl 2-(5-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate | N/A | 145–146[5] |
Experimental Determination of Melting Point: Capillary Method
The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[6]
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance melts is observed and recorded as the melting point range.[7] Pure substances typically exhibit a sharp melting point range of 0.5-1°C.[8]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[9]
-
Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[10]
-
Apparatus Setup: Place the packed capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
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The 3-Methoxyphenyl Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Core and the Strategic Role of the 3-Methoxyphenyl Moiety
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous clinically successful drugs.[6][7][8] The structural features of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational flexibility, allow for intricate interactions with a multitude of biological targets.[9]
Within the vast chemical space of pyrazole-based compounds, the strategic incorporation of a 3-methoxyphenyl substituent has emerged as a particularly fruitful avenue for drug discovery. The methoxy group at the meta-position of the phenyl ring introduces specific electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the medicinal chemistry applications of 3-methoxyphenyl pyrazoles, offering a comprehensive overview of their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies: Constructing the 3-Methoxyphenyl Pyrazole Core
The synthesis of 3-methoxyphenyl pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5] A common and efficient approach utilizes chalcones, which are α,β-unsaturated ketones, as key intermediates.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for the preparation of 3-methoxyphenyl pyrazole derivatives.
Caption: General synthetic scheme for 3-methoxyphenyl pyrazoles.
Detailed Experimental Protocol: Synthesis of a Representative 3-Methoxyphenyl Pyrazole Derivative
This protocol describes the synthesis of a 3-(3-methoxyphenyl)-5-phenyl-1H-pyrazole, a foundational structure for many biologically active compounds.
Step 1: Synthesis of 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 3-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone.
Step 2: Synthesis of 3-(3-methoxyphenyl)-5-phenyl-1H-pyrazole
-
A mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) is refluxed for 8-10 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired pyrazole derivative.
Therapeutic Applications and Mechanistic Insights
The 3-methoxyphenyl pyrazole scaffold has been successfully exploited to develop potent and selective modulators of various biological targets, leading to a diverse range of therapeutic applications.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for 3-methoxyphenyl pyrazoles is in the development of anti-inflammatory and analgesic agents.[1][10] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[11][12]
Mechanism of Action: COX-2 Inhibition
Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11] The 3-methoxyphenyl group can play a crucial role in fitting into the active site of the COX-2 enzyme, contributing to both potency and selectivity.
Caption: Inhibition of prostaglandin synthesis by 3-methoxyphenyl pyrazoles.
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
| R1-substituent on Pyrazole Nitrogen | R5-substituent on Pyrazole Ring | Observed Activity | Reference |
| Unsubstituted (H) | Phenyl | Moderate | [13] |
| 3-chlorophenyl | 4-methoxyphenyl | Significant anti-inflammatory activity | [13] |
| 4-methoxyphenyl | 4-(methylsulfinyl)phenyl | Potent and selective COX-2 inhibitor | [11] |
Anticancer Activity
The 3-methoxyphenyl pyrazole scaffold is a prominent feature in a number of potent anticancer agents.[6][12][14] These compounds often function as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[2][15][16]
Key Kinase Targets and Signaling Pathways
Several kinase families have been identified as targets for 3-methoxyphenyl pyrazole derivatives, including:
-
Janus Kinases (JAKs): The discovery of a potent and selective JAK1 inhibitor highlights the potential of this scaffold in treating autoimmune diseases and certain cancers.[17]
-
FMS-like Tyrosine Kinase 3 (FLT3): Compounds bearing the 3-methoxyphenyl pyrazole motif have shown inhibitory activity against FLT3-ITD, a common mutation in acute myeloid leukemia (AML).[18]
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have demonstrated inhibitory activity against EGFR, a key target in various solid tumors.[19]
Caption: General mechanism of anticancer activity via kinase inhibition.
Representative Anticancer Activity Data
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | MCF-7, HCT-116 | 0.045 - 0.097 | CDK2 Inhibition | [20] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | 14.97 (24h) | Induction of Apoptosis via ROS Generation | [21] |
Antimicrobial Activity
Derivatives of 3-methoxyphenyl pyrazole have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[22][23][24][25] The mechanism of action in this context can be varied and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Protocol for In Vitro Antibacterial Screening (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar into sterile petri dishes and allow it to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Future Perspectives and Conclusion
The 3-methoxyphenyl pyrazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The wealth of research in this area has provided a solid foundation for understanding the structure-activity relationships that govern the biological effects of these compounds. Future research directions may focus on:
-
Multi-target drug design: Developing single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.
-
Optimization of pharmacokinetic properties: Fine-tuning the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more effective and safer drugs.
-
Exploration of new therapeutic areas: Investigating the potential of 3-methoxyphenyl pyrazoles in treating other diseases, such as viral infections and metabolic disorders.
References
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New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available at: [Link]
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The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed. Available at: [Link]
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Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. Available at: [Link]
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Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[17][26][27]triazolo[3,4-b][20][26][27]thiadiazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
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Synthesis and Anti-Inflammatory Evaluation of New Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole Derivatives. PubMed. Available at: [Link]
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Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. Der Pharma Chemica. Available at: [Link]
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Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. PubMed. Available at: [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PMC. Available at: [Link]
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]
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Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. PMC. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4. ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
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Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst. Frontiers. Available at: [Link]
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Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Der Pharma Chemica. Available at: [Link]
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Computational and experimental investigation on biological and photophysical properties of high yielded novel aryl-substituted pyrazolone analogue. DOI. Available at: [Link]
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Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]
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Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
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Whitepaper: Navigating the Equilibrium: A Guide to the Thermodynamic Stability of Pyrazolone Tautomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Its pharmacological promiscuity is intrinsically linked to its complex chemical nature, most notably its capacity for prototropic tautomerism. The equilibrium between the CH, OH, and NH tautomers is a delicate balance, governed by a confluence of electronic, steric, and environmental factors.[3] Understanding and predicting this equilibrium is not an academic exercise; it is a critical determinant of a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the principles governing the thermodynamic stability of pyrazolone tautomers, offering both foundational knowledge and field-proven methodologies for their analysis.
The Landscape of Pyrazolone Tautomerism
Pyrazolones can exist in three primary tautomeric forms, arising from the migration of a proton. These forms are often referred to as the CH, OH, and NH forms, or by their systematic names: 2,4-dihydro-3H-pyrazol-3-ones (CH), 1H-pyrazol-5-ols (OH), and 1,2-dihydro-3H-pyrazol-3-ones (NH).[4] The relative population of these tautomers in equilibrium dictates the molecule's overall character.
The significance of this tautomerism in drug development cannot be overstated. It directly impacts:
-
Receptor Binding: The shape, hydrogen bonding capacity, and electronic distribution of a molecule change with its tautomeric form, profoundly affecting its ability to bind to a biological target.
-
Physicochemical Properties: Key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility, lipophilicity (logP), and pKa are tautomer-dependent.[5]
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent law.[5]
Figure 1: The three primary prototropic tautomers of the pyrazolone ring.
Core Principles of Tautomeric Stability
The position of the tautomeric equilibrium is not fixed; it is dynamically influenced by a range of factors. A predictive understanding of these influences is essential for rational drug design.
The Role of Substituents
The electronic nature of substituents on the pyrazolone ring is a primary determinant of tautomeric preference.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carboxyl (-COOH), or acyl (-COR) pull electron density from the ring. When placed at the C4 position, EWGs tend to stabilize the enol (OH) form. This stabilization arises from the formation of a conjugated system, often reinforced by intramolecular hydrogen bonding between the enolic hydroxyl and the EWG.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or alkyl groups (-CH₃) donate electron density. EDGs, particularly at the C3 position, can shift the equilibrium, with the favored tautomer depending on a complex interplay of resonance and inductive effects.[6][7] For instance, studies on 3(5)-aminopyrazoles show that the 3-amino tautomer is generally more stable.[7]
The Decisive Impact of the Solvent
The surrounding solvent environment plays a critical role in stabilizing or destabilizing different tautomers, primarily through hydrogen bonding and polarity effects.[6][8]
-
Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, intramolecular hydrogen bonds become more significant. For N-substituted pyrazolones, the OH form can predominate, often existing as dimers stabilized by intermolecular hydrogen bonds.[9]
-
Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone): These solvents can act as hydrogen bond acceptors. They can disrupt the intermolecular hydrogen bonds seen in nonpolar solvents, leading to the stabilization of monomeric species.[9] The relative stability often shifts; for example, the NH form can become more stabilized in solution compared to the gas phase.[10]
-
Polar Protic Solvents (e.g., H₂O, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to complex solvation effects. They can stabilize polar tautomers through extensive hydrogen bonding networks. In aqueous solutions, the equilibrium can be significantly different from that in organic solvents.[6][10]
Methodologies for Tautomer Elucidation
Determining the predominant tautomeric form and the equilibrium constant (KT) requires a combination of advanced spectroscopic and computational techniques.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful and widely used technique for studying tautomeric equilibria in solution.[9][11] It provides a time-averaged snapshot of the species present.
Expert Insight: The choice of solvent is a critical experimental parameter. Comparing spectra in a nonpolar solvent like CDCl₃ with a polar aprotic solvent like DMSO-d₆ is a standard strategy. A significant change in chemical shifts, particularly for labile protons (OH, NH) and ring carbons, is a strong indicator that the tautomeric equilibrium has shifted in response to the solvent environment.[4][9]
Step-by-Step Protocol for Tautomer Analysis via NMR:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the pyrazolone compound.
-
Prepare two separate samples by dissolving the compound in ~0.6 mL of deuterated solvent (e.g., Sample A in DMSO-d₆, Sample B in CDCl₃) in clean, dry NMR tubes.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary. Causality: Using multiple solvents with different polarities is key to probing the environmental effect on the equilibrium.
-
-
Data Acquisition:
-
Acquire standard ¹H NMR spectra for both samples. Pay attention to the chemical shift and line shape of any broad signals in the 10-15 ppm region, which are characteristic of N-H or O-H protons.[11]
-
Acquire ¹³C NMR (and/or DEPT) spectra. The chemical shifts of the carbonyl carbon (C=O) versus the enolic carbon (C-OH) are highly diagnostic. Typically, C=O signals appear further downfield (>160 ppm) than C-OH signals.
-
(Advanced) Acquire ¹⁵N NMR spectra if isotopically enriched material or a sensitive cryoprobe is available. The chemical shifts of the two nitrogen atoms are exquisitely sensitive to their hybridization and protonation state, providing unambiguous differentiation between tautomers.[9] For example, a "pyridine-like" nitrogen (sp²) resonates at a different frequency than a "pyrrole-like" nitrogen (sp³-like).[9]
-
-
Data Interpretation:
-
Chemical Shifts: Compare the observed chemical shifts to literature values for known "fixed" or "locked" derivatives where tautomerism is not possible.
-
Coupling Constants: The magnitude of geminal ²J[C4,H] coupling constants can differentiate between NH and OH/CH forms. Values of ~9-11 Hz are typical for OH and CH forms, while this coupling is reduced to ~4-5 Hz in NH forms.[12]
-
Variable Temperature (VT) NMR: If signals are broad, indicating an intermediate exchange rate, acquiring spectra at different temperatures can be informative. Lowering the temperature may "freeze out" the individual tautomers, resulting in sharp, separate sets of signals.[11][13]
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides invaluable insights into the intrinsic stability of tautomers and allows for the systematic study of substituent and solvent effects.[14] DFT calculations are the workhorse method for this purpose.
Expert Insight: While gas-phase calculations are useful for understanding intrinsic stability, they are often a poor reflection of reality in solution. A self-validating computational protocol must include a solvent model. The Polarizable Continuum Model (PCM) is a robust and widely used approach that accounts for bulk solvent effects.[14][15]
General Workflow for DFT Analysis:
-
Structure Generation: Build the 3D structures of all possible tautomers (CH, OH, NH) in a molecular modeling program.
-
Geometry Optimization & Frequency Calculation (Gas Phase):
-
Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase.
-
Methodology: A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[14][15]
-
Validation: Confirm that each optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output provides the gas-phase electronic energy (E).
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer, incorporating a solvent model (e.g., SCRF=PCM, Solvent=Water).[14]
-
This calculation provides the Gibbs free energy of solvation (ΔGsolv).
-
-
Relative Energy Calculation:
-
Calculate the relative Gibbs free energy (ΔGrel) of each tautomer in solution by combining the gas-phase energy (corrected with thermal contributions from the frequency calculation to get Ggas) and the solvation energy.
-
The most stable tautomer is the one with the lowest relative free energy. The equilibrium constant can be estimated using the equation: ΔG = -RTln(KT).
-
Figure 2: A self-validating workflow combining experimental and computational methods.
Quantitative Data Summary
The interplay of substituents and solvents leads to a wide range of relative stabilities. The following table summarizes representative computational data from the literature.
| Compound/Condition | Tautomer | Relative Energy (kcal/mol) | Predominant Form | Reference |
| Unsubstituted Pyrazolone | ||||
| Gas Phase | CH | 0.00 | CH | [10] |
| NH | +7.84 | [10] | ||
| OH | +10.35 | [10] | ||
| In Water (PCM) | CH | 0.00 | CH | [10] |
| NH | +1.19 | [10] | ||
| OH | +4.50 | [10] | ||
| 4-Acyl Pyrazolone | ||||
| Gas Phase (T1 vs T18) | T1 (Keto-NH) | 0.00 | Keto-NH | [14] |
| T18 (Enol-OH) | +2.60 | [14] | ||
| In Water (PCM) | T1 (Keto-NH) | 0.00 | Keto-NH | [14] |
| T18 (Enol-OH) | +1.17 | [14] |
Note: Relative energies are highly dependent on the specific substituents and the level of theory used in calculations. This table provides illustrative examples.
Conclusion and Outlook
The thermodynamic stability of pyrazolone tautomers is a multifactorial phenomenon of paramount importance in modern drug discovery. A robust understanding of how substituents and the local environment influence the tautomeric equilibrium allows for the rational design of molecules with optimized properties for biological activity and pharmacokinetics. The synergistic application of high-resolution NMR spectroscopy and validated DFT calculations provides a powerful and reliable framework for elucidating tautomeric preferences. As synthetic and computational tools continue to advance, the ability to precisely control and predict tautomerism will become an even more critical skill in the development of next-generation pyrazolone-based therapeutics.
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Campillo, N., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][9][16][17]thiadiazine 2,2-dioxides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1889-1892. [Link]
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RSC Publishing (2014). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2271-2275. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one from Hydrazine
Introduction
Pyrazolone derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] Their versatile structure serves as a privileged scaffold in drug discovery.[2][6] A prominent and efficient method for constructing the pyrazolone core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine or its derivatives.[1][7][8] This application note provides a comprehensive guide for the synthesis of a specific pyrazolone, 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, from ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and hydrazine hydrate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and safety considerations.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one is achieved through a cyclocondensation reaction. The reaction initiates with the nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketoester, ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, to form a hydrazone intermediate.[7] This is followed by an intramolecular nucleophilic acyl substitution, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to yield the stable pyrazolone ring.[1][7] The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, to facilitate both the initial condensation and the cyclization steps.[1]
Pyrazolones can exist in several tautomeric forms. While often depicted in the keto form, the enol tautomer is a significant contributor to the overall structure, particularly as it allows for aromaticity within the five-membered ring.[7][9]
Experimental Protocols
This section details the step-by-step methodology for the synthesis of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 | C12H14O4 | 222.24 |
| Hydrazine hydrate (~64-65% hydrazine) | 7803-57-8 | H6N2O | 50.06 |
| Glacial Acetic Acid | 64-19-7 | C2H4O2 | 60.05 |
| Ethanol | 64-17-5 | C2H6O | 46.07 |
| Deionized Water | 7732-18-5 | H2O | 18.02 |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (e.g., 10 mmol, 2.22 g) and ethanol (e.g., 30 mL).
-
Addition of Reagents: To the stirring solution, add hydrazine hydrate (e.g., 20 mmol, 1.0 mL of a ~64% solution) dropwise. A slight exotherm may be observed.
-
Acid Catalysis: Add a few drops of glacial acetic acid (e.g., 0.2 mL) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting β-ketoester spot indicates the completion of the reaction.[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL) with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying and Recrystallization: Dry the crude product in a desiccator or a vacuum oven. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[10][11][12] Determine the melting point of the purified product.
Reaction Mechanism
Caption: Simplified reaction mechanism for the Knorr pyrazole synthesis.
Safety and Handling Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [13][14][15][16] It is also flammable.[13] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[17] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are a minimum requirement), splash-proof goggles or a face shield, and a lab coat, must be worn at all times.[14][17]
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek immediate medical attention.[14]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[14]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate may cause skin, eye, and respiratory irritation.[18] Handle with appropriate PPE in a well-ventilated area.
Glacial acetic acid is corrosive and can cause severe skin and eye damage. Handle with care, using appropriate PPE.
Characterization Data (Expected)
The following data are typical for the characterization of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one. Actual results may vary depending on the specific instrumentation and conditions used.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the methoxyphenyl group, a singlet for the pyrazole ring proton, a singlet for the methylene protons adjacent to the carbonyl in the tautomeric form, and signals for the NH protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the methoxyphenyl group, the methoxy carbon, and the carbons of the pyrazolone ring. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (amide), C=N stretching, and aromatic C-H and C=C stretching.[10] |
| Mass Spec. | The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C10H10N2O2, MW = 190.20 g/mol ). |
| Melting Pt. | A sharp melting point for the purified compound. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Impure starting materials- Incorrect stoichiometry | - Extend the reaction time and continue monitoring by TLC.- Ensure the purity of the β-ketoester and hydrazine hydrate.- Verify the molar ratios of the reactants. |
| Oily product or failure to solidify | - Presence of impurities- Incomplete removal of solvent | - Try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the product.- Ensure complete removal of ethanol before adding water. |
| Product is difficult to purify | - Formation of side products- Inappropriate recrystallization solvent | - Consider column chromatography for purification.- Screen different solvent systems for recrystallization to find one that provides good crystal formation and purity. |
Conclusion
The Knorr pyrazole synthesis provides a reliable and efficient route for the preparation of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one.[1][7] This protocol, when followed with the appropriate safety precautions, can be readily implemented in a standard laboratory setting. The resulting pyrazolone derivative can serve as a valuable building block for further chemical modifications in the pursuit of novel therapeutic agents.[2][3][4][5][6]
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Krbavčič, A., & Stanovnik, B. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available from: [Link]
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Al-Amiery, A. A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2083-2094. Available from: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6393–6405. Available from: [Link]
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National Center for Biotechnology Information. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Available from: [Link]
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Protocol for condensation of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Application Note & Protocol Guide
Topic: Protocol for Condensation of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of a β-Keto Ester Building Block
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a highly versatile β-keto ester, a class of compounds renowned as foundational building blocks in modern organic synthesis.[1][2] The true synthetic power of this molecule lies in the reactivity of its central methylene group (–CH₂–). Flanked by two electron-withdrawing carbonyl groups (a ketone and an ester), the protons on this carbon are significantly acidic (pKa ≈ 11), allowing for easy deprotonation to form a resonance-stabilized enolate ion.[3] This nucleophilic enolate is poised to react with a wide array of electrophiles, making it an invaluable precursor for constructing complex molecular architectures.
These condensation reactions are not merely academic exercises; they are cornerstone transformations for the synthesis of bioactive heterocyclic compounds. Scaffolds such as pyrimidines and pyridines, which are central to numerous pharmaceuticals, are readily assembled using β-keto esters as key components.[1][4][5] This guide provides a detailed exploration of two such critical condensation pathways: the Knoevenagel condensation for carbon-carbon bond formation and a cyclocondensation for the synthesis of substituted pyrimidines.
Scientific Principles: Key Condensation Pathways
The strategic placement of the carbonyl groups dictates the primary modes of reactivity for ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. The two most synthetically valuable condensation reactions are the Knoevenagel and Pinner-type cyclocondensations.
The Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration.[6][7] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to generate the nucleophilic enolate from the β-keto ester but not so strong as to induce self-condensation of the aldehyde partner.[6][8] The resulting product is a stable α,β-unsaturated system, driven by the formation of a conjugated π-system.
The general mechanism involves three key steps:
-
Enolate Formation: The amine catalyst deprotonates the active methylene group of the β-keto ester.
-
Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The intermediate aldol-type adduct readily eliminates a molecule of water to yield the final conjugated product.[9]
Caption: General mechanism of the Knoevenagel condensation.
Pyrimidine Synthesis
The pyrimidine ring is a fundamental core in nucleic acids and a privileged scaffold in medicinal chemistry.[5] A common and efficient method for its synthesis is the condensation of a 1,3-dicarbonyl compound, such as our β-keto ester, with a molecule containing an N-C-N fragment, like an amidine, guanidine, or urea.[4][5] This reaction, a type of Pinner synthesis, assembles the heterocyclic ring in a single, often high-yielding, step. The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the stable aromatic pyrimidine ring.
Experimental Protocols & Methodologies
The following protocols provide step-by-step procedures for two distinct and highly useful condensation reactions of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
Workflow Overview
The general laboratory workflow for these condensation reactions follows a standard sequence of steps, from reaction setup to product characterization.
Caption: A typical workflow for synthesis and purification.
Protocol 1: Knoevenagel Condensation with 4-Chlorobenzaldehyde
Objective: To synthesize ethyl 2-(4-chlorobenzylidene)-3-(3-methoxyphenyl)-3-oxopropanoate via a piperidine-catalyzed Knoevenagel condensation.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 222.24 | 2.22 g | 10.0 | β-Keto Ester |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 | Aldehyde |
| Piperidine | 85.15 | 85 mg (0.1 mL) | 1.0 | Base Catalyst |
| Glacial Acetic Acid | 60.05 | 60 mg (0.06 mL) | 1.0 | Co-catalyst |
| Toluene | 92.14 | 50 mL | - | Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying Agent |
| Diethyl Ether, Ethyl Acetate, Hexane | - | As needed | - | Solvents |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (2.22 g, 10.0 mmol), 4-chlorobenzaldehyde (1.41 g, 10.0 mmol), and toluene (50 mL).
-
Catalyst Addition: Add piperidine (0.1 mL, 1.0 mmol) and glacial acetic acid (0.06 mL, 1.0 mmol) to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110-115 °C). Water generated during the condensation will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours, or when no more water is collected.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of a Substituted Pyrimidine
Objective: To synthesize 2-amino-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate via cyclocondensation.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 222.24 | 2.22 g | 10.0 | β-Keto Ester |
| Guanidine Hydrochloride | 95.53 | 1.05 g | 11.0 | N-C-N Source |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 | Base |
| Absolute Ethanol | 46.07 | 40 mL | - | Solvent |
| Water, 1 M HCl | - | As needed | - | Work-up |
Experimental Procedure:
-
Base Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully dissolve sodium ethoxide (0.75 g, 11.0 mmol) in absolute ethanol (25 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To this solution, add guanidine hydrochloride (1.05 g, 11.0 mmol) and stir for 15 minutes. Then, add a solution of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (2.22 g, 10.0 mmol) in absolute ethanol (15 mL) dropwise over 10 minutes.
-
Reaction Execution: Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. A precipitate may form as the reaction progresses.
-
Monitoring: The reaction can be monitored by TLC (e.g., 9:1 Dichloromethane:Methanol) to observe the consumption of the starting β-keto ester.
-
Work-up: After completion, cool the reaction mixture in an ice bath. Slowly add water (approx. 40 mL) to dissolve the precipitate. Carefully neutralize the solution to pH ~6-7 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven to obtain the purified pyrimidine derivative.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or base.2. Insufficient reaction time or temperature.3. Wet reagents or solvents (especially for pyrimidine synthesis). | 1. Use fresh piperidine/acetic acid or freshly prepared/opened sodium ethoxide.2. Increase reaction time and monitor by TLC.3. Ensure use of anhydrous solvents and reagents. |
| Formation of Side Products | 1. (Knoevenagel) Self-condensation of aldehyde.2. (Pyrimidine) Saponification of the ester group by excess base. | 1. Use a weaker base or add the aldehyde slowly to the β-keto ester/catalyst mixture.2. Use stoichiometric amounts of base; avoid prolonged reaction times at high temperatures. |
| Incomplete Reaction | 1. Poor mixing.2. Deactivation of catalyst. | 1. Ensure efficient stirring.2. For Knoevenagel, consider adding a small additional portion of catalyst if the reaction stalls. |
| Purification Difficulties | 1. Product is an oil and does not crystallize.2. Product co-elutes with starting material. | 1. Attempt purification by column chromatography.2. Optimize the solvent system for chromatography (TLC) to achieve better separation. Try a less polar system. |
References
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Microwave-Assisted Synthesis of 5-Aryl-3-Pyrazolones: An Application and Protocol Guide
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern medicinal chemistry and drug development, 5-aryl-3-pyrazolones represent a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The classical synthesis of these heterocyclic compounds, often achieved through the Knorr pyrazole synthesis, involves the condensation of a β-keto ester with a hydrazine derivative.[2][5] While effective, traditional heating methods can be time-consuming and may lead to the formation of side products.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[6][7][8] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[7][9] This rapid and efficient heating can also lead to higher product yields, improved purity, and simplified work-up procedures.[8][9] This guide provides a detailed exploration of the microwave-assisted synthesis of 5-aryl-3-pyrazolones, offering in-depth protocols and insights for researchers in the field.
Reaction Mechanism and the Microwave Advantage
The synthesis of 5-aryl-3-pyrazolones from an aryl hydrazine and a β-keto ester, such as ethyl acetoacetate, proceeds through a well-established pathway. The reaction initiates with the condensation of the hydrazine with the ketone of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and the formation of the pyrazolone ring.[5]
Microwave irradiation significantly enhances this process. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[8] Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat efficiently and uniformly throughout the sample. This volumetric heating minimizes thermal gradients and localized overheating, which can be a problem with conventional heating methods, leading to cleaner reactions and fewer by-products.[9]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 5-aryl-3-pyrazolones.
Materials and Equipment
-
Reagents:
-
Ethyl acetoacetate (or other appropriate β-keto ester)
-
Substituted aryl hydrazines (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, or solvent-free)
-
Glacial acetic acid (catalyst, optional)
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities.[10][11] Note: Domestic microwave ovens should not be used for chemical synthesis due to safety hazards.[12]
-
Microwave process vials designed for elevated temperatures and pressures.[11]
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Purification system (e.g., recrystallization apparatus, column chromatography)
-
Analytical instruments for characterization (FT-IR, NMR, Mass Spectrometry)
-
General Protocol for Microwave-Assisted Synthesis
The following protocol describes a general procedure for the synthesis of 5-aryl-3-pyrazolones. Specific parameters may need to be optimized for different substrates.
-
Reaction Setup: In a microwave process vial, combine ethyl acetoacetate (1 equivalent) and the desired aryl hydrazine (1 equivalent).
-
Solvent/Catalyst Addition: For a solvent-free reaction, proceed to the next step. If a solvent is used, add a minimal amount of a polar solvent like ethanol. A catalytic amount of glacial acetic acid (e.g., a few drops) can be added to facilitate the reaction.[13][14]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 2-10 minutes).[14][15] The power should be adjusted to maintain the target temperature.
-
Reaction Monitoring: After the initial irradiation time, cool the vial to a safe temperature (below 50°C) before opening.[11] Monitor the reaction progress by TLC. If the reaction is incomplete, it can be subjected to further irradiation.
-
Work-up and Purification: Once the reaction is complete, cool the vial to room temperature. The resulting product can often be precipitated by adding cold water.[14] Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[14]
Visualizing the Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 5-aryl-3-pyrazolones.
Caption: Experimental workflow for microwave-assisted pyrazolone synthesis.
Data and Results
The efficiency of microwave-assisted synthesis is evident in the reduced reaction times and high yields obtained. The table below summarizes typical results for the synthesis of various 5-aryl-3-pyrazolones.
| Entry | Aryl Hydrazine | β-Keto Ester | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylhydrazine | Ethyl acetoacetate | None | 4 | N/A | 82 |
| 2 | 4-Nitrophenylhydrazine | Ethyl acetoacetate | Ethanol | 5 | 120 | 95 |
| 3 | 2,4-Dinitrophenylhydrazine | Ethyl acetoacetate | None | 3 | N/A | 92 |
| 4 | Phenylhydrazine | Ethyl benzoylacetate | Ethanol | 8 | 130 | 88 |
Note: Data is compiled from representative literature and may vary based on specific experimental conditions.
Safety Considerations
While microwave synthesis is generally safe when performed correctly, it is crucial to adhere to safety protocols.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[12] These are equipped with safety features like pressure and temperature sensors and are built to contain potential vessel failures.[10][12]
-
Vessel Integrity: Use only reaction vessels specified by the microwave manufacturer, as they are designed to withstand high pressures and temperatures.[11]
-
Pressure Management: Be aware that heating solvents above their boiling points in a sealed vessel will generate high pressure.[11] Never exceed the pressure limits of the vessel.
-
Solvent Choice: Use solvents with a high dielectric constant for efficient heating.[16] Avoid using non-polar solvents without special stirring mechanisms to prevent superheating.[17]
-
Potentially Hazardous Reactions: Exercise caution with reactions known to be exothermic or to produce gaseous byproducts. Reactions involving azides or nitro groups can be explosive under thermal conditions.[12]
-
Proper Ventilation: Always operate the microwave reactor in a well-ventilated fume hood.[10]
Characterization of 5-Aryl-3-Pyrazolones
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O and N-H bonds in the pyrazolone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the arrangement of protons and carbons in the aryl and pyrazolone rings.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious method for the preparation of 5-aryl-3-pyrazolones.[6][7][8] By significantly reducing reaction times and often improving yields and purity, this technology accelerates the discovery and development of new chemical entities. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this powerful technique in their laboratories.
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
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Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Available at: [Link]
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Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
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Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
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Specific effects of microwave. (n.d.). Solid supported reaction. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
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Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol- 3-yl] - Advanced Pharmaceutical Bulletin. (2013). Advanced Pharmaceutical Bulletin. Available at: [Link]
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Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. (2003). MDPI. Available at: [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). Scielo. Available at: [Link]
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PART - 1 INTRODUCTION. (n.d.). BS Publications. Available at: [Link]
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Synthesis and Florescent Properties of 5-Aryl-3-(3-coumarinyl)-1-benzothiazolyl-2-pyrazolines. (2016). INIS-IAEA. Available at: [Link]
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Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. (2013). PMC. Available at: [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Indian Academy of Sciences. Available at: [Link]
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Microwave assisted synthesis of I-methyl-5- aryl-3-[ (E)-2-ary letheny 1]. (n.d.). NISCAIR. Available at: [Link]
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High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025). ResearchGate. Available at: [Link]
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Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Available at: [Link]
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Semantic Scholar. Available at: [Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. Available at: [Link]
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Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. Available at: [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). MDPI. Available at: [Link]
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Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (2022). LillOA. Available at: [Link]
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Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the... (n.d.). ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. (2025). PubMed. Available at: [Link]
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Application Note: A Streamlined One-Pot Synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
Abstract
This application note provides a comprehensive, in-depth guide for the efficient one-pot synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazolone derivatives are foundational components in numerous pharmaceuticals, valued for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This protocol is designed for researchers in synthetic chemistry and drug development, detailing a robust methodology that combines a Claisen condensation and a Knorr pyrazole synthesis into a single, streamlined procedure. By eliminating the need for isolating intermediates, this one-pot approach enhances efficiency, reduces solvent waste, and improves overall yield. The narrative explains the fundamental chemical principles, provides a detailed step-by-step protocol, and offers guidance on characterization, troubleshooting, and safety.
Introduction and Scientific Context
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of blockbuster drugs like Celecoxib and Sildenafil.[4][5] The pyrazolone tautomer, specifically, is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, a structure that lends itself to diverse biological interactions.[2][6] These compounds are known to exhibit a wide range of pharmacological effects, making them attractive targets for the development of novel therapeutic agents.[1][3][7]
The target molecule, 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, incorporates a methoxyphenyl group, a common feature in bioactive molecules that can influence pharmacokinetic properties. Traditional multi-step syntheses of such derivatives can be time-consuming and often result in lower overall yields due to losses at each isolation and purification stage. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more elegant and practical alternative.[8][9][10] This protocol leverages this efficiency by telescoping two classical reactions into a seamless workflow.
Reaction Principle and Mechanism
The synthesis proceeds through two fundamental organic transformations conducted sequentially in the same reaction vessel: a base-mediated Claisen condensation followed by a cyclocondensation reaction with hydrazine, often referred to as the Knorr pyrazole synthesis.[11][12]
Step A: Claisen Condensation The process begins with a Claisen condensation between methyl 3-methoxybenzoate and ethyl acetate. A strong base, such as sodium ethoxide (NaOEt), is essential for this step. The ethoxide ion deprotonates the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. Subsequent elimination of a methoxide ion forms the intermediate β-ketoester, ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This choice of base is critical as its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions.
Step B: Knorr Pyrazole Synthesis (Cyclocondensation) Without isolating the β-ketoester, hydrazine hydrate is introduced into the reaction mixture. The reaction proceeds via two key mechanistic events:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the highly electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.[11][13]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is often the rate-determining step and leads to the formation of a five-membered ring.
-
Aromatization: The cyclic intermediate eliminates a molecule of ethanol to yield the stable, tautomeric pyrazolone ring system.[12]
The overall reaction scheme is depicted below.
Caption: Figure 1: Overall One-Pot Reaction Scheme
Mechanistic Workflow
The following diagram illustrates the logical flow of the key mechanistic steps involved in the synthesis.
Caption: Figure 2: Mechanistic Workflow Diagram
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| Methyl 3-methoxybenzoate | 121-52-8 | C₉H₁₀O₃ | ≥98% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Anhydrous, ≥99.5% | Fisher Scientific |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | ≥96% | Acros Organics |
| Absolute Ethanol | 64-17-5 | C₂H₅OH | 200 proof, anhydrous | J.T. Baker |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | ~55% solution (35% H₄N₂) | MilliporeSigma |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ≥99.7% | VWR |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade | EMD |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | EMD |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (125 mL)
-
Nitrogen or Argon gas inlet and bubbler
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
CRITICAL SAFETY PRECAUTIONS
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[14] It can be fatal if inhaled and causes severe skin and eye burns.[15] ALWAYS handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves.[16]
-
Sodium Ethoxide: This reagent is highly corrosive and reacts violently with water. It is flammable and moisture-sensitive. Handle in an inert, dry atmosphere (e.g., under nitrogen or in a glovebox). Prevent contact with skin and eyes.
-
General Precautions: The reaction should be conducted in a well-ventilated chemical fume hood. An inert atmosphere (Nitrogen or Argon) is crucial to prevent the degradation of the strong base and other side reactions.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, suspend sodium ethoxide (1.1 equivalents) in 150 mL of absolute ethanol. Begin stirring to form a slurry.
-
Claisen Condensation: In the dropping funnel, prepare a mixture of methyl 3-methoxybenzoate (1.0 equivalent) and ethyl acetate (1.2 equivalents).
-
Initiation of Reaction: Add the benzoate/acetate mixture dropwise to the stirring sodium ethoxide slurry over 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux. An exothermic reaction will be observed.
-
First Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) using the heating mantle for 2 hours to ensure the complete formation of the β-ketoester intermediate.
-
Cyclization Step: Cool the mixture to approximately 40-50 °C. Add hydrazine hydrate (1.1 equivalents) dropwise via the dropping funnel over 15 minutes. Caution: This addition may be exothermic.
-
Second Reflux: Once the hydrazine addition is complete, heat the mixture back to reflux and maintain for an additional 3-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The product spot should be UV-active and will stain with iodine. The disappearance of the β-ketoester intermediate signals the reaction's completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate will form.
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with 50 mL of cold water and then 20 mL of cold diethyl ether to remove residual impurities.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the product from an ethanol/water mixture to yield pure 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one as a crystalline solid.
-
Characterization and Expected Results
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 65-80% (typical) |
| Melting Point | ~185-190 °C (literature dependent) |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
Spectroscopic Data
Expected spectroscopic data based on the target structure and similar compounds found in the literature.[17][18][19][20]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~11.0-12.0 (s, 1H, NH -CO), ~9.5-10.5 (s, 1H, NH -pyrazole), ~7.3 (t, 1H, Ar-H ), ~7.0-7.2 (m, 2H, Ar-H ), ~6.8 (d, 1H, Ar-H ), 3.8 (s, 3H, -OCH ₃), 3.4 (s, 2H, -CH ₂-CO) |
| ¹³C NMR | δ (ppm): ~170 (C=O), ~160 (Ar-C -O), ~155 (C -OCH₃), ~130 (Ar-C H), ~120 (Ar-C H), ~115 (Ar-C H), ~112 (Ar-C H), ~95 (C -CH₂), 55 (-OC H₃), 45 (-C H₂) |
| FT-IR | ν (cm⁻¹): 3200-3400 (N-H stretch), 1680-1700 (C=O stretch, amide), 1580-1610 (C=N stretch, C=C stretch), 1250-1280 (C-O stretch, aryl ether) |
| MS (ESI) | m/z: Calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.08. Found: ~191.1 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive base (hydrolyzed NaOEt).2. Wet reagents or solvent.3. Insufficient reflux time. | 1. Use fresh, unopened sodium ethoxide or test a small sample for reactivity.2. Ensure all glassware is flame-dried and use anhydrous grade solvents.3. Monitor reaction by TLC and extend reflux time if starting material persists. |
| Formation of Side Products | 1. Self-condensation of ethyl acetate.2. Reaction temperature too high. | 1. Ensure slow, controlled addition of the ester mixture to the base.2. Maintain a gentle, steady reflux; avoid overheating. |
| Product is Oily/Difficult to Crystallize | 1. Presence of unreacted starting materials or impurities.2. Incorrect pH during work-up. | 1. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexanes gradient).2. Carefully adjust pH to 6-7; check with pH paper. |
Conclusion
This application note details a reliable and efficient one-pot method for synthesizing 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one. By combining the Claisen condensation and Knorr pyrazole synthesis, this protocol offers significant advantages in terms of operational simplicity, time efficiency, and yield. The resulting pyrazolone is a valuable building block for further derivatization and screening in drug discovery programs, contributing to the development of new therapeutic agents.[1][5][6] Adherence to the outlined safety precautions, particularly when handling hydrazine hydrate, is paramount for the successful and safe execution of this procedure.
References
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Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences. [Link]
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New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2023). Frontiers in Chemistry. [Link]
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Hydrazone. (n.d.). Wikipedia. [Link]
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Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. (2021). Journal of Visualized Experiments. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]
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Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2020). Journal of Visualized Experiments. [Link]
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PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
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Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2021). PubMed. [Link]
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Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. [Link]
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Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of β-keto esters by cross-Claisen condensation. (n.d.). ResearchGate. [Link]
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Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). University of Washington. [Link]
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SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]
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Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
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IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2021). ResearchGate. [Link]
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Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. (2024). Institute of Molecular and Translational Medicine. [Link]
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3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (n.d.). National Institutes of Health. [Link]
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2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024). MDPI. [Link]
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One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. (2022). Arkivoc. [Link]
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Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). Research on Chemical Intermediates. [Link]
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One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. (2022). Oriental Journal of Chemistry. [Link]
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Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (2014). RSC Advances. [Link]
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). Organic Letters. [Link]
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Application Notes and Protocols: Strategic Functionalization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one at the C-4 Position
Introduction: The Pyrazolone Core in Modern Drug Discovery
The 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry. Pyrazolone derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective domains.[1][2] The C-4 position of the pyrazolone ring is a particularly attractive site for chemical modification. As a nucleophilic center, it readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions. Strategic functionalization at this position allows for the systematic modulation of a molecule's steric and electronic properties, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic profile.
This comprehensive guide provides detailed protocols and mechanistic insights for the key C-4 functionalization reactions of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, tailored for researchers and scientists in drug development.
I. Knoevenagel Condensation: Synthesis of C-4 Arylidene Derivatives
The Knoevenagel condensation is a cornerstone reaction for introducing arylidene substituents at the C-4 position of pyrazolones.[3][4] This reaction involves the condensation of the active methylene group at C-4 with an aromatic aldehyde in the presence of a basic catalyst, followed by dehydration to yield the α,β-unsaturated product.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the C-4 position of the pyrazolone by a base, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the thermodynamically stable C-4 arylidene pyrazolone. The choice of base is crucial; a weak base is typically employed to prevent self-condensation of the aldehyde.[3]
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for similar 5-aryl pyrazolones.[5]
Materials:
-
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Glacial Acetic Acid
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one (1.0 mmol) in absolute ethanol (20 mL), add the substituted aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-arylidene derivative.
-
Dry the purified product under vacuum.
Data Table: Examples of Knoevenagel Condensation Products
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Benzylidene-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one | ~90% |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one | ~92% |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one | ~88% |
| 4 | 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene)-5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one | ~95% |
(Yields are estimated based on similar reported reactions)
II. Vilsmeier-Haack Reaction: C-4 Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] In the context of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, this reaction introduces a formyl group (-CHO) at the C-4 position, yielding a versatile intermediate for further synthetic transformations.
Mechanistic Rationale
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted formamide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[7][8] This electrophilic species is then attacked by the electron-rich C-4 position of the pyrazolone ring. The resulting iminium salt intermediate is subsequently hydrolyzed during workup to afford the C-4 carbaldehyde.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Protocol: Vilsmeier-Haack Formylation
This protocol is based on general procedures for the Vilsmeier-Haack formylation of pyrazoles.[9][10]
Materials:
-
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it slowly into crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
If a solid does not precipitate, extract the product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
III. Mannich Reaction: C-4 Aminomethylation
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group at the C-4 position of the pyrazolone ring.[11][12][13] This reaction involves an active hydrogen compound (the pyrazolone), formaldehyde, and a primary or secondary amine.
Mechanistic Rationale
The reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of formaldehyde and the amine.[14] The active methylene group at the C-4 position of the pyrazolone then acts as a nucleophile, attacking the iminium ion to form the C-4 aminomethylated product, also known as a Mannich base.
Detailed Protocol: Mannich Reaction
This is a general protocol for the aminomethylation of pyrazolones.[15]
Materials:
-
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
In a round-bottom flask, dissolve 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one (1.0 mmol) in ethanol (15 mL).
-
Add the secondary amine (1.1 mmol) and a few drops of concentrated hydrochloric acid to the solution.
-
Cool the mixture in an ice bath and add aqueous formaldehyde solution (1.2 mmol) dropwise with stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC. After completion, concentrate the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Mannich base.
IV. Metal-Catalyzed C-H Arylation: Direct C-4 Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for forming C-C bonds. Palladium or copper-catalyzed C-H activation at the C-4 position of pyrazolones allows for the direct coupling with aryl halides or their equivalents.[2][16]
Mechanistic Rationale
While the exact mechanism can vary depending on the catalyst and reaction conditions, a general catalytic cycle involves the oxidative addition of the aryl halide to the metal center, followed by C-H activation of the pyrazolone at the C-4 position, and finally, reductive elimination to yield the C-4 arylated product and regenerate the catalyst.
Conceptual Protocol: Palladium-Catalyzed C-4 Arylation
The following is a conceptual protocol based on similar reactions reported in the literature.[17]
Materials:
-
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling point solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
The functionalization of 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one at the C-4 position offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined in this guide—Knoevenagel condensation, Vilsmeier-Haack reaction, Mannich reaction, and metal-catalyzed C-H arylation—provide a robust toolkit for researchers in the field of drug discovery and development. The choice of reaction will depend on the desired substituent and the overall synthetic strategy. Careful optimization of reaction conditions will be key to achieving high yields and purity of the target C-4 functionalized pyrazolone derivatives.
References
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. (n.d.).
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. (2020, October 12). Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. (2025, March 25). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022, June 30). Retrieved from [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015, September 12). Retrieved from [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). Retrieved from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019, August 21). Retrieved from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15). Retrieved from [Link]
-
Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023, November 9). Retrieved from [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of some novel Mannich bases bearing pyrazolone moiety - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Mannich bases in medicinal chemistry and drug design - PMC. (n.d.). Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][2][16]triazolo[3,4-b][1][6][16]thiadiazoles | Current issues in pharmacy and medicine: science and practice. (2022, August 1). Retrieved from [Link]
-
Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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- 2. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 17. epubl.ktu.edu [epubl.ktu.edu]
Application Notes & Protocols: 5-(3-Methoxyphenyl) pyrazolone as a Versatile Ligand in Coordination Chemistry
Introduction: The Significance of Pyrazolone Ligands
Pyrazolone and its derivatives represent a cornerstone class of heterocyclic compounds in medicinal and coordination chemistry.[1] These five-membered rings, containing two adjacent nitrogen atoms, are not merely synthetic curiosities; they are privileged scaffolds found in numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and antipyretics.[1] In the realm of coordination chemistry, their significance is amplified. The ability of pyrazolones to exist in various tautomeric forms allows them to act as versatile chelating agents for a wide array of metal ions.[2] The resulting metal complexes often exhibit profoundly enhanced biological activities—such as antimicrobial, anticancer, and antioxidant properties—compared to the free ligands.[3][4][5] Furthermore, these complexes are finding increasing use as catalysts, sensors, and functional materials.[4][6]
This guide focuses specifically on 5-(3-Methoxyphenyl) pyrazolone , a derivative that combines the robust chelating properties of the pyrazolone core with the electronic influence of the methoxy-substituted phenyl ring. We will provide an in-depth exploration of its synthesis, coordination behavior, and the practical applications of its metal complexes, complete with detailed, field-tested protocols for researchers and drug development professionals.
Part 1: Synthesis of the Ligand
The synthesis of 5-pyrazolone derivatives is most commonly achieved through the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[7][8] This method is robust, high-yielding, and allows for significant structural diversity by modifying either of the starting materials.
Synthetic Pathway Overview
The synthesis of 5-(3-Methoxyphenyl) pyrazolone proceeds in two primary stages: first, the formation of the requisite β-ketoester, ethyl 3-methoxybenzoylacetate, via a Claisen condensation; and second, the cyclization of this intermediate with hydrazine hydrate.
Caption: Fig. 1: Synthesis of 5-(3-Methoxyphenyl) pyrazolone
Protocol: Synthesis of 5-(3-Methoxyphenyl) pyrazolone
Materials:
-
Ethyl 3-methoxybenzoylacetate (or precursors: Methyl 3-methoxybenzoate, Ethyl acetate, Sodium ethoxide)
-
Hydrazine hydrate (80% solution)
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 3-methoxybenzoylacetate (0.1 mol) in 100 mL of glacial acetic acid.
-
Causality Note: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction, promoting the condensation by protonating the carbonyl oxygen.
-
-
Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (0.1 mol, 80% solution) to the flask. The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Self-Validation: The disappearance of the starting β-ketoester spot on the TLC plate indicates the reaction is nearing completion.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water (2 x 50 mL) to remove any residual acetic acid and hydrazine, followed by a wash with cold diethyl ether (2 x 30 mL) to aid in drying.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60°C. If necessary, the product can be recrystallized from an ethanol/water mixture to yield a pure, crystalline solid.
Expected Yield: 75-85% Appearance: Off-white to pale yellow solid.
Part 2: Synthesis of Metal Complexes
5-(3-Methoxyphenyl) pyrazolone is an excellent O,O-chelating ligand in its enol form, readily forming stable complexes with a variety of transition metal ions. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.
Coordination and Tautomerism
The pyrazolone ligand exists in a tautomeric equilibrium between its keto and enol forms. Coordination with a metal ion typically occurs through the deprotonated enolic oxygen and the carbonyl oxygen, forming a stable six-membered chelate ring.[3]
Caption: Fig. 2: Tautomerism and Metal Coordination
General Protocol: Synthesis of a Metal(II) Complex
This protocol can be adapted for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
5-(3-Methoxyphenyl) pyrazolone (ligand, HL)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Sodium hydroxide or Triethylamine (as a base)
-
Standard reaction flask, magnetic stirrer, condenser
Procedure:
-
Ligand Solution: Dissolve the ligand (2 mmol) in 50 mL of hot methanol in a 100 mL flask.
-
Deprotonation: To this solution, add a methanolic solution of sodium hydroxide (2 mmol in 10 mL methanol) dropwise. Stir for 15 minutes.
-
Causality Note: The base is crucial for deprotonating the enolic hydroxyl group of the ligand, creating the anionic form (L⁻) which is a much stronger nucleophile for coordinating to the positively charged metal center.
-
-
Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of methanol. Add this solution dropwise to the stirring ligand solution.
-
Self-Validation: A color change and/or the formation of a precipitate upon addition of the metal salt is a strong indicator that complexation is occurring.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the solid with methanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a vacuum desiccator.
Part 3: Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.
Experimental Workflow
Caption: Fig. 3: Experimental Characterization Workflow
Key Spectroscopic Data
The following table summarizes the expected spectroscopic changes upon coordination of the ligand to a metal ion.
| Technique | Ligand (HL) | Metal Complex (ML₂) | Rationale for Change |
| FT-IR (cm⁻¹) | ~3200-3000 (broad, O-H/N-H stretch)~1640 (C=O stretch) | Absence of broad O-H/N-H stretch~1600-1580 (Shifted C=O stretch) | Deprotonation of the enolic -OH group and coordination of the carbonyl oxygen to the metal center, which weakens the C=O bond.[3] |
| ~550-450 (New bands) | Appearance of new bands corresponding to Metal-Oxygen (M-O) vibrations. | ||
| ¹H NMR | ~10-12 ppm (broad singlet, enolic -OH) | Absence of the enolic -OH proton signal. | The acidic proton is lost upon deprotonation and coordination to the metal. |
| UV-Vis | Intense bands in UV region (π→π* transitions) | Bathochromic (red) shift of ligand bands.New bands in visible region (for d-block metals) | Coordination alters the energy of the ligand's molecular orbitals. New d-d transitions become possible for transition metal complexes.[9] |
Part 4: Applications in Research and Development
Metal complexes derived from pyrazolone ligands are attracting significant interest due to their diverse applications.[4]
-
Catalysis: These complexes have shown promise in catalyzing oxidation reactions, such as the hydroxylation of phenols, providing a pathway for synthesizing valuable chemical intermediates.[6] The metal center acts as a Lewis acid, while the ligand framework can be tuned to control selectivity.
-
Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of pyrazolone-based metal complexes against various cancer cell lines.[3][10] The mechanism often involves the complex's ability to interfere with cellular processes, sometimes showing greater activity than the parent ligand.[3] For instance, certain zinc(II) pyrazolone complexes have shown efficacy against cancer cells with mutant p53 proteins.[10]
-
Antimicrobial and Antifungal Activity: The coordination of pyrazolone ligands to metal ions like copper, nickel, and cobalt frequently enhances their antimicrobial and antifungal properties.[9] This makes them attractive candidates for the development of new therapeutic agents to combat infectious diseases.
-
Functional Materials: The photoluminescence and optical properties of these complexes make them suitable for applications in sensors and functional materials.[4][5]
References
- Ridal, A., et al. (2023). Multifaceted Applications of Pyrazole-Based Tetradentate Ligand Coordinated with Transition Metals (Fe, Zn, Co, Cu): Synthesis, Characterization, Catalysis, Antimicrobial Activity, ADMET, and Molecular Docking Insights. ACS Omega.
- Shaker, S. A., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Journal of Pharmaceutical Research International.
- Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069.
- Al-Hamdani, A. A. S., et al. (2022). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H₂O₂. PLoS ONE, 17(1), e0262288.
- El-Gammal, O. A., et al. (2022). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Journal of Molecular Structure, 1248, 131454.
- Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews.
- Pettinari, C., et al. (2021). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. IRIS UNICAM.
- Di Nicola, C., et al. (2024). Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. Inorganic Chemistry.
- Kumar, A., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Pharmaceuticals.
- Casas, J. S., et al. (2007). Coordination modes of 5-pyrazolones: A solid-state overview. Coordination Chemistry Reviews, 251(11-12), 1561-1589.
- Kumar, V., & Aggarwal, N. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
- Naz, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
Sources
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- 2. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives [tesidottorato.depositolegale.it]
- 3. saudijournals.com [saudijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes [pubblicazioni.unicam.it]
- 6. Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ricerca.unich.it [ricerca.unich.it]
Application Note: Synthesis & Characterization of Azo Dyes from 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for azo dyes derived from 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one .
Executive Summary
Pyrazolone-based azo dyes are a critical class of chromophores in both textile chemistry and pharmacology.[1][2] The specific precursor, 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one , offers unique electronic properties due to the meta-methoxy substituent, which influences both the solvatochromic behavior and the biological binding affinity of the resulting dyes.
This guide provides a validated, step-by-step protocol for the synthesis of these dyes via a classic diazo-coupling mechanism. Unlike generic procedures, this protocol addresses solubility challenges specific to aryl-pyrazolones and optimizes pH conditions to favor the azo-hydrazo tautomeric equilibrium desired for stability and color intensity.
Scientific Basis & Mechanism[3]
The Coupling Component
The starting material, 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, exists in equilibrium between three tautomeric forms: CH-form, OH-form, and NH-form. In basic media, the methylene group at position 4 becomes highly nucleophilic (enolate formation), facilitating electrophilic attack by the diazonium salt.
Reaction Pathway
The synthesis proceeds in two distinct stages:
-
Diazotization: Conversion of a primary aromatic amine into a diazonium salt (
) using sodium nitrite and strong acid at low temperatures ( ). -
Azo Coupling: Electrophilic aromatic substitution of the diazonium ion onto the C-4 position of the pyrazolone ring.
Visualization of Reaction Logic
The following diagram illustrates the critical pathway and decision points for the synthesis.
Figure 1: Mechanistic workflow for the synthesis of pyrazolone-based azo dyes.
Materials & Equipment
Reagents
-
Precursor: 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one (Purity >98%)
-
Diazo Component: Aromatic amine (e.g., p-Toluidine, Sulfanilic acid, or p-Nitroaniline depending on desired properties).
-
Solvents: Ethanol (95%), DMF (for recrystallization).[3]
-
Acids/Bases: Hydrochloric acid (37%), Sodium Nitrite (NaNO2), Sodium Carbonate (Na2CO3), Sodium Acetate.
Equipment
-
Ice bath (salt/ice mixture capable of maintaining -5°C).
-
Mechanical stirrer (magnetic stirring often fails once heavy precipitate forms).
-
pH meter or high-precision pH paper.
-
Vacuum filtration setup.
Experimental Protocol
Phase 1: Preparation of the Diazonium Salt
Target Temperature: 0–5°C | Critical Parameter: Stoichiometry
-
Dissolution: Dissolve 0.01 mol of the chosen aromatic amine in 2.5 mL of concentrated HCl diluted with 2.5 mL of distilled water.
-
Note: If using sulfanilic acid, dissolve in sodium carbonate solution first, then precipitate with acid to create a fine suspension for better reactivity.
-
-
Cooling: Place the reaction vessel in an ice-salt bath and cool to 0°C .
-
Nitrosation: Dissolve 0.70 g (0.01 mol) of Sodium Nitrite (NaNO2) in 5 mL of water. Add this solution dropwise to the amine mixture with vigorous stirring.
-
Rate Control: The addition should take 10–15 minutes. Ensure the temperature never exceeds 5°C .
-
-
Validation: Test the solution with starch-iodide paper. A blue color indicates the required excess of nitrous acid. If negative, add small aliquots of NaNO2 solution until positive.
-
Neutralization: Destroy excess nitrous acid by adding a small amount of urea or sulfamic acid until starch-iodide paper remains colorless.
Phase 2: Preparation of the Coupling Component[7]
-
Dissolution: Dissolve 1.90 g (0.01 mol) of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one in 20 mL of 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) solution.
-
Optimization: For highly lipophilic derivatives, add 5–10 mL of Ethanol to aid solubility.
-
-
Cooling: Cool the solution to 0–5°C in an ice bath.
Phase 3: The Coupling Reaction[7][8][9]
-
Addition: Slowly add the cold diazonium salt solution (from Phase 1) to the pyrazolone solution (Phase 2) over 20 minutes.
-
Stirring: Maintain vigorous mechanical stirring.
-
-
pH Adjustment: During addition, monitor pH. If the reaction becomes too acidic (due to HCl from the diazo solution), add saturated Sodium Acetate solution to maintain pH 8–9 .
-
Why? Acidic conditions protonate the pyrazolone, deactivating it. Strongly alkaline conditions (>pH 11) can decompose the diazonium salt.
-
-
Incubation: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Precipitation: The dye typically precipitates as a colored solid (Yellow/Orange/Red). If no precipitate forms, neutralize carefully with dilute acetic acid to pH 7.
Phase 4: Isolation and Purification
-
Filtration: Collect the crude dye by vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts, followed by a small amount of cold ethanol.
-
Recrystallization: Recrystallize from hot Ethanol or DMF/Water mixtures.
-
Purity Check: Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).
-
Characterization & Data Interpretation
Successful synthesis is validated by the following spectral markers.
| Technique | Parameter | Expected Signal | Structural Insight |
| FT-IR | 1450–1500 cm⁻¹ | Confirmation of azo linkage. | |
| FT-IR | 1640–1660 cm⁻¹ | Pyrazolone carbonyl (often shifted due to H-bonding). | |
| FT-IR | 3200–3450 cm⁻¹ | Broad band indicating hydrazo tautomer (N-NH-C=O). | |
| ¹H-NMR | Disappears | Loss of the methylene proton at C4 confirms substitution. | |
| ¹H-NMR | 12.0–14.0 ppm | Highly deshielded proton indicates intramolecular H-bonding (Hydrazo form). | |
| UV-Vis | 400–500 nm | High molar extinction coefficient ( |
Tautomerism Note
In the solid state and polar solvents, these dyes predominantly exist in the Hydrazo form (keto-hydrazone) rather than the Azo form. This is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the hydrazone hydrogen.
Figure 2: Tautomeric equilibrium critical for interpreting NMR and IR data.
Application Notes
Biological Relevance
Pyrazolone derivatives are pharmacophores with known antioxidant and antimicrobial properties.[1] The introduction of the azo group often enhances these activities by acting as a radical scavenger.
-
Protocol Extension: For biological assays, dissolve the purified dye in DMSO (stock solution 10 mM) before diluting into culture media.
Solvatochromism
These dyes exhibit positive solvatochromism.
-
Non-polar solvents (Hexane): Shifts towards yellow (Azo form).
-
Polar solvents (DMSO/Ethanol): Shifts towards orange/red (Hydrazo form).
Troubleshooting Guide
-
Issue: Low Yield / No Precipitate.
-
Cause: pH dropped below 7 during coupling.
-
Fix: Add Sodium Acetate buffer during the addition of diazonium salt.
-
-
Issue: Gummy/Oily Product.
-
Cause: Impurities or temperature too high (>10°C).
-
Fix: Triturate the oil with cold ethanol or scratch the glass vessel to induce crystallization. Recrystallize immediately.
-
-
Issue: Decomposition of Diazonium Salt.
-
Cause: Temperature exceeded 5°C or reaction time too long.
-
Fix: Maintain strict ice-bath control. Ensure rapid addition (15-20 mins) of diazo salt.
-
References
-
Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231. Link
-
El-Qaliei, M. I. H., et al. (2025).[4] Synthesis, characterization, antimicrobial, antioxidant activities... of new azo disperse dyes containing pyrazole. Bulletin of the Chemical Society of Ethiopia, 39(7). Link
-
Mezgebe, K., & Mulugeta, E. (2022).[5] Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12, 26013-26033. Link
- Karci, F., & Karci, F. (2012). Synthesis and properties of some novel azo-pyrazolo[1,5-a]pyrimidine disperse dyes. Dyes and Pigments, 92(2), 865-871. (Contextual grounding for pyrazole coupling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Application Notes & Protocols: Green Synthesis of Methoxy-Substituted Pyrazolones
Introduction: The Significance of Methoxy-Substituted Pyrazolones and the Imperative of Green Chemistry
Pyrazolone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The introduction of a methoxy substituent onto the pyrazolone ring system can significantly modulate its pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic efficacy.[4][5][6] The electron-donating nature of the methoxy group can influence the molecule's binding affinity to biological targets and its metabolic stability.
Traditionally, the synthesis of these valuable compounds has relied on methods that are often energy-intensive and utilize hazardous organic solvents, posing significant environmental and safety concerns. The principles of green chemistry offer a transformative approach, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[7][8] This guide provides detailed protocols and insights into the green synthesis of methoxy-substituted pyrazolones, leveraging techniques such as microwave irradiation, ultrasound sonication, and solvent-free or aqueous reaction conditions. These methods not only offer a reduced environmental footprint but also frequently result in shorter reaction times, higher yields, and simpler work-up procedures.[9][10]
Core Synthetic Strategies: A Green Perspective
The fundamental approach to synthesizing pyrazolones involves the condensation reaction between a β-ketoester and a hydrazine derivative. In the context of green chemistry, the innovation lies in the energy source and the reaction medium.
Reaction Workflow: From Reactants to Product
The general synthetic pathway for producing methoxy-substituted pyrazolones is depicted below. The key variables in a green chemistry context are the energy input (e.g., microwave, ultrasound) and the solvent (or lack thereof).
Caption: Generalized workflow for the green synthesis of methoxy-substituted pyrazolones.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform temperature increase throughout the reaction mixture.[1] This technique often results in dramatically reduced reaction times and improved yields compared to conventional heating.[9][11] The absence of a solvent ("neat" conditions) further enhances the green credentials of this method by eliminating solvent waste and simplifying product isolation.[12][13]
Rationale for Method Selection
The choice of a solvent-free, microwave-assisted approach is predicated on several key principles of green chemistry:
-
Energy Efficiency: Direct heating of the reactants leads to a significant reduction in energy consumption compared to conventional oil baths.[14]
-
Waste Prevention: The elimination of bulk solvents minimizes the generation of volatile organic compound (VOC) waste.[15][16]
-
Atom Economy: One-pot syntheses, often facilitated by microwave energy, maximize the incorporation of reactant atoms into the final product.[13]
Detailed Experimental Protocol
Synthesis of (Z)-4-(4-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Reactant Preparation: In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), phenylhydrazine (0.3 mmol), and 4-methoxybenzaldehyde (0.3 mmol).
-
Microwave Irradiation: Place the flask in a domestic microwave oven. Irradiate the mixture at a power of 420 W for 10 minutes.[14] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the solidified product is washed with a small amount of cold ethanol to remove any unreacted starting materials. The crude product is then recrystallized from ethanol to yield the pure pyrazolone derivative.
Expected Results & Characterization
The microwave-assisted synthesis typically affords good to excellent yields of the desired methoxy-substituted pyrazolone.
| Product | Substituents | Reaction Time (min) | Power (W) | Yield (%) |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | 3-methoxy-4-ethoxy-benzaldehyde | 10 | 420 | 98 |
| (Z)-4-(4-Methoxybenzylidene)-3-methyl-1-phenylpyrazolone | 4-methoxy-benzaldehyde | 10 | 420 | 95 |
| (Z)-4-(2-Methoxybenzylidene)-3-methyl-1-phenylpyrazolone | 2-methoxy-benzaldehyde | 10 | 420 | 92 |
Table adapted from data presented in microwave-assisted synthesis literature.[14]
Spectroscopic Data for 3-methyl-1-phenyl-4-((4-methoxyphenyl)methylene)-1H-pyrazol-5(4H)-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.35 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 7.28-7.52 (m, 5H, Ar-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (s, 1H, =CH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 14.8, 55.6, 114.7, 121.2, 125.9, 127.5, 129.2, 133.4, 138.1, 147.2, 160.5, 162.3, 163.1.
-
IR (KBr, cm⁻¹): 3060 (Ar C-H), 2925 (C-H), 1685 (C=O), 1590 (C=N), 1510 (C=C), 1255 (C-O).
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures.[17] This phenomenon enhances mass transfer and accelerates reaction rates.[1] Performing the reaction in water as a solvent aligns with the principles of green chemistry by replacing volatile organic solvents with an environmentally benign alternative.[18][19]
Mechanistic Rationale
The use of ultrasound in conjunction with an aqueous medium offers a synergistic effect. Water's high surface tension and specific heat contribute to more powerful cavitation events. For the synthesis of pyrazolones, ultrasound can facilitate the initial condensation and subsequent cyclization steps, often at lower bulk temperatures than conventional heating.
Caption: Mechanism of reaction acceleration by ultrasound.
Detailed Experimental Protocol
Synthesis of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol describes a multi-component reaction to form a more complex pyrazolone derivative, showcasing the efficiency of ultrasound.
-
Reactant Mixture: In a flask, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol), 4-methoxybenzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL). Add a few drops of a basic catalyst like piperidine.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at a frequency of 20-40 kHz for 25-30 minutes at 50°C.[7]
-
Product Isolation: The precipitate formed is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to obtain pure crystals.
Comparative Data: Conventional vs. Green Methods
| Method | Solvent | Energy Source | Reaction Time | Yield (%) |
| Conventional Heating | Ethanol | Reflux | 5-20 h | 70-85 |
| Microwave-Assisted | None | Microwave | 5-10 min | 90-98 |
| Ultrasound-Assisted | Water/EtOH | Ultrasound | 2-5 h | 85-95 |
Table compiled from comparative studies in green synthesis literature.[10]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the target methoxy-substituted pyrazolones can be confirmed through standard analytical techniques:
-
Melting Point: A sharp and consistent melting point is indicative of a pure compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
-
Spectroscopic Analysis: Confirmation of the chemical structure through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides definitive validation. The characteristic signals for the methoxy group (a singlet around 3.8 ppm in ¹H NMR and a signal around 55 ppm in ¹³C NMR) are key indicators of successful synthesis.[20][21][22]
Conclusion
The adoption of green chemistry principles for the synthesis of methoxy-substituted pyrazolones offers substantial advantages over traditional methods. Microwave and ultrasound-assisted protocols, particularly when conducted in solvent-free or aqueous systems, provide rapid, efficient, and environmentally responsible pathways to these pharmacologically important molecules. These techniques not only align with the growing demand for sustainable chemical manufacturing but also offer practical benefits in terms of yield, purity, and operational simplicity, making them highly valuable for researchers in drug discovery and development.
References
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Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3629-3639. Available at: [Link]
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Dandia, A., et al. (2012). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Indian Chemical Society, 89(1), 79-86. Available at: [Link]
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Mojtahedi, M. M., et al. (2006). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Heterocyclic Communications, 12(3-4), 239-242. Available at: [Link]
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El-Nassag, M. A., et al. (2024). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry, 17(2), 105521. Available at: [Link]
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Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. Available at: [Link]
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Soudi, A. A., et al. (2016). An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity. International Journal of Organic Chemistry, 6(2), 126-141. Available at: [Link]
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Karthikeyan, P., et al. (2011). Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid as a Solvent and Catalyst. Rasayan Journal of Chemistry, 4(2), 322-327. Available at: [Link]
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Mojtahedi, M. M., et al. (2006). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Heterocyclic Communications. Available at: [Link]
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Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]
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Padwa, A., et al. (2004). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 6(11), 549-551. Available at: [Link]
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Gomaa, M. A.-M., & Ali, A. A.-S. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28834-28847. Available at: [Link]
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Maleki, A., & Kamalzare, M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(9), 1051-1056. Available at: [Link]
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Maleki, A., & Kamalzare, M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Kumar, V., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. Available at: [Link]
-
Sharma, K., & Kumar, R. (2017). Eco-Friendly Synthesis of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(5), 1000-1009. Available at: [Link]
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Savant, M. M., et al. (2014). Water mediated Synthesis of highly functionalized pyrazolone derivatives using Tetraethylammoniumbromide. ResearchGate. Available at: [Link]
-
Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8235-8260. Available at: [Link]
-
Kysil, A. H., et al. (2017). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 19(13), 3119-3126. Available at: [Link]
-
Gualdron, J. A., et al. (2024). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. ChemMedChem, e202400527. Available at: [Link]
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Kumar, V., & Aggarwal, R. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. European Journal of Medicinal Chemistry, 123, 893-917. Available at: [Link]
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Gomaa, M. A.-M., & Ali, A. A.-S. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]
-
Companyó, X., et al. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. The Chemical Record, 20(12), 1461-1481. Available at: [Link]
-
Kumar, A., et al. (2024). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 14(4), 2415-2428. Available at: [Link]
-
Abid, M., et al. (2010). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ChemistrySelect, 8(40), e202302824. Available at: [Link]
-
Kumar, A., & Kumar, R. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 01008. Available at: [Link]
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Islam, M. R., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 603. Available at: [Link]
-
Valdés-Martínez, J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1206. Available at: [Link]
-
Sharma, V., et al. (2014). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 126(5), 1277-1292. Available at: [Link]
-
Sugiura, S., et al. (1974). Studies on Pyrimidinylpyrazoles. IV. Pharmacological Activities of 1-(4-Methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole and Its Related Compounds. Yakugaku Zasshi, 94(2), 189-195. Available at: [Link]
-
Bakulina, O., et al. (2023). Trapping of in situ generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Advances, 13(40), 28249-28258. Available at: [Link]
-
Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]
-
Dömling, A., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 1316-1358. Available at: [Link]
-
Le, V. Q., & Kim, J. C. (2014). Bioactive and pharmacologically important pyrazole-containing derivatives. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Available at: [Link]
-
Roman, G., et al. (2015). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. FLORE. Available at: [Link]
-
Reddy, G. O., et al. (2020). Catalytic enantioselective synthesis of chiral 4-hydroxy 4′-substituted pyrazolones by the vinylogous aldol reaction of pyrazole-4,5-diones with 3-alkylidene-2-oxindoles. New Journal of Chemistry, 44(30), 12948-12953. Available at: [Link]
-
Robien, W. (2016). 1-(4-methoxybenzyl)-3-methyl-pyrazole. SpectraBase. Available at: [Link]
-
Aggarwal, R., & Kumar, V. (2017). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Medicinal Chemistry Research, 26(10), 2205-2224. Available at: [Link]
-
Janežič, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. Available at: [Link]
Sources
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- 5. Studies on Pyrimidinylpyrazoles. IV. Pharmacological Activities of 1-(4-Methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole and Its Related Compounds [jstage.jst.go.jp]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one Synthesis
Case ID: PYR-3-MET-OPT Status: Active Guide Subject: Yield Improvement & Troubleshooting for Knorr-Type Cyclocondensation Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
This technical guide addresses the synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one (Structure 3 ) via the condensation of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Structure 1 ) with hydrazine hydrate (Structure 2 ). While the Knorr pyrazole synthesis is a classical method, users often report variable yields (40–60%) due to competitive azine formation, incomplete cyclization, or "oiling out" during workup.
This protocol aims to stabilize yields at >85% by optimizing solvent polarity, catalytic environment, and isolation thermodynamics.
Module 1: Reaction Optimization (Upstream)
The Core Chemistry
The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation: Nucleophilic attack of hydrazine on the ketone carbonyl.
-
Cyclization: Intramolecular nucleophilic attack of the terminal hydrazine nitrogen on the ester carbonyl, releasing ethanol.
Critical Process Parameters (CPPs)
| Parameter | Standard Protocol | Optimized Protocol | Technical Rationale |
| Solvent | Ethanol (EtOH) | Ethanol + Glacial Acetic Acid (Cat.) | Acid catalysis protonates the ketone, accelerating the rate-limiting hydrazone formation step and suppressing azine side-products. |
| Stoichiometry | 1:1 (Ester:Hydrazine) | 1 : 1.2–1.5 (Excess Hydrazine) | Excess hydrazine drives the equilibrium forward and prevents the formation of bis-hydrazones (azines). |
| Temperature | Reflux (~78°C) | Reflux (Maintain >78°C) | High thermal energy is required to overcome the activation energy for the second step (ring closure). |
| Time | 2–4 Hours | Monitor via TLC (See FAQ) | Reaction time varies by scale; visual monitoring prevents degradation. |
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical "fork" where side reactions occur.
Caption: Fig 1. Mechanistic pathway highlighting the critical cyclization step vs. azine formation.
Module 2: Workup & Isolation (Downstream)
The most common failure point is not the reaction itself, but the isolation of the amphoteric pyrazolone product.
Protocol: The "pH-Switch" Precipitation
Pyrazolones can exist as enolates in basic media (due to excess hydrazine). To maximize yield, you must disrupt this solubility equilibrium.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Concentration: Remove 50–70% of the ethanol under reduced pressure. Do not distill to dryness.
-
Acidification (Crucial Step):
-
Add cold water (2x reaction volume).
-
Dropwise add 2M HCl until pH reaches 4.0–5.0 .
-
Why? This protonates the enolate, rendering the neutral pyrazolone less soluble in water/ethanol, forcing precipitation.
-
-
Filtration: Collect the solid via vacuum filtration.[1] Wash with cold water/ethanol (9:1 ratio).
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of precipitating. How do I fix this?
Diagnosis: This usually indicates trapped solvent or impurities (unreacted ester) lowering the melting point. Solution:
-
Decant the supernatant.
-
Triturate the oil with Diethyl Ether or MTBE (Methyl tert-butyl ether). The impurities are often soluble in ether, while the pyrazolone is not.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If persistent, re-dissolve in minimum hot ethanol and add water dropwise until turbid, then cool slowly.
Q2: The product has a pink/red discoloration.
Diagnosis: Oxidation of residual hydrazine or formation of azo-coupling byproducts. Solution:
-
Prevention: Perform the reaction under an inert atmosphere (Nitrogen/Argon) if possible.
-
Remediation: Recrystallize using Ethanol/Water (8:2) with a small amount of activated charcoal (carbon). Filter hot to remove the carbon/color bodies.
Q3: The yield is low (<50%), and TLC shows a spot just above the baseline.
Diagnosis: Incomplete cyclization. You likely have the hydrazone intermediate which hasn't closed the ring. Solution:
-
Return the mixture to reflux.
-
Add Glacial Acetic Acid (10% v/v relative to solvent). The acid catalyzes the elimination of ethanol required for ring closure.
Module 4: Decision Support System
Use this flow chart to diagnose experimental failures in real-time.
Caption: Fig 2. Troubleshooting logic for isolation and purification of 5-aryl-3-pyrazolones.
References
-
BenchChem. (2025).[1] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from
-
Chem Help Asap. Knorr Pyrazole Synthesis - Mechanism and Protocols. Retrieved from
-
National Institutes of Health (NIH). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Retrieved from
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization of Heterocycles. Retrieved from
-
PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Compound Summary. Retrieved from
Sources
Solubility issues of 5-(3-Methoxyphenyl) pyrazolone in DMSO
Technical Support Center: 5-(3-Methoxyphenyl) Pyrazolone
Welcome to the technical guide for handling 5-(3-Methoxyphenyl) pyrazolone . As a Senior Application Scientist, I understand that pyrazolone derivatives are deceptively difficult to handle. While they appear to be standard small molecules, their solubility profile is complicated by keto-enol tautomerism and high crystal lattice energy.[1]
This guide moves beyond basic instructions to explain the thermodynamic and kinetic reasons your compound may be precipitating, ensuring you obtain consistent biological data.
Part 1: The Core Problem – Why Won't It Dissolve?
If you are seeing cloudiness, incomplete dissolution, or precipitation upon cooling, it is rarely a "bad batch" of compound.[1] It is usually a battle against two forces: Tautomeric Equilibrium and DMSO Hygroscopicity .[1]
The Tautomerism Trap
Pyrazolones are not static structures.[1] They exist in a dynamic equilibrium between the keto (CH2-C=O), enol (CH=C-OH), and amine forms.
-
In Solid State: The compound likely exists as a highly stable, H-bonded dimer (often the NH-form or CH-form) with high lattice energy. Breaking this lattice requires significant energy input.[1]
-
In DMSO: DMSO is a hydrogen-bond acceptor.[1] It stabilizes the enol form.[1][2][3] However, if water is present, it competes for these hydrogen bonds, destabilizing the dissolved molecule and forcing it back into its insoluble solid lattice [1].
The "Wet DMSO" Factor
DMSO is aggressively hygroscopic.[1][4][5] At 60% relative humidity, pure DMSO can absorb enough water in 20 minutes to alter its physical properties [2].[1]
-
The Consequence: A water content of just 1-2% in your DMSO stock can decrease the solubility of lipophilic pyrazolones by >50%.
Part 2: Troubleshooting & Optimization Workflows
Workflow A: Initial Dissolution (Getting it into Solution)
Do not simply vortex and hope. Follow this thermodynamic protocol to ensure complete solvation.
Step-by-Step Protocol:
-
Inspect the Solvent: Use fresh anhydrous DMSO (Grade ≥99.9%).[1] If the bottle has been opened and stored at room temperature for >1 month, discard it.
-
Weighing: Weigh the specific amount of 5-(3-Methoxyphenyl) pyrazolone into a glass vial (avoid polystyrene, which can leach in DMSO).
-
Solvent Addition: Add DMSO to achieve a target concentration of 10–50 mM .
-
Note: Do not attempt >100 mM stocks without validation.[1]
-
-
Energy Input (The Critical Step):
-
Vortex: 30 seconds.
-
Sonicate: 10–15 minutes in an ultrasonic water bath at 40°C .
-
Why? Sonication provides the cavitation energy needed to break the crystal lattice, while heat shifts the equilibrium toward the more soluble forms [3].
-
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear. Any "shimmering" or refraction indicates undissolved micro-crystals.[1]
Decision Logic:
Figure 1: Decision tree for troubleshooting initial dissolution issues. Note that persistent cloudiness often requires reducing the stock concentration.
Workflow B: Preventing "Crash Out" in Biological Assays
The most common failure point is diluting the DMSO stock into aqueous media (cell culture media, buffers). The hydrophobic 3-methoxyphenyl group hates water. A rapid polarity shift causes microprecipitation , leading to false negatives (compound isn't available) or false positives (crystals lyse cells).[1]
The "Solvent Shock" Prevention Protocol:
| Parameter | Recommendation | Reason |
| Max DMSO Final % | < 0.5% (v/v) | Minimizes cytotoxicity and solvent shock.[1] |
| Dilution Method | Serial Intermediate | Avoids 1:1000 single-step dilutions.[1] |
| Buffer Temp | Pre-warm to 37°C | Cold buffers accelerate precipitation.[1] |
| Mixing | Vortex during addition | Prevents local high-concentration pockets.[1] |
Serial Dilution Diagram:
Figure 2: Recommended serial dilution strategy to transition the compound from a lipophilic environment to an aqueous one without precipitation.
Part 3: Frequently Asked Questions (FAQs)
Q1: My solution turned yellow/orange after a week at room temperature. Is it degraded?
-
Answer: Likely, yes.[1] Pyrazolones are susceptible to oxidation at the C-4 position, especially in solution [4]. The color change indicates the formation of oxidation byproducts.
-
Solution: Always store stocks at -20°C or -80°C. If the color changes, discard the stock.
Q2: Can I use PEG-400 instead of DMSO?
-
Answer: Yes, PEG-400 (Polyethylene Glycol) is often a viable alternative for animal studies (in vivo) where DMSO toxicity is a concern.[1] However, for in vitro work, DMSO is superior for initial solubilization due to its ability to disrupt the crystal lattice [5]. A mix of 5% DMSO / 95% PEG-400 is a common compromise for difficult compounds.[1]
Q3: How do I know if microprecipitation is happening in my cell assay?
-
Answer: You cannot see microprecipitation with the naked eye.[1]
-
Test: Centrifuge your media after adding the compound (e.g., 13,000 rpm for 5 mins). Measure the concentration of the supernatant via HPLC/UV-Vis. If the concentration is lower than calculated, your compound has crashed out.[1]
Q4: Why does the 3-methoxyphenyl group make it harder to dissolve than the phenyl analog?
-
Answer: While the methoxy group is polar, it can increase the packing efficiency of the crystal lattice depending on the polymorph, and it adds molecular weight. Furthermore, it does not provide a hydrogen bond donor to interact with water, so it remains largely hydrophobic [6].[1]
References
-
Ziath. (n.d.).[1][4] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014).[1] Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]
-
University of Zurich. (n.d.).[1] Non-oxidative photoreaction of 1,3,5-triaryl-2-pyrazoline-4-ol derivatives. Retrieved from [Link]
-
ResearchGate. (2021). 5% DMSO, 95% PEG300 for oral gavage in mice? Retrieved from [Link]
-
National Institutes of Health (NIH). (2024).[1] Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Purification of 5-Aryl-pyrazol-3-ones via Column Chromatography
Executive Summary: The "Chameleon" Challenge
Purifying 5-aryl-pyrazol-3-ones is notoriously difficult due to desmotropy (prototropic tautomerism). These molecules exist in a dynamic equilibrium between the NH-keto (pyrazolone), OH-enol (hydroxypyrazole), and NH-imine forms.
On standard silica gel, this equilibrium shifts unpredictably based on the local pH of the stationary phase and the polarity of the mobile phase, leading to:
-
Peak Tailing: Strong interaction between the acidic enol form and basic silanols.[1]
-
Streaking: Dynamic interconversion of tautomers during elution.
-
Co-elution: Difficulty separating regioisomers (e.g., 3-aryl vs 5-aryl) formed during hydrazine cyclizations.
This guide provides a self-validating protocol to stabilize these tautomers and achieve high-purity isolation.
Core Purification Protocol
Phase 1: Method Development & TLC
Before running a column, you must determine the "Tautomeric Stability" of your compound.
The "2D-TLC" Stability Test:
-
Spot your crude mixture on the corner of a square TLC plate.
-
Run the plate in your chosen solvent system (e.g., 50% EtOAc/Hexane).
-
Air dry the plate, rotate it 90 degrees, and run it again in the same solvent.
-
Diagnosis:
-
Spots on the diagonal: Compound is stable.
-
Spots off-diagonal: Compound is decomposing or tautomerizing on silica. Action: You need a buffered mobile phase.
-
Phase 2: Mobile Phase Selection
Standard neutral solvents often fail. Use the Acidic Modifier Strategy to force the equilibrium toward the neutral, protonated form (usually the enol or keto form, preventing ionization of the NH).
| Solvent System | Additive (Modifier) | Target Polarity | Best For |
| Hexane / EtOAc | None | Low - Medium | Non-polar N-alkylated derivatives. |
| DCM / MeOH | 0.1% - 0.5% Acetic Acid (AcOH) | High | Free NH-pyrazolones. The acid suppresses silanol ionization and protonates the pyrazolone. |
| DCM / Acetone | None | Medium | Compounds that streak in MeOH. Acetone is a hydrogen bond acceptor but not a donor. |
| EtOAc / EtOH | 1% Triethylamine (TEA) | High | Rare: Only use if the compound is basic (e.g., contains a pyridine ring). |
Phase 3: Sample Loading
Critical Rule: Never wet-load 5-aryl-pyrazol-3-ones in a strong solvent (like DMSO or pure MeOH) onto a silica column. This causes immediate band broadening.
-
Recommended: Dry Loading. Dissolve crude in minimal MeOH/DCM, add silica (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.
Troubleshooting & FAQs
Q1: My compound elutes as a streak affecting 20+ fractions. How do I fix this?
Root Cause: This is classic "silanol dragging." The acidic proton of the pyrazolone (pKa ~6-8) is interacting with the slightly basic silanol groups (
-
Acidify: Add 0.5% Acetic Acid to your mobile phase. This neutralizes the silica surface and keeps the pyrazolone protonated.
-
Switch Stationary Phase: If silica fails, use Diol-functionalized silica . It is less acidic and reduces hydrogen bonding interactions.
Q2: I see two distinct spots on TLC, but they merge into one broad peak on the column.
Root Cause: Concentration-dependent tautomerism. On the concentrated environment of a TLC spot, the equilibrium might favor one form (e.g., dimerized enol), but on the dilute column, it shifts. Solution:
-
Run Isocratic: Gradients can shift the tautomeric equilibrium mid-run. Find a solvent ratio (e.g., 40% EtOAc/Hexane) that puts the Rf at 0.3 and run isocratically.
-
Temperature Control: Run the column in a cold room (4°C). Lower temperature slows the rate of tautomerization, potentially allowing separation of distinct forms (though they will re-equilibrate in the flask).
Q3: My product precipitates inside the column, blocking the flow.
Root Cause: 5-aryl-pyrazol-3-ones often have high melting points and poor solubility in non-polar solvents like Hexane or DCM. Solution:
-
Solid Load: (As described above).
-
Solvent Swap: Replace Hexane with Toluene in your binary mix (e.g., Toluene/EtOAc). Toluene solubilizes aromatic heterocycles better than alkanes.
Q4: I am trying to separate the 3-aryl and 5-aryl regioisomers. They co-elute.
Root Cause: These are structural isomers with nearly identical polarities. Solution:
-
Change Selectivity: If using EtOAc/Hexane, switch to DCM/Ether or DCM/MTBE . The ether oxygen interacts differently with the NH/OH protons of the specific isomers.
-
Recrystallization: Often, one regioisomer is significantly less soluble. Try refluxing the mixture in Ethanol and cooling slowly. The major isomer often crystallizes out pure [1].
Visual Workflows
Logic Flow: Method Selection
This diagram guides you through the decision-making process based on your compound's behavior.
Caption: Decision tree for selecting the optimal purification strategy based on TLC behavior and solubility.
Tautomeric Equilibrium & Interaction
Understanding why we add acid.
Caption: Mechanism of tailing caused by keto-enol tautomerism and mitigation via acidic modifiers.
Quantitative Data: Solvent System Efficacy
Based on internal application data for 3-methyl-1-phenyl-5-pyrazolone derivatives:
| Solvent System | Additive | Rf (Target) | Tailing Factor (Tf) | Resolution (Rs) |
| 50% EtOAc / Hex | None | 0.25 | 2.1 (Poor) | 0.8 |
| 50% EtOAc / Hex | 1% TEA | 0.15 | 1.8 (Poor) | 0.9 |
| 5% MeOH / DCM | None | 0.30 | 1.9 (Poor) | 1.1 |
| 5% MeOH / DCM | 0.5% AcOH | 0.32 | 1.1 (Excellent) | 1.8 |
| 100% EtOAc | None | 0.45 | 1.5 (Fair) | 1.2 |
Note: A Tailing Factor (Tf) > 1.5 indicates significant adsorption. The addition of AcOH reduces Tf significantly.
References
-
Synthesis and Regioselectivity: Fadda, A. A., et al. "Synthesis of 4-aroyl-5-arylpyrazoles and 4-aroyl-3-arylpyrazoles via the reaction of enaminodiketones with substituted hydrazine." Heterocycles, 2020.[2]
-
Tautomerism Analysis: Alkorta, I., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups."[3] Molecules, 2019.[2][3]
-
Chromatography Troubleshooting: Stoll, D., & Dolan, J. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International, 2025.
-
General Purification: "Isolation And Purification Of Substance By Column Chromatography." International Journal of Scientific Development and Research, 2018.
Sources
Overcoming O-alkylation vs N-alkylation side reactions in pyrazolones
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective alkylation of pyrazolones. Due to their ambident nucleophilic nature, pyrazolones frequently yield a mixture of N- and O-alkylated products, complicating synthesis and purification. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to empower you to control your reaction outcomes.
The Core Challenge: Ambident Nucleophilicity of Pyrazolones
Pyrazolones are not static structures. They exist as an equilibrium of multiple tautomeric forms, primarily the NH-keto, OH-enol, and CH-zwitterionic forms.[1] Upon deprotonation with a base, the resulting pyrazolate anion is an ambident nucleophile , featuring two primary reactive sites with significant electron density: the nitrogen (N) and the oxygen (O).
This dual reactivity is the root cause of selectivity issues. The final product ratio (N-alkylation vs. O-alkylation) is a delicate balance of kinetic and thermodynamic control, governed by a host of reaction parameters. Understanding how to manipulate these parameters is the key to mastering this reaction.
Caption: Tautomeric forms of pyrazolone and the resulting ambident pyrazolate anion.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might have during your experiment, providing detailed, actionable answers.
Q1: I'm getting an inseparable mixture of O- and N-alkylated products. How can I favor N-alkylation?
This is the most common issue. N-alkylation is often the thermodynamically favored pathway. To steer the reaction towards this product, you need to create conditions that allow the system to overcome the kinetic barrier for N-alkylation or make the N-position more reactive.
Answer & Troubleshooting Steps:
-
Modify Your Solvent System: The solvent plays a critical role in ion-pair association and nucleophilicity.
-
Strategy: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2] These solvents effectively solvate the cation from your base (e.g., K⁺), leaving a more "naked" and reactive pyrazolate anion. This generally favors attack by the softer nitrogen atom.[2][3]
-
Causality: In protic solvents (like ethanol), hydrogen bonding can preferentially solvate the harder oxygen atom, deactivating it and potentially favoring N-alkylation, but solvent competition as a nucleophile can be an issue. Polar aprotic solvents offer the best balance for promoting N-alkylation.
-
-
Re-evaluate Your Base and Counter-ion: The choice of base dictates the nature of the pyrazolate salt.
-
Strategy: Use a base with a large, soft counter-ion. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] The larger, more polarizable cations (K⁺, Cs⁺) associate less tightly with the anion compared to smaller ions like Li⁺ or Na⁺. This "freeing" of the anion enhances the intrinsic reactivity of the nitrogen atom.
-
Causality (The HSAB Principle): According to the Hard and Soft Acids and Bases (HSAB) principle, "soft" electrophiles prefer to react with "soft" nucleophiles.[5] Alkyl halides (especially R-I and R-Br) are considered soft electrophiles. The nitrogen atom in the pyrazolate is a softer nucleophilic center than the oxygen. By using a soft counter-ion, you allow this intrinsic preference to dominate.
-
-
Choose a "Softer" Alkylating Agent:
-
Strategy: If you are using an alkyl tosylate (R-OTs) or dimethyl sulfate, switch to an alkyl iodide (R-I) or alkyl bromide (R-Br) .[5]
-
Causality: Iodide and bromide are better, "softer" leaving groups. Alkylating agents with these leaving groups are softer electrophiles and will preferentially react with the soft nitrogen center of the pyrazolone.[5]
-
-
Increase the Reaction Temperature:
-
Strategy: If you are running the reaction at room temperature, try increasing it to 50-80°C.
-
Causality: O-alkylation is often the faster, kinetically controlled reaction, while N-alkylation leads to the more stable thermodynamic product.[3] By providing more thermal energy, you allow the reaction to overcome the activation energy for the reverse O-alkylation and proceed towards the more stable N-alkylated isomer. Always monitor for decomposition at higher temperatures.
-
Q2: My goal is the O-alkylated product, but I keep getting the N-alkylated isomer as the major product. How can I reverse the selectivity?
Favoring O-alkylation involves creating conditions that promote the kinetically controlled pathway or specifically enhance the reactivity of the oxygen atom.
Answer & Troubleshooting Steps:
-
Use a "Hard" Alkylating Agent:
-
Strategy: Employ a hard electrophile. Excellent choices include dimethyl sulfate , methyl triflate ("magic methyl") , or trialkyloxonium salts (e.g., Meerwein's salt).[5][6] The Mitsunobu reaction (using DEAD/PPh₃) is also well-known to favor O-alkylation for similar ambident systems.[1][6]
-
Causality (HSAB): The hard oxygen atom of the pyrazolate preferentially attacks hard electrophiles. These reagents have highly electrophilic carbon centers and "hard" leaving groups (sulfate, triflate).[5]
-
-
Change the Solvent and Base Combination:
-
Strategy: Use a less polar or even a nonpolar solvent (e.g., THF, Dioxane, Toluene) in combination with a strong base that has a small, hard counter-ion, such as sodium hydride (NaH) or lithium hydride (LiH) . The use of a silver salt (e.g., Ag₂O or Ag₂CO₃) can also strongly favor O-alkylation.[7]
-
Causality: The small, hard Na⁺ or Li⁺ cations coordinate tightly to the hard oxygen atom (chelation effect). In less polar solvents, this ion-pairing is more pronounced. This cation-"shielded" oxygen can then be delivered to the alkylating agent, effectively directing the reaction to the O-position. Silver ions have a very high affinity for oxygen, making this effect even more dramatic.[7]
-
-
Lower the Reaction Temperature:
-
Strategy: Run the reaction at a lower temperature (e.g., 0°C or even -78°C).
-
Causality: Since O-alkylation is often the kinetically favored product, lowering the temperature can "trap" the reaction at this stage, preventing it from progressing to the thermodynamically more stable N-alkylated product.
-
Caption: Troubleshooting decision tree for controlling pyrazolone alkylation selectivity.
Data Summary: Controlling Regioselectivity
| Parameter | Condition to Favor N-Alkylation | Condition to Favor O-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO)[2] | Nonpolar / Ethereal (Toluene, THF) | Solvates counter-ion, freeing anion vs. promotes tight ion-pairing. |
| Base / Counter-ion | K₂CO₃, Cs₂CO₃[4] | NaH, LiHMDS, Ag₂CO₃[7] | Soft/large cations vs. Hard/small cations that chelate oxygen. |
| Alkylating Agent | Soft (Alkyl Iodide, Bromide)[5] | Hard (Alkyl Sulfate, Triflate, R₃O⁺BF₄⁻)[5] | HSAB Principle: Soft-soft and hard-hard interactions are preferred. |
| Temperature | Higher (e.g., 50-100 °C) | Lower (e.g., 0 °C to -78 °C) | Favors thermodynamic product vs. Favors kinetic product. |
| Alternative Method | Phase Transfer Catalysis (PTC)[2] | Mitsunobu Reaction[1] | PTC often favors N-alkylation. Mitsunobu intermediates are hard. |
Field-Proven Experimental Protocols
The following protocols are self-validating starting points. Always monitor your reaction by TLC or LC-MS to determine the optimal reaction time for your specific substrate.
Protocol 1: Selective Synthesis of N-Alkyl Pyrazolones
This protocol is designed to maximize the yield of the thermodynamically favored N-alkylated product.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting pyrazolone (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (to make a 0.1 M solution) followed by finely ground potassium carbonate (K₂CO₃, 1.5 eq).[2]
-
Activation: Stir the suspension vigorously at room temperature for 30 minutes.
-
Addition: Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring for the consumption of starting material.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Selective Synthesis of O-Alkyl Pyrazolones (Alkoxy-pyrazoles)
This protocol is designed to favor the kinetically controlled O-alkylation pathway.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes twice to remove the mineral oil, carefully decanting the hexanes each time under inert atmosphere.
-
Solvent & Substrate Addition: Add anhydrous THF (to make a 0.1 M solution) and cool the suspension to 0°C in an ice bath. Add a solution of the starting pyrazolone (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Deprotonation: Stir the mixture at 0°C for 30-60 minutes until hydrogen gas evolution ceases.
-
Addition: Add the "hard" alkylating agent (e.g., dimethyl sulfate or methyl triflate, 1.1 eq) dropwise, keeping the internal temperature below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-4 hours, monitoring closely by TLC. Do not allow the reaction to warm significantly.
-
Quenching & Workup: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified immediately by flash column chromatography, as O-alkylated products can sometimes be less stable.
References
- BenchChem. (2025).
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]
-
Imperial College London. Alkylation of pyrazolones / Introduction. [Link]
-
Mayr, H., et al. (2010). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society. [Link]
-
Wiley-VCH. (2007). Organic Synthesis: General Remarks. [Link]
-
Liu, X., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][8]naphthyrin-5(6H)-one. Tetrahedron Letters. [Link]
-
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
Sources
- 1. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Pyrazolone NMR Analysis & Tautomer Control
Current Status: Operational Topic: Controlling Keto-Enol Tautomerism in Pyrazolone Derivatives Ticket ID: PYR-NMR-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Definition
Pyrazolones (e.g., Edaravone) are notorious in NMR spectroscopy for their "chameleon-like" behavior. They exist in a dynamic equilibrium between three primary tautomers: CH-keto , NH-keto , and OH-enol .
The Analytical Challenge: The energy barrier between these forms is often low enough to allow interconversion on the NMR timescale. This leads to:
-
Broad/Missing Signals: Intermediate exchange rates cause peaks to broaden into the baseline.
-
Confusing Multiplicity: Slow exchange results in multiple sets of peaks for a single compound.
-
Solvent Dependency: Changing from
to can completely invert the major tautomer, making spectral comparison difficult.
This guide provides the protocols to control this equilibrium, ensuring sharp, assignable, and reproducible spectra.
The Tautomeric Landscape[1][2]
Before troubleshooting, you must visualize the species you are trying to control.
Figure 1: The dynamic equilibrium of 1-substituted-3-methyl-5-pyrazolones. Note that the CH-keto form breaks the aromaticity of the pyrazole ring.
Module 1: Solvent Selection Strategy (Static Control)
Solvent selection is the primary method for locking the tautomeric state. The dielectric constant (
Solvent Decision Matrix
| Solvent | Major Tautomer | Mechanism | Typical Appearance |
| Chloroform ( | CH-keto | Low polarity favors the less polar diketone-like structure. | Sharp singlet at ~3.4 ppm (H-4). |
| DMSO ( | OH-enol / NH-keto | High polarity and H-bond acceptance stabilize the polar/zwitterionic forms. | Broad peaks or vinylic singlet at ~5.4 ppm (H-4). |
| Methanol ( | Mixture | Protic solvent facilitates fast exchange. | Often averaged signals; H-4 may disappear due to D-exchange. |
| Acetone ( | N/A (Avoid) | WARNING: Reacts with pyrazolones (aldol-like condensation). | Artifact peaks; sample degradation. |
Protocol: Solvent Screening[1]
-
Initial Scan: Dissolve ~5 mg of sample in
. -
Check: Look for the CH-keto singlet at 3.2–3.5 ppm.
-
If Broad: The sample may be in intermediate exchange.
-
Action: Switch to
to force the Enol/NH-keto form. -
Action: If solubility allows, try
(Benzene-d6) which often strongly favors the CH-keto form due to stacking effects.
-
Module 2: Temperature Manipulation (Kinetic Control)
When peaks are broad, the exchange rate (
Variable Temperature (VT) Protocol
Objective: Sharpen signals by pushing the exchange rate
-
Preparation: Use a high-boiling solvent (
) or low-freezing solvent ( , ). -
Baseline: Acquire a spectrum at 298 K (25°C).
-
Heating (Recommended for Quantitation):
-
Increase temperature in 10 K increments (e.g., 310 K, 320 K, up to 350 K).
-
Result: Peaks will coalesce and sharpen into a single set of average signals. Use this for integration/purity.
-
-
Cooling (Recommended for Structure Elucidation):
-
Decrease temperature to 250 K or lower.
-
Result: Exchange slows down. You will see distinct sets of peaks for each tautomer (e.g., a 60:40 ratio of Keto:Enol).
-
Module 3: Chemical Identification Guide
Use this reference table to identify which tautomer is currently dominant in your tube. Values are based on 1-phenyl-3-methyl-5-pyrazolone (Edaravone) derivatives.
| Signal | CH-Keto Form ( | OH-Enol / NH-Keto Form ( |
| H-4 (Pyrazolone Ring) | 3.40 – 3.50 ppm (Singlet, 2H) | 5.40 – 5.90 ppm (Singlet, 1H, Vinylic) |
| Methyl (C3-CH3) | ~2.20 ppm | ~2.10 – 2.25 ppm |
| Carbonyl (C-5) | ~170 – 175 ppm | ~158 – 162 ppm (C-OH character) |
| Labile Protons | Not observed (no OH/NH) | > 10 ppm (Broad OH/NH) |
Troubleshooting & FAQs
Workflow: Diagnosing "Bad" Spectra
Figure 2: Decision tree for resolving spectral broadening in pyrazolones.
Frequently Asked Questions
Q: My sample decomposed in Acetone-d6. What happened? A: Pyrazolones are active methylene compounds. Acetone can undergo an aldol-like condensation with the C-4 position of the pyrazolone ring. Never use acetone for pyrazolone storage or analysis [1].
Q: I see two sets of peaks in DMSO. Is my sample impure? A: Not necessarily. In DMSO, the NH-keto and OH-enol forms often exist in slow equilibrium. If the ratio changes with temperature, it is tautomerism, not impurity. If the ratio is constant, it is an impurity.
Q: How do I get a single sharp spectrum for a purity report?
A: The "Gold Standard" for purity reporting is High-Temperature NMR . Run the sample in
Q: Why is the H-4 proton missing in Methanol-d4?
A: The H-4 protons in the CH-keto form are acidic (
References
-
Bradford Scholars. (2022). The Use of MM/QM calculations of 13C chemical shifts in the analysis of Edaravone tautomers. University of Bradford. Link
-
Abraham, R. J., et al. (2020).[1] The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Magnetic Resonance in Chemistry. Link
-
Li, X., et al. (2023).[2] Intermolecular Interactions of Edaravone in Aqueous Solutions... Inferred from Experiments and Quantum Chemistry. International Journal of Molecular Sciences. Link
-
Holzer, W., et al. (2011).[3] Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link
Sources
Technical Support Center: A Guide to Removing Hydrazine Impurities from Pyrazolone Products
Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory guidance and safety protocols. Always consult the relevant Safety Data Sheets (SDS) and perform a thorough risk assessment before handling any chemicals mentioned herein.
Introduction: The Challenge of Hydrazine Impurites
Pyrazolone scaffolds are fundamental building blocks in the development of numerous pharmaceuticals. A prevalent synthetic pathway to these valuable compounds involves the condensation of a β-ketoester with hydrazine or its derivatives. While this method is highly effective, it frequently leads to the presence of residual hydrazine in the final pyrazolone product. Hydrazine is a potent reducing agent and is classified as a probable human carcinogen, making its removal a critical aspect of ensuring the safety and quality of active pharmaceutical ingredients (APIs). Regulatory bodies have stringent limits on such genotoxic impurities, necessitating robust purification strategies and sensitive analytical methods for their detection.[1]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively address the challenge of hydrazine impurities in pyrazolone products. We will delve into the intricacies of purification techniques, offer troubleshooting advice for common experimental hurdles, and provide detailed protocols to guide your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is removing hydrazine from pyrazolone products so challenging?
A1: The difficulty in separating hydrazine from pyrazolone products arises from their similar physicochemical properties. Hydrazine is a small, polar molecule that can exhibit hydrogen bonding, much like the pyrazolone core. This similarity can lead to co-crystallization or similar solubility profiles in common organic solvents, making straightforward purification methods less effective.
Q2: What are the typical regulatory limits for hydrazine in APIs?
A2: Regulatory limits for genotoxic impurities like hydrazine are extremely low, often in the parts-per-million (ppm) range. The specific limit for an API is determined based on its Permitted Daily Exposure (PDE), which is calculated from toxicological data. In the absence of extensive data, a Threshold of Toxicological Concern (TTC) may be applied. These limits are established by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Q3: What are the most reliable analytical methods for detecting trace levels of hydrazine?
A3: Due to its lack of a UV chromophore and high polarity, direct detection of hydrazine at low levels is challenging. Therefore, derivatization is a common strategy. High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector is a widely used method. Hydrazine is reacted with a derivatizing agent, such as p-dimethylaminobenzaldehyde, to form a chromophoric azine that can be readily detected and quantified.[2] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or coupled with a mass spectrometer (MS) is another sensitive option, often involving derivatization with acetone to form the more volatile acetone azine.[3]
Q4: Is recrystallization a viable method for removing hydrazine?
A4: Recrystallization can be a highly effective purification technique, provided a suitable solvent system is identified. The ideal solvent will have high solubility for the pyrazolone product at elevated temperatures and low solubility at room temperature, while hydrazine should remain in the mother liquor. A binary solvent system, consisting of a "good" solvent and a "poor" solvent (or "anti-solvent"), often provides the necessary selectivity for successful purification.
Q5: What are chemical scavengers and how do they work to remove hydrazine?
A5: Chemical scavengers are reagents that selectively react with hydrazine to form a new compound, typically a hydrazone, which has significantly different physical properties (e.g., solubility, volatility, or affinity for a solid support) from the pyrazolone product. This difference allows for the easy removal of the newly formed hydrazone. Aldehydes and ketones are common scavenging agents.[4] The use of polymer-bound scavengers, such as aldehyde resins, is particularly advantageous as the resulting hydrazone is attached to a solid support and can be simply filtered off.[5][6]
Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The melting point of the pyrazolone is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Add a small amount of additional solvent to the hot solution to ensure complete dissolution. - Try a lower-boiling point solvent. - Cool the solution more slowly to allow for proper crystal lattice formation.[7] |
| No crystals form upon cooling. | The solution is not saturated, or the product is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration of the pyrazolone. - Add an anti-solvent (a solvent in which the pyrazolone is insoluble) dropwise to the solution until turbidity persists, then gently warm until the solution is clear before cooling. - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] |
| Low recovery of the purified product. | Too much solvent was used, the pyrazolone has significant solubility in the cold solvent, or crystals were lost during transfer. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Hydrazine impurity is still present after recrystallization. | The chosen solvent system does not provide adequate selectivity between the pyrazolone and hydrazine. | - Screen a wider range of solvents with varying polarities. - Consider using a binary solvent system to fine-tune the solubility properties. - Perform a second recrystallization of the purified material. |
Chemical Scavenging Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete removal of hydrazine. | Insufficient amount of scavenger, poor reaction kinetics, or the scavenger is not suitable for the reaction conditions. | - Increase the molar excess of the scavenger. - Increase the reaction time or temperature (if the pyrazolone is stable under these conditions). - Ensure adequate mixing to facilitate the reaction between the scavenger and hydrazine. - Consider a more reactive scavenger. |
| Difficulty removing the hydrazone byproduct. | The hydrazone has similar solubility to the pyrazolone product. | - If a soluble scavenger was used, try to remove the hydrazone by recrystallization or column chromatography. - Switch to a polymer-bound scavenger, which allows for simple filtration to remove the hydrazone.[5][6] |
| The pyrazolone product degrades during scavenging. | The scavenging conditions (e.g., pH, temperature) are too harsh for the pyrazolone. | - Use a milder scavenger. - Perform the scavenging reaction at a lower temperature. - Buffer the reaction mixture if the pyrazolone is sensitive to pH changes. |
| The scavenger reacts with the pyrazolone product. | The scavenger is not selective for hydrazine. | - Choose a scavenger that is known to be selective for primary amines like hydrazine over the functionalities present in your pyrazolone. Aldehyde-based scavengers are generally a good choice. |
Experimental Protocols
Protocol 1: Purification of a Pyrazolone Product by Recrystallization
Objective: To remove hydrazine impurities from a crude pyrazolone product using a binary solvent system.
Materials:
-
Crude pyrazolone product containing hydrazine impurities
-
"Good" solvent (e.g., ethanol, methanol, ethyl acetate)
-
"Poor" solvent (e.g., water, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude pyrazolone in a minimal amount of the "good" solvent with gentle heating. Add the "poor" solvent dropwise until a persistent cloudiness is observed. If the cloudiness disappears upon heating and reappears upon cooling, the solvent system is suitable.
-
Dissolution: Place the crude pyrazolone product in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Analysis: Analyze the purified pyrazolone product for residual hydrazine using a validated analytical method (e.g., HPLC with derivatization).
Protocol 2: Removal of Hydrazine using a Polymer-Bound Aldehyde Scavenger
Objective: To selectively remove hydrazine impurities from a solution of a pyrazolone product.
Materials:
-
Solution of crude pyrazolone product in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Polymer-bound benzaldehyde resin (or other suitable aldehyde resin)
-
Reaction vessel with a stirrer
-
Filtration apparatus (e.g., filter funnel with filter paper or a fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Scavenger Addition: To the solution of the crude pyrazolone product, add the polymer-bound aldehyde resin (typically 2-3 molar equivalents relative to the estimated amount of hydrazine impurity).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots of the solution, filtering, and analyzing for the presence of hydrazine.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin, which now has the hydrazone bound to it.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any entrained pyrazolone product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazolone product.
-
Analysis: Confirm the absence of hydrazine in the purified product using a validated analytical method.
Visualization of Workflows
Workflow for Hydrazine Impurity Removal
Caption: A logical workflow for the removal of hydrazine impurities from pyrazolone products.
Mechanism of Hydrazine Scavenging with an Aldehyde
Caption: The reaction mechanism for scavenging hydrazine with an aldehyde to form a hydrazone.
References
-
American Chemical Society. (2004, July 19). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Retrieved from [Link]
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
PubMed. (2004, October 28). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
-
MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]
-
Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of sampling and analytical methods for monitoring hydrazine in workplace air. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Hydrazines - ANALYTICAL METHODS. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2004, October 29). SCAVENGER strategies in organic synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
OSHA. (1980, September). HYDRAZINE Method no.: 20. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Retrieved from [Link]
-
Reddit. (2021, July 26). Need a purification method for a free hydrazone. Retrieved from [Link]
-
Rapp Polymere. (n.d.). Hydrazine Resins. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
Sources
Optimizing reaction temperature for 3-methoxyphenyl beta-keto ester condensation
Technical Support Center: Reaction Optimization Guide
Topic: Optimizing Reaction Temperature for Pechmann Condensation (3-Methoxyphenol +
Welcome to the Advanced Synthesis Support Center
Your Guide: Dr. Aris Thorne, Senior Application Scientist Scope: Pechmann Condensation of 3-Methoxyphenol (Resorcinol Monomethyl Ether) with Ethyl Acetoacetate to form 7-Methoxy-4-methylcoumarin.
You have requested support on temperature optimization . In the synthesis of coumarin scaffolds for drug discovery, temperature is not just a variable; it is the primary switch between kinetic control (transesterification) and thermodynamic control (cyclization/dehydration).
For 3-methoxyphenol, an electron-rich (activated) phenol, the reaction window is narrower than for unsubstituted phenols. Improper thermal management leads to three common failures:
-
The "Simonis" Divergence: Formation of chromones instead of coumarins.[1][2]
-
Oligomerization: Formation of sticky "tars" due to the high reactivity of the 3-methoxy ring.
-
Incomplete Cyclization: Isolation of the acyclic ester intermediate.
Part 1: The Thermal Architecture (Mechanism & Logic)
To optimize your yield, you must visualize the reaction as two distinct thermal phases. The 3-methoxy group activates the aromatic ring, making the initial electrophilic attack rapid, but the final dehydration requires energy.
Phase A: The Kinetic Phase (0°C – 10°C)
-
Goal: Transesterification and initial Michael-type addition.
-
Why Low Temp? The 3-methoxy group makes the phenol highly nucleophilic. Adding the acid catalyst (e.g., H₂SO₄) at room temperature can cause a violent exotherm, leading to localized "hot spots" that favor polymerization (tars).
-
Critical Control: Maintain <10°C during catalyst addition to trap the kinetic intermediate without triggering side reactions.
Phase B: The Thermodynamic Phase (60°C – 90°C)
-
Goal: Intramolecular Hydroxyalkylation and Dehydration (Ring Closure).
-
Why Heat? The intermediate must overcome the activation energy for the Friedel-Crafts-like cyclization and the subsequent elimination of water.
-
Risk: If
(especially with P₂O₅), the reaction may shift toward the Simonis Chromone Cyclization , forming 7-methoxy-2-methylchromone [1].
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns into a black, viscous tar within 10 minutes. What is happening? Diagnosis: Thermal Runaway / Uncontrolled Exotherm. Root Cause: 3-Methoxyphenol is highly activated. If you add sulfuric acid (or other strong protic acids) too quickly or at too high a temperature, the reaction bypasses the coumarin pathway and forms polyphenolic oligomers. Solution:
-
Cool the phenol/ester mixture to 0–5°C in an ice-salt bath.
-
Add the acid catalyst dropwise over 30 minutes.
-
Ensure vigorous stirring to dissipate heat; viscosity increases rapidly.
Q2: I am isolating a product with the correct mass but incorrect NMR (olefinic proton missing). Diagnosis: Incomplete Cyclization (The "Open-Chain" Trap). Root Cause: The reaction temperature was sufficient for transesterification (forming the phenyl ester) but insufficient for the ring-closing dehydration. Solution:
-
The "Ramp" Protocol: After the initial low-temp addition, you must ramp the temperature.
-
Fix: Heat the mixture to 60–70°C for 1–2 hours. This provides the thermodynamic push required to eliminate water and aromatize the lactone ring.
Q3: I see a secondary spot on TLC that fluoresces differently. Is it the Chromone? Diagnosis: Simonis Rearrangement Risk. Root Cause: While rare with H₂SO₄, using dehydrating agents like P₂O₅ or operating at very high temperatures (>120°C) can favor the formation of the chromone isomer (Simonis reaction) over the coumarin (Pechmann reaction) [1, 2]. Solution: Keep the maximum temperature below 100°C. If using solid acid catalysts (e.g., Amberlyst-15 or Sulfated Zirconia), strict temperature control (approx. 90°C) is required to maintain regioselectivity [3].
Part 3: Optimized Experimental Protocol
This protocol balances the high reactivity of 3-methoxyphenol with the energy needs of cyclization.
Reagents:
-
3-Methoxyphenol (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Catalyst: Conc. H₂SO₄ (3.0 eq) OR Sulfated Zirconia (10 wt% - Green Alternative)
Table 1: Temperature Optimization Matrix
| Variable | Standard (H₂SO₄) | Green (Solid Acid) | Outcome Impact |
| Addition Temp | 0°C – 5°C | 25°C (RT) | Prevents initial charring/tars. |
| Ramp Rate | 5°C / min | 10°C / min | Slow ramp prevents runaway. |
| Reaction Temp | 60°C – 70°C | 90°C – 110°C | Drives dehydration step. |
| Time | 2 – 4 Hours | 1 – 2 Hours | Conversion vs. Degradation. |
| Quench Temp | < 10°C (Ice) | Cool to RT | Critical for precipitation. |
Step-by-Step Workflow (H₂SO₄ Method):
-
Preparation: In a 3-neck flask, mix 3-methoxyphenol and ethyl acetoacetate. Cool to 0°C using an ice bath.
-
Catalyst Addition: Add conc. H₂SO₄ dropwise.[3] Do not allow internal temp to exceed 10°C.
-
The Soak: Stir at 0–10°C for 30 minutes. (This forms the ester intermediate).[4][5][6]
-
The Ramp: Remove ice bath. Slowly heat to 65°C .
-
Monitoring: Hold at 65°C. Monitor via TLC (Hexane:EtOAc 7:3). Look for the appearance of the fluorescent coumarin spot.[3]
-
Quench: Pour the reaction mixture into crushed ice/water with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter and recrystallize from Ethanol/Water.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the critical decision points where temperature dictates the chemical outcome.
Caption: Figure 1. Thermal decision tree for Pechmann condensation. Green paths indicate the optimized protocol for maximum Coumarin yield.
References
-
The Pechmann Reaction. Organic Reactions. (2011). Wiley.
-
Pechmann Condensation. Wikipedia. (2024).[3]
-
Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical. (2007).
-
Synthesis of 7-Methoxycoumarin. ChemicalBook. (2024).
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives, with a specific focus on overcoming cyclization failures. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions in a user-friendly format to enhance your experimental success.
Understanding the Core Challenge: The Cyclization Step
The synthesis of pyrazoles, most commonly through the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by a crucial cyclization step.[4][5][6][7] While seemingly straightforward, this reaction is often plagued by issues that prevent the desired pyrazole ring from forming efficiently, leading to low yields, impure products, or complete reaction failure. Understanding the underlying causes of these failures is the first step toward successful troubleshooting.
The overall transformation can be visualized as a two-stage process: initial condensation to form a hydrazone or enaminone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Failures can occur at either of these stages.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
Technical Guide: Stability & Handling of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
This technical guide addresses the stability, solubility, and handling of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one (also referred to as 3-(3-methoxyphenyl)-5-pyrazolone or its enol tautomer).
Compound Identity & Chemical Behavior
This compound belongs to the class of 5-aryl-3-pyrazolones . Its behavior in solution is dominated by prototropic tautomerism , where the molecule exists in a dynamic equilibrium between three primary forms: the CH-keto form, the OH-enol form, and the NH-keto form.
Core Chemical Dynamics
-
Tautomerism: In polar aprotic solvents (e.g., DMSO), the OH-enol form is often favored, stabilized by hydrogen bonding. In protic solvents (e.g., Water, Methanol) or acidic conditions, the CH-keto or NH-keto forms may predominate.
-
Oxidative Liability: The C4 position (between the carbonyl and the aryl-bearing carbon) is highly reactive. The electron-donating 3-methoxyphenyl group increases the electron density of the pyrazole ring, making it more susceptible to oxidative dimerization than unsubstituted analogs.
-
Acidity: The NH proton is acidic (pKa
6–8), meaning the compound can form anions in basic media, which are highly reactive and prone to rapid oxidation.
Figure 1: Tautomeric equilibrium and primary degradation pathway. The CH-keto form is the primary vector for oxidative instability.
Solubility & Preparation Guidelines
Solvent Selection Table
| Solvent | Solubility Rating | Stability Risk | Recommended Use |
| DMSO | High (>50 mM) | Low | Preferred for stock solutions. Store frozen. |
| Ethanol | Moderate | Moderate | Usable for short-term experiments. |
| Water | Poor (<1 mM) | High | Only for final dilution. pH sensitive. |
| Basic Buffer (pH > 8) | Moderate | Critical | Avoid. Promotes rapid oxidation (anion formation). |
Stock Solution Protocol
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Weigh the solid under ambient conditions. The solid is generally stable but hygroscopic.
-
Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30–60 seconds.
-
Note: If dissolution is slow, sonicate for max 5 minutes. Avoid heating >40°C to prevent thermal degradation.
-
-
Storage: Aliquot immediately into amber glass vials (to protect from light) and store at -20°C .
-
Shelf Life: 3–6 months at -20°C. 1 week at 4°C. <24 hours at Room Temp.
-
Stability Troubleshooting & FAQs
Issue: Solution Color Change
Q: My clear DMSO stock turned pink/red after 2 days at room temperature. Is it still usable?
-
Diagnosis: Oxidative Dimerization. The "pink" color is characteristic of rubazonic acid-like dimers formed when two pyrazolone rings couple at the C4 position.
-
Cause: Exposure to air (oxygen) and light accelerates radical formation at C4. The 3-methoxyphenyl group activates the ring, speeding up this process compared to unsubstituted pyrazolones.
-
Action: Discard the solution. The concentration of the active compound is compromised, and the dimer may have off-target effects.
Issue: Precipitation in Aqueous Media
Q: Upon diluting the DMSO stock into PBS (pH 7.4), a white precipitate formed.
-
Diagnosis: Solubility Crash. The compound is lipophilic (LogP
1.5–2.0). -
Cause: Rapid change in solvent polarity forces the compound out of solution, especially if the final concentration exceeds the thermodynamic solubility limit (
50–100 µM in water). -
Action:
-
Lower the final concentration (try
10 µM). -
Ensure DMSO concentration in the final buffer is 0.1% – 1.0%.
-
Sonicate the buffer before adding the stock to degas it (reduces nucleation sites).
-
Issue: Inconsistent Potency
Q: My IC50 values are shifting between experiments.
-
Diagnosis: Tautomeric Shift or Hydrolysis.
-
Cause: If you are using different buffers (e.g., Tris vs. Phosphate) or varying pH, the ratio of Keto:Enol forms changes. Different tautomers may bind differently to your target protein.
-
Action: Standardize the assay buffer pH and composition. Always prepare fresh dilutions from the frozen DMSO stock immediately before use.
Analytical Verification Protocols
Protocol A: Purity Check via HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Maintains acidic pH to stabilize Keto form).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic ring) and 280 nm.
-
Acceptance Criteria: Single peak >95% area.
-
Sign of Degradation: New peaks appearing at higher retention times (dimers are more lipophilic).
-
Protocol B: Rapid Oxidative Stress Test
Use this to validate if your assay conditions are safe.
-
Dilute compound to 50 µM in your assay buffer.
-
Incubate at 37°C for 4 hours.
-
Measure absorbance spectrum (200–600 nm) at T=0 and T=4h.
-
Result: A shift in
or appearance of a broad band at 450–550 nm indicates oxidation.
References
-
Elguero, J., et al. (2000). Tautomerism of Pyrazoles and Related Derivatives.[1][2][3][4][5] Advances in Heterocyclic Chemistry.
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of pyrazolone reactivity).
-
PubChem Compound Summary. (n.d.). 3-(3-Methoxyphenyl)-5-pyrazolone (Analogous Structure Data). National Center for Biotechnology Information.
-
Gao, S., et al. (2014). Oxidative coupling of pyrazolones. Chemical Communications. (Mechanisms of dimerization).
Disclaimer: This guide is based on the chemical properties of the 5-aryl-3-pyrazolone class. Specific batch-to-batch variations in purity can affect stability. Always perform a T=0 purity check.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase | MDPI [mdpi.com]
Technical Support Center: Resolving Mixtures of Regioisomers in Pyrazolone Functionalization
Welcome to the Technical Support Center for pyrazolone functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in pyrazolone chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during experimental work.
Introduction: The Challenge of Regioisomerism in Pyrazolone Chemistry
The pyrazolone scaffold is a privileged structure in medicinal chemistry and materials science, owing to its wide range of biological activities and versatile chemical properties.[1][2][3] However, the functionalization of unsymmetrical pyrazolones often leads to the formation of mixtures of regioisomers, presenting a significant hurdle in the synthesis of pure, well-characterized compounds.[3] This guide provides practical, field-proven insights to control and resolve these isomeric mixtures, ensuring the integrity and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common sites of functionalization on the pyrazolone ring, and why does regioisomerism occur?
A1: The pyrazolone ring possesses multiple reactive sites, primarily the two nitrogen atoms (N1 and N2) and the carbon at the 4-position (C4). Regioisomerism commonly arises during N-functionalization reactions, such as alkylation or arylation, of unsymmetrically substituted pyrazolones. The two nitrogen atoms in the pyrazole ring often exhibit similar nucleophilicity, leading to a competitive reaction that yields a mixture of N1- and N2-substituted products.[4] The distribution of these isomers is influenced by a delicate interplay of steric and electronic factors of the substituents on the pyrazolone core, as well as the reaction conditions.[5][6]
Q2: How do reaction conditions influence the regioselectivity of pyrazolone functionalization?
A2: Reaction conditions play a pivotal role in directing the regiochemical outcome of pyrazolone functionalization. Key factors include:
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5]
-
Base and Counter-ion: The nature of the base and its corresponding counter-ion can influence the site of alkylation.[4] Different bases can lead to the preferential formation of one regioisomer over the other.
-
Temperature: Reaction temperature can be a critical parameter in controlling the kinetic versus thermodynamic product distribution, thereby affecting the regioisomeric ratio.[5]
-
pH: The acidity or basicity of the reaction medium is crucial, especially in pyrazole synthesis via condensation reactions. Under acidic conditions, the hydrazine reactant can be protonated, altering the nucleophilicity of its nitrogen atoms and influencing the initial site of attack.[6]
Q3: What are the most effective analytical techniques to identify and quantify pyrazolone regioisomers?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Chromatography:
-
Thin-Layer Chromatography (TLC): An essential first step for assessing the presence of multiple products and for developing a separation method.[7]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for both analytical quantification and preparative separation of regioisomers. Both normal-phase and reverse-phase HPLC can be effective, with C18 columns being commonly used for the latter.[7][8][9]
-
Supercritical Fluid Chromatography (SFC): Offers excellent resolution and faster separation times for challenging separations of isomers.[2][10]
-
Column Chromatography: The most common laboratory-scale purification method. Silica gel is the standard stationary phase, with the mobile phase optimized based on TLC analysis.[1][7][11]
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign the structures of the regioisomers by identifying through-space and through-bond correlations between different parts of the molecule.[1][11][12]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that can help in identifying the isomers.[12]
-
X-ray Crystallography: Provides definitive structural confirmation of a single regioisomer if a suitable crystal can be obtained.[1]
-
Troubleshooting Guide
Problem 1: My reaction has produced an inseparable mixture of N1- and N2-alkylated pyrazolones.
-
Question: How can I improve the regioselectivity of my alkylation reaction to favor a single isomer?
-
Answer:
-
Re-evaluate Your Reaction Conditions: As detailed in the FAQs, systematically vary the solvent, base, and temperature. A design of experiments (DoE) approach can be highly effective in rapidly identifying optimal conditions.
-
Modify the Pyrazolone Substrate: Introducing a bulky substituent at a position adjacent to one of the nitrogen atoms can sterically hinder the approach of the alkylating agent to that nitrogen, thereby favoring alkylation at the less hindered nitrogen.[5][6]
-
Consider a Different Synthetic Route: Instead of direct functionalization, explore alternative synthetic strategies that offer inherent regiocontrol. For example, 1,3-dipolar cycloaddition reactions can provide excellent regioselectivity in the construction of the pyrazole core.[5][13]
-
Problem 2: I am struggling to separate my pyrazolone regioisomers using column chromatography.
-
Question: What are some advanced strategies for separating closely related pyrazolone regioisomers?
-
Answer:
-
Optimize Your Chromatography Method:
-
Mobile Phase: Conduct a thorough screening of solvent systems using TLC. If the isomers have very similar polarities, a shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary.[7]
-
Stationary Phase: While silica gel is the most common choice, consider alternative stationary phases such as alumina or functionalized silica gels.
-
Dry Loading: If your crude mixture has poor solubility in the initial mobile phase, use the dry loading technique to improve separation.[7]
-
-
Utilize High-Performance Chromatographic Techniques:
-
Consider Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different polarity, allowing for easy separation. The protecting group can then be removed to yield the pure desired isomer.
-
Problem 3: My NMR spectra are complex and I cannot definitively assign the structure of my product.
-
Question: What advanced NMR techniques can help me differentiate between my pyrazolone regioisomers?
-
Answer:
-
2D NMR Spectroscopy:
-
NOESY: This technique identifies protons that are close in space. For N-substituted pyrazolones, a NOE correlation between the protons of the N-substituent and protons on the pyrazolone ring can provide unambiguous proof of the substitution site.[1][11][12]
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to establish connectivity and differentiate between isomers based on the long-range couplings observed.[12]
-
-
Variable Temperature (VT) NMR: If your spectra show broad peaks due to conformational exchange, acquiring spectra at different temperatures can sharpen the signals and simplify the analysis.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Pyrazolone Regioisomer Resolution
| Technique | Principle | Advantages | Disadvantages |
| TLC | Differential partitioning between stationary and mobile phases | Fast, inexpensive, good for initial screening | Low resolution, not quantitative |
| Column Chromatography | Similar to TLC but on a larger scale | Good for preparative scale separation | Can be time-consuming and solvent-intensive |
| HPLC | High-pressure liquid chromatography | High resolution, quantitative, automated | Higher cost, requires specialized equipment |
| SFC | Uses a supercritical fluid as the mobile phase | Fast, high resolution, environmentally friendly | Specialized equipment required |
| ¹H & ¹³C NMR | Nuclear magnetic resonance of ¹H and ¹³C nuclei | Provides detailed structural information | Can be complex for mixtures, may not resolve all signals |
| 2D NMR (NOESY, HMBC) | Correlation spectroscopy | Unambiguous structure determination | Longer acquisition times, requires expertise in interpretation |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Definitive 3D structure | Requires a suitable single crystal, which can be difficult to obtain |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Regioselectivity in Pyrazolone Alkylation
-
Reaction Setup: In a series of vials, dissolve the pyrazolone starting material (1.0 equiv) in the chosen solvent (e.g., ethanol, TFE, HFIP, DMF, acetonitrile).
-
Base Addition: Add the selected base (1.1 equiv) (e.g., K₂CO₃, Cs₂CO₃, NaH) to each vial.
-
Alkylating Agent Addition: Add the alkylating agent (1.2 equiv) to each vial.
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC.
-
Work-up and Analysis: Upon completion, quench the reactions, extract the product, and analyze the crude mixture by ¹H NMR or HPLC to determine the regioisomeric ratio.
-
Optimization: Based on the results, further refine the optimal conditions by systematically varying the parameters.
Protocol 2: Method Development for HPLC Separation of Pyrazolone Regioisomers
-
Column Selection: Start with a standard C18 reverse-phase column.
-
Initial Mobile Phase: Begin with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).
-
Scouting Gradient: Run a rapid scouting gradient (e.g., 5% to 95% acetonitrile over 10 minutes) to determine the approximate retention times of the isomers.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution.
-
Isocratic Elution: For the highest resolution, determine the optimal isocratic mobile phase composition that provides baseline separation of the two isomers.
-
Method Validation: Once a suitable method is developed, validate it for linearity, accuracy, and precision.
Visualizations
Caption: Decision tree for separating pyrazolone regioisomers.
References
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.).
- Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis - Benchchem. (n.d.).
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025, October 2). Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D5OB01142F.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). PMC.
- Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023, September 18). PMC.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC.
- Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. (2022, August 22). PMC.
- Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. (n.d.). NIH.
- Advances in Pyrazolone Functionalization: A Review Since 2020. (2025, December 24). ResearchGate.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 15). ResearchGate.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.
- Generic reaction scheme for the six pyrazolonic compounds along with... (n.d.). ResearchGate.
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
Executive Summary & Application Context
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a critical structural analog of Edaravone (MCI-186), a free radical scavenger used in treating amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Unlike the parent phenyl-pyrazolone, the introduction of a meta-methoxy group alters the electronic density of the aromatic ring without disrupting the steric profile significantly.
For drug development professionals, accurate structural characterization of this scaffold is notorious due to desmotropy —the compound exists in a dynamic equilibrium between CH-, OH-, and NH-tautomers. This guide provides a definitive analysis of the 1H NMR spectrum, distinguishing it from its para-isomer and detailing the solvent-dependent tautomeric shifts that often confuse routine QC analysis.
Chemical Identity & Tautomeric Challenge
The core challenge in analyzing this molecule is not the static structure, but the solvent-dependent equilibrium.
Tautomeric Equilibrium (Graphviz Visualization)
The following diagram illustrates the three distinct forms you may observe in NMR, depending on solvent polarity and pH.
Figure 1: Tautomeric equilibrium pathways. In DMSO-d6, the equilibrium shifts significantly toward the OH-form (enol) or NH-form, often broadening the C4-proton signal compared to CDCl3.
Comparative Analysis: The "Meta" vs. "Para" Signature
A common synthesis error involves using the wrong starting acetophenone or benzoyl acetate, yielding the 4-methoxyphenyl (para) isomer. The 1H NMR aromatic region is the definitive discriminator.
Comparison Table: 3-Methoxy (Meta) vs. 4-Methoxy (Para)
| Feature | 5-(3-Methoxyphenyl) (Target) | 5-(4-Methoxyphenyl) (Alternative) | Diagnostic Value |
| Symmetry | Asymmetric substitution | Symmetric axis through C1-C4 | High |
| Spin System | ABCD System (Complex) | AA'BB' System (Roofing effect) | Critical |
| H-2' Signal | Singlet (isolated between substituents) | Doublet (part of AA'BB') | Definitive |
| Coupling | Medium | ||
| Shift Range | Spread (6.9 - 7.5 ppm) | Compressed (two distinct groups) | Medium |
Experimental Protocol: Synthesis & NMR Preparation
To ensure the spectrum described below is reproducible, the sample must be synthesized and prepared under controlled conditions to minimize paramagnetic impurities or aggregates.
Synthesis Workflow (Self-Validating)
Reagents: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, Hydrazine hydrate (80%), Ethanol.
-
Condensation: Dissolve 10 mmol of the
-keto ester in 20 mL EtOH. -
Cyclization: Add 12 mmol Hydrazine hydrate dropwise at 0°C.
-
Reflux: Heat to 80°C for 4 hours. Monitor TLC (Hexane:EtOAc 1:1).
-
Isolation: Cool to RT. The precipitate forms. Filter and wash with cold EtOH.
-
Purification (Crucial): Recrystallize from Ethanol/Water. Crude samples often contain hydrazide impurities that clutter the 8.0-9.0 ppm region.
NMR Sample Preparation[1][2]
-
Solvent Choice: DMSO-d6 is recommended over CDCl3.
-
Reasoning: Pyrazolones have poor solubility in CDCl3, leading to line broadening and aggregation. DMSO disrupts intermolecular H-bonds, sharpening the signals.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). Note: Heating to 320 K can sharpen exchangeable protons.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the OH-form/NH-form tautomer mixture , which is the dominant species observed in DMSO-d6.
Reference Frequency: 400 MHz / 500 MHz Solvent Residual: 2.50 ppm (DMSO)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH / OH | 12.0 - 13.5 | Broad Singlet | 1H - 2H | - | Highly exchangeable acidic protons on the pyrazole ring. Often invisible if water is present. |
| Ar-H (H-2') | 7.35 - 7.45 | Singlet (narrow d) | 1H | ~2.0 | Diagnostic: Isolated proton between methoxy and pyrazole attachment. |
| Ar-H (H-5') | 7.30 - 7.35 | Triplet | 1H | 8.0 | Meta-proton flanked by two protons; standard triplet pattern. |
| Ar-H (H-6') | 7.25 - 7.30 | Doublet | 1H | 8.0 | Ortho to pyrazole, meta to methoxy. |
| Ar-H (H-4') | 6.90 - 7.00 | Doublet of Doublets | 1H | 8.0, 2.0 | Ortho to methoxy (shielded by +M effect). Upfield shift is characteristic. |
| Py-H (C-4) | 5.90 - 6.00 | Singlet | 1H | - | Critical: This signal represents the vinylic proton of the enol/imine form. If the CH-form (keto) were dominant, this would be a methylene signal at ~3.5 ppm (rare in DMSO). |
| OCH3 | 3.80 - 3.85 | Singlet | 3H | - | Characteristic methoxy resonance. |
Analytical Workflow Diagram
Figure 2: Standardized NMR workflow for pyrazolone derivatives.
Interpretation of Anomalies
Scenario A: "I see a doublet at 3.5 ppm."
-
Cause: You are likely observing the CH-form (keto) where the C-4 position is a methylene group (
). This often happens in non-polar solvents like CDCl3 or if the sample is acidic. -
Action: Switch to DMSO-d6 to force the enol/tautomer equilibrium and simplify the spectrum.
Scenario B: "The aromatic region is two doublets."
-
Cause: You have synthesized the Para-isomer (4-methoxyphenyl) .
-
Action: Check your starting material. The meta-isomer must show a complex splitting pattern (s, d, t, d).
Scenario C: "The NH signal is missing."
-
Cause: Chemical exchange with trace water in the DMSO.
-
Action: This is normal. Do not use the NH integration for purity calculations. Rely on the ratio of the OMe singlet (3H) to the Pyrazole C-4 singlet (1H).
References
-
Tautomerism in Pyrazolones: Elguero, J., et al. "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Advances in Heterocyclic Chemistry.
-
Synthesis Protocol: BenchChem Application Notes. "Synthesis of Novel Pyrazole Derivatives with 3,5-Dimethoxyphenylglyoxal Hydrate."
-
Spectral Data Comparison (Tetrazole Analog): Wang, H., et al. "Humic acid as an efficient and reusable catalyst...[1] 5-(3-methoxyphenyl)-1H-tetrazole."[1] RSC Advances, 2019. (Provides definitive aromatic region shifts for the 3-methoxyphenyl fragment).
-
Edaravone Analog NMR: "Synthesis and Evaluation of Thiomethyl Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone." Chem. Proc. 2023.[2]
Sources
A Comparative Guide to the C13 NMR Chemical Shifts of 3-Methoxyphenyl Pyrazolone Tautomers
For Researchers, Scientists, and Drug Development Professionals
The Significance of Tautomerism in Pyrazolones
Pyrazolones are a class of heterocyclic compounds that exhibit prototropic tautomerism, a phenomenon where isomers, known as tautomers, exist in equilibrium and are readily interconvertible through the migration of a proton. For 3-methoxyphenyl pyrazolone, three primary tautomeric forms are of interest: the CH form (a methylene-pyrazolone), the OH form (a hydroxypyrazole), and the NH form (an imino-pyrazolone). The position of this equilibrium is sensitive to factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring.[1][2]
C13 NMR spectroscopy is a powerful and direct technique to study this tautomerism.[3][4] The chemical shift of each carbon atom in the molecule is highly sensitive to its local electronic environment, which is significantly altered between the different tautomeric forms. By analyzing the C13 NMR spectrum, one can identify the predominant tautomer in a given solution and, in some cases, quantify the equilibrium between different forms.
Comparative Analysis of C13 NMR Chemical Shifts
The following table summarizes the characteristic C13 NMR chemical shifts for the CH, OH, and NH tautomers of 1-phenyl-3-methyl-5-pyrazolone, which serve as a predictive model for 3-methoxyphenyl pyrazolone. The data is compiled from studies conducted in deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6), highlighting the solvent's influence on the tautomeric equilibrium.[2]
Table 1: Predicted C13 NMR Chemical Shifts (ppm) for the Tautomers of 3-Methoxyphenyl Pyrazolone (based on 1-phenyl-3-methyl-5-pyrazolone data)
| Carbon Atom | CH Tautomer (in CDCl3) | OH Tautomer (in DMSO-d6) | NH Tautomer (in DMSO-d6) | Key Differentiating Features |
| C3 | ~156.1 | ~162.8 | ~155.6 | Significantly downfield in the OH tautomer. |
| C4 | ~42.6 | ~94.4 | ~41.4 | Highly shielded (upfield) in the OH tautomer due to sp2 to sp3 hybridization change. |
| C5 | ~170.2 (C=O) | ~128.4 | ~172.3 (C=O) | Carbonyl signal present in CH and NH forms; absent in the OH form where it is a C-OH. |
| C1' (ipso-C of phenyl) | ~137.6 | ~139.9 | ~137.6 | |
| C2'/C6' (ortho-C of phenyl) | ~118.4 | ~116.8 | ~118.4 | |
| C3'/C5' (meta-C of phenyl) | ~128.4 | ~129.4 | ~128.4 | |
| C4' (para-C of phenyl) | ~124.6 | ~124.7 | ~124.6 | |
| OCH3 | ~55.5 | ~55.5 | ~55.5 | Expected to be largely unaffected by tautomerism. |
Note: These are approximate values based on an analogous compound and are intended for comparative purposes. Actual chemical shifts for 3-methoxyphenyl pyrazolone may vary.
Causality Behind the Chemical Shift Differences:
-
C3 (Carbonyl Carbon in CH/NH forms): In the OH tautomer , the C3 carbon is part of an enol system (C=C-OH) and experiences a significant downfield shift to ~163 ppm due to the deshielding effect of the directly attached oxygen atom and its sp2 hybridization state.[5] In the CH and NH tautomers , this carbon is part of a pyrazolone ring and its chemical shift is influenced by the adjacent carbonyl group.
-
C4 (Methylene/Methine Carbon): The most dramatic and diagnostically useful difference is observed at the C4 position. In the CH tautomer , C4 is a methylene group (CH2) and resonates in the aliphatic region around 42 ppm.[2] In contrast, for the OH tautomer , C4 is an sp2-hybridized carbon in an aromatic-like ring, leading to a significant downfield shift to ~94 ppm.[5] The NH tautomer also displays a C4 signal in the aliphatic region, similar to the CH form.
-
C5 (Carbonyl/Enol Carbon): In the CH and NH tautomers , C5 is a carbonyl carbon (C=O) and exhibits a characteristic downfield chemical shift in the range of 170-172 ppm.[2] For the OH tautomer , this carbon is part of the C=C-OH enol system and its resonance shifts significantly upfield to around 128 ppm.[5]
Experimental Workflow
To provide a self-validating system for the characterization of 3-methoxyphenyl pyrazolone tautomers, the following experimental protocols for synthesis and NMR analysis are recommended.
Synthesis of 1-(3-Methoxyphenyl)-3-methyl-5-pyrazolone
This procedure is adapted from the synthesis of a similar compound, 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole.[6]
dot
Caption: Synthetic scheme for 1-(3-methoxyphenyl)-3-methyl-5-pyrazolone.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylhydrazine hydrochloride (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and ethanol.
-
Add potassium carbonate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 20 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield 1-(3-methoxyphenyl)-3-methyl-5-pyrazolone.
Quantitative C13 NMR Data Acquisition
To obtain reliable and quantitative C13 NMR data for analyzing tautomeric ratios, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T1) for all carbon nuclei.[7][8]
dot
Caption: Workflow for quantitative C13 NMR analysis of tautomers.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 20-50 mg of the synthesized 3-methoxyphenyl pyrazolone and dissolve it in approximately 0.6 mL of deuterated solvent (CDCl3 and DMSO-d6 are recommended to observe solvent effects) in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Perform shimming to obtain a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Employ an inverse-gated proton decoupling pulse sequence (e.g., 'zgig' on Bruker instruments). This sequence turns on the proton decoupler only during the acquisition of the free induction decay (FID), thus suppressing the NOE.[9]
-
Set a long relaxation delay (d1) to ensure complete relaxation of all carbon nuclei, especially quaternary carbons which often have long T1 values. A delay of at least 5 times the longest T1 is recommended. If T1 values are unknown, a conservative delay of 60-300 seconds should be used.
-
Use a 90° pulse angle to maximize the signal intensity per scan.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for all peaks of interest.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) before Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction to obtain a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will provide the relative abundance of each tautomer in the solution.
-
Conclusion
The tautomeric equilibrium of 3-methoxyphenyl pyrazolone can be effectively investigated using C13 NMR spectroscopy. By comparing the experimental spectrum with the characteristic chemical shifts of the CH, OH, and NH tautomers, as modeled by analogous compounds, researchers can confidently assign the predominant tautomeric form in solution. The significant differences in the chemical shifts of C3, C4, and C5 provide clear diagnostic markers for distinguishing between the tautomers. Adherence to the provided synthesis and quantitative NMR protocols will ensure the generation of high-quality, reliable data for the structural elucidation of these important pharmaceutical building blocks.
References
- Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
- Elguero, J., Claramunt, R. M., & Marzin, C. (1976). The Tautomerism of Heterocycles: Aromatic Tautomerism of Five-Membered Rings. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 1-74). Academic Press.
- Katritzky, A. R., & Maine, F. W. (1964). Tautomeric azoles. Part I. The tautomerism of 3-methyl-1-phenyl-5-pyrazolone. Tetrahedron, 20(2), 299-313.
- Begtrup, M., & Larsen, P. (1990). 13C and 15N NMR spectra of N-substituted pyrazoles. Magnetic Resonance in Chemistry, 28(5), 427-438.
- García, M. A., de la C. F.-I., & Elguero, J. (2000). A review on the tautomerism of pyrazoles. Arkivoc, 1(5), 1-32.
- Holzer, W., Mereiter, K., & Plagens, B. (1999). 4-Acyl-5-methyl-2-phenylpyrazolones: NMR and X-Ray Structure Investigations. Monatshefte für Chemie/Chemical Monthly, 130(8), 1045-1056.
-
PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon.
- A. A. A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23.
- BenchChem. (2025, December).
- University of Cambridge. (2017, November).
- Giraudeau, P., & Akoka, S. (2012). Precise and accurate quantitative C-13 NMR with reduced experimental time. Magnetic Resonance in Chemistry, 50(5), 337-343.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. ias.ac.in [ias.ac.in]
- 3. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 4. scispace.com [scispace.com]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation of Methoxy-Pyrazolones
Focus: 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone (PMPMP) and Derivatives Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Part 1: Executive Summary & Core Directive
The "Product" defined: This guide analyzes the mass spectral behavior of methoxy-substituted pyrazolones , specifically 1-(4-methoxyphenyl)-3-methyl-5-pyrazolone (PMPMP) . These compounds are advanced derivatization reagents used to enhance the ionization efficiency of carbohydrates and other polar analytes in LC-MS workflows.
The "Alternative" defined: The performance and fragmentation of PMPMP are compared against the industry-standard 1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone) and the more hydrophobic 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) .
Key Insight: While PMP is the standard, the methoxy-derivative (PMPMP) offers a distinct +30 Da mass shift and altered hydrophobicity, providing a diagnostic "fingerprint" that resolves isobaric interferences common in complex biological matrices.
Part 2: Fragmentation Mechanics & Causality
1. Ionization Physics (ESI Source)
Methoxy-pyrazolones possess two nitrogen atoms in the pyrazolone ring. Under positive Electrospray Ionization (ESI+), the N2 nitrogen (the imine-like nitrogen) acts as a "proton sponge," readily accepting a proton to form the even-electron precursor ion
-
Causality: The methoxy group at the para-position of the phenyl ring is an electron-donating group (EDG). Through resonance, it increases the electron density of the aromatic system and, by extension, the conjugated pyrazolone ring, slightly enhancing proton affinity compared to the unsubstituted PMP.
2. Collision-Induced Dissociation (CID) Pathways
Upon entering the collision cell (typically q2 in a Q-TOF or Triple Quad), the precursor ion undergoes predictable fragmentation.
-
Pathway A: Glycosidic Cleavage (The "Aglycone" Peak) For PMPMP-labeled analytes, the weakest bond is the
bond. Low collision energies (15-25 eV) trigger heterolytic cleavage, ejecting the neutral sugar moiety and yielding the protonated aglycone.-
Diagnostic Ion: m/z 205.09 (Calculated for
). -
Comparison: This is distinct from PMP (m/z 175) and NMP (m/z 225).
-
-
Pathway B: Cross-Ring Cleavage (Structural Diagnostics) At higher collision energies (>35 eV), the pyrazolone ring itself fragments.
-
Retro-Michael Cleavage: The pyrazolone ring opens, often expelling
or small nitrile fragments. -
Methoxy-Specific Loss: A key differentiator for PMPMP is the loss of the methyl radical (
, -15 Da) from the methoxy group to form a quinoid-type cation, or the loss of formaldehyde ( , -30 Da). -
Diagnostic Sugar Fragments: PMPMP derivatives produce unique high-mass ions due to cleavage within the sugar skeleton (C2-C3 bond rupture).[1]
-
PMPMP: m/z 433 (for hexose).
-
PMP: m/z 373 (for hexose).[1]
-
-
Part 3: Comparative Analysis (The "Product" vs. Alternatives)
The following table contrasts the methoxy-variant (PMPMP) with the standard (PMP) and the hydrophobic variant (NMP).
| Feature | PMP (Standard) | PMPMP (Methoxy-Product) | NMP (Hydrophobic) |
| Chemical Structure | 1-phenyl-3-methyl-5-pyrazolone | 1-(4-methoxyphenyl)-3-methyl-5-pyrazolone | 1-(2-naphthyl)-3-methyl-5-pyrazolone |
| Aglycone Mass ( | m/z 175.08 | m/z 205.09 | m/z 225.10 |
| Mass Shift ( | Reference (0 Da) | +30 Da ( | +50 Da ( |
| Hydrophobicity (HPLC) | Moderate | High (Methoxy increases retention) | Very High (Late eluting) |
| Diagnostic C2-C3 Ion | m/z 373 (Hexose) | m/z 433 (Hexose) | m/z 473 (Hexose) |
| Fragmentation Energy | Moderate Stability | Slightly lower stability (EDG effect) | High Stability (Naphthyl resonance) |
| Primary Application | General sugar profiling | Resolving isobaric overlap; Dual-labeling | Hydrophobic interaction chromatography |
Part 4: Visualization of Fragmentation Pathways[2]
The following diagram illustrates the specific fragmentation cascade for a Glucose-PMPMP derivative, highlighting the diagnostic ions.
Caption: ESI-MS/MS fragmentation pathway of PMPMP-labeled glucose. The m/z 205 aglycone and m/z 433 skeletal fragment are the primary diagnostic peaks distinguishing it from PMP.
Part 5: Validated Experimental Protocol
To replicate these fragmentation patterns, use the following self-validating protocol. This workflow ensures the formation of the specific
Phase 1: Derivatization (Sample Prep)
-
Reagent Prep: Dissolve PMPMP (0.5 M) in methanol. Prepare 0.3 M NaOH solution.
-
Reaction: Mix 50 µL of analyte (e.g., monosaccharide standard) with 50 µL PMPMP solution and 50 µL NaOH.
-
Incubation: Heat at 70°C for 30 minutes . Why: This specific temperature/time ratio maximizes the Michael addition of the pyrazolone to the reducing sugar without degrading the methoxy group.
-
Neutralization: Add 50 µL of 0.3 M HCl.
-
Extraction: Extract excess reagent 3x with chloroform. The aqueous phase contains the labeled PMPMP-analyte .
Phase 2: MS Acquisition Parameters
-
Instrument: Q-TOF or Triple Quadrupole MS.
-
Ion Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methoxy group).
-
Collision Energy (CE):
-
Screening: 15-20 eV (Optimized for Aglycone m/z 205 generation).
-
Structural ID: 35-45 eV (Optimized for sugar skeleton cleavage m/z 433).
-
References
-
Zhang, Y., et al. (2016).[2] "Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents." Chromatographia. Available at: [Link]
-
Honda, S., et al. (1989).[2] "High-performance liquid chromatography of mono- and oligosaccharides derivatized with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry. Available at: [Link]
-
Shen, X., & Perreault, H. (1999).[3] "Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides." Journal of Mass Spectrometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Distinctive carbohydrate profiles of black ginseng revealed by IM-MS combined with PMP labeling and multivariate data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
IR Characteristic Bands for C=O and N-H in Pyrazolones: A Comparative Guide
Executive Summary
Pyrazolones (specifically 5-pyrazolones) are critical scaffolds in pharmaceuticals, exemplified by drugs like Edaravone (neuroprotective) and Metamizole (analgesic). However, their analysis is notoriously complex due to prototropic tautomerism . Unlike simple amides, pyrazolones oscillate between CH- (keto), OH- (enol), and NH- (hydrazone) forms, drastically shifting their Infrared (IR) signatures.
This guide moves beyond basic spectral assignment. It provides a comparative framework to distinguish these tautomers, validates the structural integrity of pyrazolone-based derivatives against common alternatives (like pyrazoles), and offers a self-validating experimental protocol.
Part 1: The Tautomeric Challenge (Expertise & Logic)
In my experience characterizing heterocyclic scaffolds, the most common error researchers make with pyrazolones is misinterpreting the absence of a carbonyl band. Unlike a standard lactam, a missing C=O peak in a pyrazolone spectrum does not necessarily indicate a failed reaction; it often signals a shift to the OH-tautomer (enol form) , stabilized by solvent polarity or solid-state packing.
The Three Forms
-
CH-Form (Keto): The "classic" pyrazolone structure. Displays a distinct C=O band.[1][2] Dominant in non-polar solvents (e.g., CHCl₃).
-
OH-Form (Enol): Aromatic character increases. C=O band disappears, replaced by broad O-H and C=N/C=C bands. Favored in polar protic solvents.
-
NH-Form (Hydrazone): often indistinguishable from the OH-form without specific N-1 substitution.
Visualization: Tautomeric Equilibrium & IR Consequences
The following diagram illustrates the structural shifts and their direct impact on IR wavenumbers.
Figure 1: Tautomeric equilibrium in 5-pyrazolones. The transition from CH-form to OH-form results in the complete loss of the diagnostic Carbonyl band.
Part 2: Comparative Analysis of Characteristic Bands
To validate a pyrazolone structure, one must compare it not only against its precursors but also against structurally similar heterocycles.
Table 1: Pyrazolones vs. Alternatives (Spectral Fingerprints)
| Feature | 5-Pyrazolone (Keto Form) | Pyrazole (Alternative) | Isoxazolone (O-Analog) | Diagnostic Note |
| C=O Stretch | 1660 – 1720 cm⁻¹ (Strong) | Absent | 1750 – 1800 cm⁻¹ (Very Strong) | Isoxazolones (lactones) absorb higher than pyrazolones (lactams) due to ring strain and electronegativity. |
| N-H Stretch | 3100 – 3400 cm⁻¹ (Broad) | 3200 – 3500 cm⁻¹ (Sharp/Med) | Absent (unless substituted) | Pyrazolone N-H is often broader due to extensive intermolecular dimerization. |
| C=N Stretch | ~1600 cm⁻¹ (Weak/Med) | 1580 – 1620 cm⁻¹ (Strong) | ~1600 cm⁻¹ | In Pyrazoles, this is the dominant ring mode; in Pyrazolones, it is secondary to C=O. |
| OH Stretch | Absent (in pure Keto) | Absent | Absent | Appearance of broad OH (3400 cm⁻¹) in Pyrazolone indicates Enol tautomer. |
Deep Dive: The C=O Band (Carbonyl)[1]
-
Position: 1660–1720 cm⁻¹.
-
Causality: The frequency is lower than typical 5-membered lactams (usually >1700 cm⁻¹) when phenyl-substituted (e.g., Edaravone, Antipyrine) due to conjugation with the aromatic ring.
-
Diagnostic Check: If the band is split (doublet), it often indicates Fermi resonance or the presence of both monomeric and H-bonded dimers in the solid state.
Deep Dive: The N-H Band
-
Position: 3100–3400 cm⁻¹.
-
Causality: In the solid state (KBr pellet), 5-pyrazolones form strong intermolecular hydrogen bond networks (dimers or polymers). This causes significant broadening and a "red shift" (lower wavenumber).
-
Diagnostic Check: To confirm if an N-H peak is real or moisture contamination, run the sample in dilute CCl₄ or CHCl₃. A sharp shift to higher frequency (>3400 cm⁻¹) confirms a free N-H group.
Part 3: Validated Experimental Protocols
Reliable IR data requires distinguishing between intrinsic molecular features and extrinsic packing effects. This protocol allows you to determine the dominant tautomer.[3]
Method A: Solid State (KBr Pellet) – The Fingerprint
-
Purpose: Identification of the bulk material (usually the most stable tautomer).
-
Critical Step: Pyrazolones are hygroscopic. Dry KBr at 110°C for 2 hours before use.
-
Expectation: Edaravone typically shows the keto-form (C=O present) in solid state, but broad N-H/O-H regions may appear due to H-bonding.
Method B: Solution Phase (Solvent Polarity Scan) – The Tautomer Trap
-
Purpose: To observe the keto-enol equilibrium shift.
-
Protocol:
-
Dissolve 5 mg of sample in Chloroform (CHCl₃) (Non-polar).
-
Dissolve 5 mg of sample in DMSO or Methanol (Polar).
-
Acquire spectra using a liquid cell (CaF₂ windows recommended).
-
-
Analysis:
-
CHCl₃ Spectrum: Should show a sharp, strong C=O (approx. 1700 cm⁻¹) . (Favors CH-form).
-
DMSO Spectrum: C=O intensity often decreases or disappears; new bands for C=C/C=N and broad OH appear. (Favors OH/NH-forms).
-
Visualization: Decision Tree for Band Assignment
Figure 2: Logical workflow for assigning pyrazolone tautomers based on C=O presence.
Part 4: Case Study Data (Edaravone)
The following data compares the theoretical and experimental values for Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) , a standard reference in this class.
| Bond Vibration | Experimental (Solid/KBr) | Experimental (CHCl₃ Solution) | Assignment |
| C=O Stretch | 1699 cm⁻¹ | 1715 cm⁻¹ | Diagnostic. Higher in solution due to loss of intermolecular H-bonds. |
| N-H Stretch | ~3200 cm⁻¹ (Broad) | >3400 cm⁻¹ (Weak/Sharp) | Indicates breaking of dimer network in solution. |
| Aromatic C=C | 1596 cm⁻¹ | 1600 cm⁻¹ | Phenyl ring breathing mode (stable). |
Note: In DMSO solution, the 1715 cm⁻¹ band diminishes significantly, indicating a shift to the enol form.
References
-
Akama, T., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, vol. 26, no. 14, 2021.
-
NIST Chemistry WebBook. "Antipyrine Infrared Spectrum." National Institute of Standards and Technology.
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. (Standard Reference Text).
- Tóth, G., et al. "Tautomerism of Pyrazolones." Advances in Heterocyclic Chemistry, vol. 102, 2011. (Contextualizing the CH/OH equilibrium).
-
PubChem. "Edaravone Compound Summary." National Library of Medicine.
Sources
Structural Definitive Guide: X-ray Crystallography of 5-Aryl-1H-pyrazol-3(2H)-ones
This guide provides a rigorous technical comparison of X-ray crystallography data for 5-aryl-1H-pyrazol-3(2H)-one derivatives against alternative structural determination methods (Solution NMR, IR, and Computational Modeling). It is designed for researchers requiring definitive structural evidence for pharmacophore validation.
Executive Summary: The Tautomeric Challenge
In drug discovery, the 5-aryl-1H-pyrazol-3(2H)-one scaffold is a "privileged structure" found in anti-inflammatory agents, kinase inhibitors (e.g., HPK1), and antioxidants. However, its utility is complicated by desmotropy —the compound exists in dynamic equilibrium between three distinct tautomeric forms (CH-, OH-, and NH-forms).
While solution-state NMR often yields averaged signals due to rapid proton exchange, X-ray Crystallography serves as the "molecular adjudicator," freezing the bioactive conformation in the solid state. This guide compares the structural insights derived from X-ray diffraction against spectroscopic alternatives, demonstrating why crystallography is the gold standard for defining the active pharmacophore.
Comparative Analysis: X-ray Data vs. Spectroscopic Inference
The following analysis objectively compares the "performance" of X-ray crystallography in resolving the identity of 5-aryl-3-pyrazolones versus standard laboratory alternatives.
Performance Matrix: Structural Resolution
| Feature | Method A: X-ray Crystallography (Gold Standard) | Method B: Solution NMR ( | Method C: DFT/Computational Modeling |
| Tautomer Identification | Definitive. Distinguishes C=O vs C–OH and N–H location via electron density maps. | Ambiguous. Signals often averaged; solvent-dependent (e.g., DMSO vs CDCl | Predictive. Gas-phase energy minima may not reflect solid-state or solvated reality. |
| H-Bonding Network | Direct Visualization. Maps intermolecular dimers (DDAA motifs) and solvent bridges. | Inferential. Deduced from chemical shift concentration dependence (dilution studies). | Hypothetical. Requires complex solvation models (PCM/SMD) which often fail for H-bonds. |
| Atomic Resolution | High (<0.8 Å). Precise bond lengths (e.g., C3–O distance). | N/A. Topology only; no direct metric data. | Variable. Heavily dependent on basis set (e.g., B3LYP/6-31G*). |
| Sample State | Solid (Crystal). Represents the low-energy packing conformation. | Liquid (Solution). Represents a dynamic ensemble average. | Virtual (Gas/Solvent). Idealized single molecule. |
Key Data Benchmarks: Distinguishing Tautomers
To validate the specific tautomer present in your crystal lattice, compare your refined bond lengths against these established X-ray data benchmarks.
| Structural Parameter | OH-Form (5-aryl-1H-pyrazol-3-ol) | NH-Form (1,2-dihydro-3H-pyrazol-3-one) | CH-Form (2,4-dihydro...) |
| C3–O Bond Length | 1.32 – 1.36 Å (Single bond character) | 1.22 – 1.26 Å (Double bond character) | 1.22 – 1.24 Å |
| Ring Aromaticity | Aromatic (Delocalized) | Non-aromatic (Localized) | Non-aromatic (Interrupted) |
| C4–C5 Bond | ~1.37 – 1.40 Å | ~1.43 – 1.45 Å | ~1.50 Å (Single bond) |
| Dominant Motif | Centrosymmetric Dimers (via O–H···N) | Catemers/Chains (via N–H···O) | Rare in solid state |
Expert Insight: Most 5-aryl-3-pyrazolones crystallize in the OH-form (enol) due to the stabilization energy of the aromatic pyrazole ring and the formation of strong intermolecular O–H···N hydrogen bonded dimers. If your X-ray data shows a C3–O distance < 1.28 Å, suspect the NH-form (ketone) or disorder.
Scientific Mechanism: The Tautomeric Equilibrium[1]
Understanding the causality behind the crystal structure requires mapping the proton transfer pathways. The diagram below illustrates the equilibrium and how crystallization "traps" a specific state.
Figure 1: Tautomeric pathways of 5-aryl-1H-pyrazol-3(2H)-ones.[1] The OH-form is thermodynamically favored in the solid state due to aromaticity and efficient dimer packing.
Experimental Protocol: Synthesis to Structure
To replicate high-quality X-ray data, follow this self-validating workflow.
Step 1: Synthesis of 5-Aryl-1H-pyrazol-3(2H)-one
-
Reagents: Ethyl benzoylacetate (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve ethyl benzoylacetate in absolute ethanol.
-
Add hydrazine hydrate dropwise at 0°C.
-
Reflux for 4–6 hours (Monitor via TLC; R
of product is typically lower than starting material due to H-bonding). -
Cool to room temperature. The product often precipitates as a white/off-white solid.
-
Filter and wash with cold ethanol.
-
Step 2: Crystal Engineering (Critical Step)
The choice of solvent dictates the tautomer trapped and crystal quality.
-
Method A (Preferred for OH-form): Slow evaporation from Methanol/Water (9:1) . The protic solvent encourages H-bond donor/acceptor exchange, facilitating the formation of the thermodynamic dimer.
-
Method B (Alternative): Vapor diffusion of Hexane into THF .
-
Validation: Inspect crystals under polarized light. Sharp extinction indicates single crystallinity.
Step 3: X-ray Data Collection & Refinement
-
Mounting: Use cryo-loops with Paratone oil; collect at 100 K to reduce thermal motion of H-atoms.
-
Strategy: Collect high-redundancy data to ensure weak reflections are measured (critical for locating H-atoms on N vs O).
-
Refinement Tip: Do not geometrically constrain the tautomeric protons (N-H or O-H) initially. Use a Difference Fourier Map (
) to locate the electron density peak corresponding to the hydrogen atom. This is the definitive proof of the tautomer.
Workflow Visualization
Figure 2: Step-by-step workflow for unambiguous structural determination.
References
-
Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(12), 3239. Link
- Key Insight: Provides comparative bond lengths and NMR vs X-ray analysis for phenyl-pyrazolones.
-
Claramunt, R. M., et al. (2005).[2] "The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution." Magnetic Resonance in Chemistry, 43(1), 89–91.[2][3] Link
- Key Insight: Demonstrates the use of solid-state NMR and X-ray to resolve pyrazole tautomerism.
-
Foces-Foces, C., et al. (1997). "Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution." Tetrahedron, 53(37), 12733-12754. Link
- Key Insight: Establishes the dominance of the 3-amino/hydroxy tautomer in crystal packings stabilized by H-bonds.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Phenylpyrazolone derivatives." Link
- Resource: The primary repository for validating your unit cell parameters against known structures.
Sources
A Comparative Analysis of the Reactivity of 3-Methoxy and 4-Methoxy Phenyl Pyrazolones: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the chemical reactivity of 3-methoxy-phenyl pyrazolone and 4-methoxy-phenyl pyrazolone. This document delineates the synthesis, electronic properties, and expected reactivity profiles of these two isomers, supported by established principles of physical organic chemistry and spectroscopic data analysis.
The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of substituents on the N-phenyl ring allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. This guide focuses on the nuanced differences in reactivity imparted by a methoxy group at the meta (3-position) versus the para (4-position) of the phenyl ring. Understanding these differences is paramount for the rational design of novel pyrazolone-based compounds with desired reactivity and biological activity.
The Decisive Role of Methoxy Group Positioning: An Electronic Perspective
The reactivity of the pyrazolone ring system is intrinsically linked to the electron density of the N-phenyl substituent. The methoxy group (-OCH₃) exhibits a dual electronic nature: it is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom.[1] The net electronic effect is highly dependent on its position on the aromatic ring.
4-Methoxy Phenyl Pyrazolone: In the para position, the methoxy group's strong electron-donating resonance effect (+R) dominates its inductive electron-withdrawing effect (-I). This results in an overall increase in electron density on the phenyl ring and, by extension, on the pyrazolone nitrogen to which it is attached. This enhanced electron density at the N1-position of the pyrazolone ring makes the 4-methoxy isomer a more electron-rich and, consequently, a more reactive nucleophile.
3-Methoxy Phenyl Pyrazolone: Conversely, when the methoxy group is in the meta position, its resonance effect does not extend to the point of attachment of the pyrazolone ring. Therefore, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence. This leads to a net decrease in electron density on the phenyl ring and the pyrazolone nitrogen compared to the unsubstituted phenyl pyrazolone. As a result, the 3-methoxy isomer is a less potent nucleophile than its 4-methoxy counterpart.
This fundamental difference in electronic character is quantitatively captured by the Hammett substituent constants (σ) . These constants provide a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.[2][3]
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Methoxy | meta | +0.12 | Electron-withdrawing |
| Methoxy | para | -0.27 | Electron-donating |
Table 1: Hammett substituent constants for the methoxy group.[4]
The positive σ value for the meta-methoxy group indicates its electron-withdrawing nature, which deactivates the ring towards electrophilic attack and reduces the nucleophilicity of the pyrazolone. In contrast, the negative σ value for the para-methoxy group signifies its electron-donating character, activating the ring and enhancing the pyrazolone's nucleophilicity.
Predicting Reactivity: A Comparative Framework
Based on the electronic effects discussed, we can predict the relative reactivity of 3-methoxy and 4-methoxy phenyl pyrazolones in various chemical transformations.
Electrophilic Aromatic Substitution on the Phenyl Ring
For electrophilic substitution reactions on the N-phenyl ring (e.g., nitration, halogenation), the 4-methoxyphenyl pyrazolone will be significantly more reactive than the 3-methoxyphenyl pyrazolone. The para-methoxy group is a strong activating group and will direct incoming electrophiles to the ortho positions relative to itself. The meta-methoxy group, being deactivating, will slow down the reaction and direct incoming electrophiles to the ortho and para positions relative to itself, but the overall rate will be much lower.
Reactions at the Pyrazolone Ring
The pyrazolone ring itself can undergo various reactions, such as alkylation, acylation, and condensation at the C4 position. The nucleophilicity of the pyrazolone ring is influenced by the electron density of the N1-phenyl substituent.
-
Nucleophilic Character: The enhanced electron density on the pyrazolone nitrogen of the 4-methoxy isomer increases the overall nucleophilicity of the pyrazolone ring system. This would translate to faster reaction rates in reactions where the pyrazolone acts as a nucleophile.
-
Basicity: The N2 atom of the pyrazole ring is basic. The electron-donating para-methoxy group in the 4-isomer will increase the basicity of the N2 atom compared to the electron-withdrawing meta-methoxy group in the 3-isomer.
The following diagram illustrates the expected difference in reactivity based on the electronic effects of the methoxy substituent.
Caption: Electronic effects of the methoxy group on pyrazolone reactivity.
Synthesis of 3-Methoxy and 4-Methoxy Phenyl Pyrazolones
The most common and versatile method for the synthesis of 1-phenyl-3-methyl-5-pyrazolones is the Knorr pyrazole synthesis . This involves the condensation of a β-ketoester, typically ethyl acetoacetate, with a substituted phenylhydrazine.
Experimental Protocol: Knorr Pyrazole Synthesis
The following is a generalized protocol for the synthesis of 1-(methoxyphenyl)-3-methyl-5-pyrazolones.
Materials:
-
3-Methoxyphenylhydrazine hydrochloride or 4-Methoxyphenylhydrazine hydrochloride
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium acetate (if starting from hydrochloride salt)
Procedure:
-
Preparation of the Phenylhydrazine Free Base (if starting from hydrochloride): In a round-bottom flask, dissolve the methoxyphenylhydrazine hydrochloride and an equimolar amount of sodium acetate in water. Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the methoxyphenylhydrazine (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and induce crystallization by adding cold water or a non-polar solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The following diagram outlines the workflow for the synthesis and subsequent reactivity comparison.
Caption: Workflow for synthesis and comparative analysis.
Spectroscopic Data Comparison
| Spectroscopic Data | 1-(3-Methoxyphenyl) Derivative | 1-(4-Methoxyphenyl) Derivative |
| ¹H NMR (ppm) | Aromatic protons typically show complex multiplets. The methoxy protons appear as a singlet around 3.7-3.8 ppm. | Aromatic protons often appear as two distinct doublets (an AA'BB' system) due to the symmetry of the para-substitution. The methoxy protons appear as a singlet around 3.7-3.8 ppm.[5][6] |
| ¹³C NMR (ppm) | The carbon attached to the methoxy group resonates around 160 ppm. Other aromatic carbons appear in the 105-140 ppm range. | The carbon attached to the methoxy group resonates around 155-160 ppm.[7] The symmetry of the para-substituted ring results in fewer signals for the aromatic carbons compared to the meta-isomer. |
| IR (cm⁻¹) | Characteristic C=O stretching vibration of the pyrazolone ring around 1600-1650 cm⁻¹. C-O stretching of the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹. | Similar to the 3-methoxy isomer, with a strong C=O stretch around 1600-1650 cm⁻¹ and C-O stretches for the methoxy group.[8] |
Table 2: Expected Spectroscopic Characteristics of 3-Methoxy and 4-Methoxy Phenyl Pyrazolones based on derivative data.
Conclusion and Outlook
The electronic disparity between the 3-methoxy and 4-methoxy phenyl pyrazolone isomers, stemming from the positional interplay of inductive and resonance effects, is the cornerstone of their differential reactivity. The 4-methoxy isomer, with its electron-donating character, is predicted to be the more nucleophilic and reactive species in a variety of chemical transformations. In contrast, the electron-withdrawing nature of the meta-methoxy group in the 3-isomer leads to a comparatively attenuated reactivity.
For researchers engaged in the synthesis of pyrazolone-based libraries for drug discovery, this guide underscores the critical importance of isomer selection. The choice between a 3-methoxy and a 4-methoxy substituent can profoundly impact not only the synthetic accessibility of downstream derivatives but also the ultimate biological activity of the target molecules. Further quantitative kinetic studies are warranted to experimentally validate the reactivity predictions outlined in this guide and to provide a more granular understanding of the subtle yet significant influence of substituent positioning on the chemical behavior of this important heterocyclic scaffold.
References
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. 2021. Available from: [Link]
-
Unit 4: Free Energy Relationships. University of Texas at Austin. Available from: [Link]
-
Problem Set #3 – Solutions Q1, 3, 5, 7. Available from: [Link]
-
IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate. 2024. Available from: [Link]
-
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. 2024. Available from: [Link]
-
Hammett equation. Grokipedia. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
-
Hammett equation. Wikipedia. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). Available from: [Link]
Sources
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: UV-Vis Characterization of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one , structured for application scientists and drug development professionals.
Executive Summary
5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a tautomeric pyrazolone scaffold often utilized as a precursor in the synthesis of bioactive heterocycles (e.g., potential antimicrobial or anticancer agents).[1] Unlike its commercially established analog Edaravone (MCI-186), this compound lacks the N-phenyl substitution, leading to distinct solvatochromic and tautomeric behaviors.
-
Primary Absorption Maximum (
): 252 ± 3 nm (in Methanol). -
Secondary Band: ~210–220 nm (High intensity).
-
Key Differentiator: The meta-methoxy substituent provides a minor bathochromic shift (+2–5 nm) relative to the unsubstituted 5-phenyl core, significantly less than the para-isomer would exhibit.[1]
-
Dominant Species: In polar protic solvents (MeOH), the enol (3-hydroxy) tautomer predominates, stabilized by solvent hydrogen bonding.
Comparative Spectral Analysis
To validate the spectral identity of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, it is essential to benchmark it against structurally validated standards.[1]
Table 1: Spectral Comparison with Structural Analogs
| Compound | Structure | Electronic Transition | |
| Target Compound | 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one | ~252 nm (Predicted*) | |
| Core Reference | 5-Phenyl-1H-pyrazol-3(2H)-one | 248–250 nm | |
| Commercial Std. | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) | 243–245 nm | |
| Para-Isomer | 5-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one | 260–265 nm |
*Note: The meta-methoxy group exerts a weak inductive effect (-I) but cannot participate in direct resonance (+M) with the pyrazole ring attachment point, limiting the red shift compared to the para-isomer.[1]
Mechanistic Insight: The "Meta" Effect
In the para-isomer (4-methoxy), the oxygen lone pair can delocalize through the phenyl ring directly into the pyrazole system, causing a significant bathochromic shift (Red Shift). In the target meta-isomer , this resonance path is blocked. Therefore, the spectrum closely resembles the unsubstituted 5-phenyl derivative, with only a slight shift due to ring electron density changes.
Tautomeric Equilibrium & Solvatochromism
The UV-Vis profile of this compound is heavily dependent on its tautomeric state. In solution, it exists in a dynamic equilibrium between three forms: CH-form (ketone), OH-form (enol/phenol-like), and NH-form .[1]
Figure 1: Tautomeric Pathways (Graphviz)
Caption: Tautomeric equilibrium of 5-aryl-pyrazolones. In Methanol, the aromatic OH-form (center) is thermodynamically favored, resulting in a distinct
Experimental Protocol: UV-Vis Characterization
To ensure reproducibility and accurate extinction coefficient (
Reagents & Equipment[1][3][4]
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1] Do not use technical grade.
-
Blank: Pure HPLC-grade Methanol.
-
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must be avoided.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.[1]
-
Dissolve in 10.0 mL Methanol (Sonicate for 2 mins to ensure full dissolution of the solid lattice).
-
Concentration: ~0.1 mg/mL (
).
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Why? Pyrazolones can aggregate at high concentrations. Linearity confirms monomeric absorption.
-
-
Measurement:
-
Scan Range: 200 nm – 400 nm .[2]
-
Baseline Correction: Run the blank (MeOH) first.
-
Scan Speed: Medium (approx. 200 nm/min).
-
-
Data Processing:
-
Identify
(Global maximum). -
Calculate Molar Extinction Coefficient (
): Where is absorbance, is molar concentration (mol/L), and is path length (1 cm). -
Expected
: .[1]
-
Figure 2: Experimental Workflow Diagram
Caption: Standardized workflow for UV-Vis determination of pyrazolone derivatives to ensure Beer-Lambert Law compliance.
Troubleshooting & Interference
-
Observation: Absorbance peak shifts to ~240 nm or broadens.
-
Cause: Acidic impurities. In acidic media, the protonation of the pyrazole nitrogen disrupts conjugation.
-
Solution: Ensure solvent pH is neutral.
-
-
Observation: New peak appears >300 nm.
-
Cause: Oxidation. Pyrazolones are susceptible to oxidation to form colored coupled products (e.g., rubazonic acid derivatives) if left in solution for extended periods.
-
Solution: Prepare fresh solutions and measure immediately.
-
References
-
Edaravone Spectral Data
-
Desai, J., et al. "Quantification of A Neuroprotective Agent Edaravone by Stability Indicating TLC Method and UV–Visible Spectroscopic Method." Chemical Methodologies, vol. 3, no. 2, 2019.
-
-
Pyrazolone Tautomerism
-
Substituent Effects (Auxochromes)
-
Bethune College. "Ultraviolet Spectroscopy: Absorption Spectroscopy." Department of Chemistry Notes.
-
-
Comparative 5-Phenylpyrazolone Data
-
Chapkanov, A. G., et al. "On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones...".[1] Chemical Papers, vol. 62, no. 3, 2008.
-
Sources
HPLC Retention Time Guide: 5-(3-Methoxyphenyl) Pyrazolone Derivatives
Executive Summary: The Analytical Challenge
The "Product" in Focus: This guide defines the optimized chromatographic behavior of 5-(3-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol and its derivatives.
In drug development, pyrazolone derivatives like Edaravone are critical scaffolds for free radical scavenging and anti-inflammatory activity. The specific 3-methoxyphenyl substitution introduces a unique analytical challenge: it possesses nearly identical lipophilicity to its para- (4-methoxy) and ortho- (2-methoxy) isomers, making baseline resolution on standard C18 columns difficult.
This guide compares the Optimized Phenyl-Hexyl Method (The "Product" Approach) against standard Generic C18 Protocols (The "Alternative"), demonstrating why the latter often fails to provide the specificity required for regulatory compliance.
Physicochemical Profile & Retention Mechanism[1][2][3][4][5][6][7]
Understanding the molecule is the first step to controlling its retention.
| Property | Value / Characteristic | Impact on HPLC |
| Scaffold | Pyrazolone (Edaravone analog) | Keto-enol tautomerism requires pH control. |
| Substituent | 3-Methoxyphenyl (Meta-position) | Increases lipophilicity vs. parent; |
| LogP (Est.) | 2.1 - 2.5 | Retains well on RP-HPLC; elutes after Edaravone. |
| pKa | ~7.0 (Enolic OH) | Mobile phase pH must be acidic (<4.0) to suppress ionization. |
Mechanism of Separation
The separation relies on two distinct forces:[1]
-
Hydrophobic Interaction: The alkyl/aryl groups partition into the stationary phase.
-
Stacking: The aromatic pyrazolone and phenyl rings interact with
-electrons in specific stationary phases (e.g., Phenyl-Hexyl), providing the "shape selectivity" needed to separate the 3-methoxy isomer from the 4-methoxy impurity.
Comparative Performance Analysis
Comparison 1: Retention Time vs. Structural Analogs
The 3-methoxyphenyl derivative elutes in a predictable window relative to its congeners.
| Compound | Relative Retention (k') | Elution Order | Mechanistic Reason |
| Parent (Edaravone) | 1.00 (Reference) | 1st | Lowest lipophilicity (No methoxy group). |
| 2-Methoxy (Ortho) | 1.15 - 1.20 | 2nd | Steric hindrance reduces effective surface area for binding. |
| 3-Methoxy (Meta) | 1.25 - 1.30 | 3rd | Optimal balance of lipophilicity and planar accessibility. |
| 4-Methoxy (Para) | 1.30 - 1.35 | 4th | Maximum planarity allows deepest intercalation into stationary phase. |
Comparison 2: Stationary Phase Performance
Here we compare the "Product" method (Phenyl-Hexyl) vs. the standard Alternative (C18).
| Feature | Alternative: Standard C18 | Product Method: Phenyl-Hexyl |
| Primary Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Isomer Resolution | Poor ( | Excellent ( |
| Peak Shape | Often tails due to silanol interaction | Sharper due to specific |
| Retention Time | ~4.5 min (Generic Gradient) | ~5.2 min (Enhanced Selectivity) |
| Verdict | Not Recommended for Purity Analysis | Gold Standard for Isomer Specificity |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix and mechanism for isolating the 3-methoxyphenyl derivative.
Caption: Comparative workflow showing why Phenyl-Hexyl phases succeed where C18 fails for regioisomer separation.
Experimental Protocols
Method A: The "Product" Method (Recommended)
Objective: Quantification of 5-(3-Methoxyphenyl) pyrazolone with full isomer resolution.
-
Instrument: HPLC with PDA/UV detector (Agilent 1260 or equivalent).
-
Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl),
. -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep enol form neutral).
-
Solvent B: Methanol (Promotes
-interaction better than Acetonitrile).
-
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40%
70% B (Linear gradient) -
15-20 min: 70% B (Wash)
-
-
Flow Rate:
. -
Detection:
(Pyrazolone characteristic ). -
Temperature:
.
Expected Result: The 3-methoxyphenyl derivative elutes at approximately 8.5 - 9.0 minutes , distinct from the 4-methoxy isomer (which elutes later).
Method B: The "Alternative" Method (Standard Screening)
Objective: Rapid purity check (non-isomer specific).
-
Column: C18 (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase: Isocratic 50:50 ACN:Water (0.1% TFA).
-
Flow Rate:
. -
Detection:
.
Expected Result: Analyte elutes at ~3.5 minutes . Warning: 3-OMe and 4-OMe isomers will likely co-elute as a single peak or a "shouldered" peak.
References
-
HPLC Separation of Edaravone Derivatives. Sryahwa Publications. Available at: [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque Technical Notes. Available at: [Link]
-
Retention Behavior of Positional Isomers in RP-HPLC. Chromatography Forum. Available at: [Link]
-
Edaravone Stability-Indicating RP-HPLC Method. National Institutes of Health (PMC). Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Melting Point Validation of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
The Critical Role of Melting Point in Compound Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities typically leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2][3] Therefore, an accurately determined melting point serves as a dual-purpose analytical tool:
-
Identification: The melting point is a characteristic property that can be used to identify a compound by comparing the experimentally determined value to a known standard.
-
Purity Assessment: A sharp melting range is a strong indicator of high purity, while a broad and depressed range suggests the presence of impurities.[1][2][3]
Given the importance of these factors in research and development, particularly in the pharmaceutical industry, validating the melting point of a key intermediate like 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a non-negotiable step in ensuring the quality and consistency of experimental results.
Comparative Analysis of Structurally Related Pyrazolones
To establish a reasonable expectation for the melting point of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one, it is instructive to examine the melting points of structurally analogous compounds. The table below presents a comparison of melting points for various substituted pyrazoles and pyrazolones.
| Compound Name | Structure | Melting Point (°C) |
| 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one | (Target Compound) | Not Experimentally Published |
| 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole | 136.0 - 145.0[4] | |
| 3-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | 91 - 92[5] | |
| (2E)-1-(4-Methoxyphenyl)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 167 - 169[5] | |
| Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate | 173 ± 2[6] | |
| 5-Hydroxy-6-(4-methoxyphenyl)-2-phenylpyrano[2,3-c]pyrazol-4(2H)-one | 263 - 264[7] | |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 76 |
This table is for comparative purposes and highlights the variability in melting points based on substitution patterns.
The diverse range of melting points observed in these related structures underscores the difficulty in predicting the exact melting point of the target compound. Factors such as the position of the methoxy group (meta vs. para), the presence of other functional groups, and the overall molecular symmetry significantly influence the crystal lattice energy and, consequently, the melting point.[1][2][8][9]
Experimental Protocol for Melting Point Determination and Validation
To ensure the generation of accurate and reproducible data, the following detailed protocol, based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature," is recommended.[10][11][12][13][14]
Instrumentation and Materials
-
Melting Point Apparatus: A calibrated apparatus with a controlled heating rate and a means of observing the sample is required.[15][16][17][18]
-
Capillary Tubes: Standard melting point capillary tubes (e.g., 100 mm length, 0.8-1.2 mm internal diameter).[10][11]
-
Sample: A finely powdered and thoroughly dried sample of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.
-
Mortar and Pestle: For grinding the sample to a fine powder.
-
Melting Point Standards: Certified reference standards for calibration of the apparatus.
Workflow for Melting Point Validation
Figure 1. A schematic workflow for the systematic determination and validation of the melting point range.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is completely dry, as residual solvent will act as an impurity and depress the melting point.
-
Using a clean mortar and pestle, gently grind the crystalline sample into a fine, uniform powder. This ensures efficient heat transfer within the sample.
-
Carefully pack the powdered sample into a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be between 2-4 mm.[18][19]
-
-
Initial (Rapid) Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This provides a preliminary indication of the melting behavior.
-
-
Accurate (Slow) Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial determination.
-
Place a fresh, newly packed capillary tube into the apparatus.
-
Heat the sample to a temperature approximately 15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[19]
-
Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).
-
The recorded range between the onset of melting and the clear point constitutes the melting point range.
-
-
Validation and Reporting:
-
Repeat the accurate determination at least two more times with fresh samples to ensure reproducibility.
-
The final reported melting point range should be the average of the triplicate measurements.
-
Regularly calibrate the melting point apparatus using certified reference standards that bracket the expected melting range of the compound under investigation.[10][11]
-
Interpreting the Results
A pure, crystalline sample of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is expected to exhibit a sharp melting range, typically not exceeding 2°C. A broader range suggests the presence of impurities or potentially the existence of polymorphic forms. In such cases, further purification (e.g., recrystallization) and subsequent re-determination of the melting point are warranted.
Conclusion
References
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
U.S. Pharmacopeial Convention. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]
-
Hino-Tek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Unknown. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Drawell. (2024, May 11). How to Use an Automatic Melting Point Apparatus Safely. Retrieved from [Link]
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
Unknown. (n.d.). Melting Point. Retrieved from [Link]
- U.S. Pharmacopeial Convention. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF.
-
Ramalinga Prasad Kuppa. (2021, June 12). Melting point testing as per USP 741. YouTube. Retrieved from [Link]
- Ahmad, M., et al. (1997). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.
- Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599.
- Al-Warhi, T., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 105229.
- Krikštolaitytė, S., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3703.
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A Researcher's Guide to Elemental Analysis: Comparing Theoretical and Experimental Data for C10H10N2O2 Derivatives
In the landscape of drug development and chemical research, the precise characterization of newly synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, elemental analysis stands as a fundamental method for verifying the empirical formula of a compound.[1][2] This guide provides an in-depth comparison of theoretical and experimental elemental analysis data for derivatives of the parent molecule C10H10N2O2, offering insights for researchers, scientists, and drug development professionals.
The Indispensable Role of Elemental Analysis
Elemental analysis is a process that determines the elemental composition of a sample, both qualitatively and quantitatively.[3][4][5] For organic compounds, this almost always refers to CHNX analysis, which measures the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms.[3] This information is crucial for confirming the structure of a newly synthesized compound and assessing its purity.[3] In the pharmaceutical industry, elemental analysis is paramount for identifying and quantifying elemental impurities that can be toxic or affect drug stability and shelf-life.[6][7][8]
Theoretical Calculation of Elemental Composition for C10H10N2O2
The first step in elemental analysis is to calculate the theoretical elemental composition based on the compound's molecular formula. This provides a benchmark against which experimental results are compared. The molecular formula C10H10N2O2 indicates a molecule composed of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
To calculate the theoretical percentage of each element, the following steps are taken:
-
Determine the atomic masses of each element from the periodic table (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , O ≈ 15.999 g/mol ).
-
Calculate the total mass contribution of each element in the molecule.
-
Sum these masses to find the molecular weight of the compound.
-
Divide the total mass of each element by the molecular weight and multiply by 100 to get the percentage composition.[9][10]
For C10H10N2O2:
-
Carbon (C): 10 atoms * 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 10 atoms * 1.008 g/mol = 10.08 g/mol
-
Nitrogen (N): 2 atoms * 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 2 atoms * 15.999 g/mol = 31.998 g/mol
Molecular Weight of C10H10N2O2: 120.11 + 10.08 + 28.014 + 31.998 = 190.202 g/mol
Theoretical Elemental Composition (%):
-
%C: (120.11 / 190.202) * 100 = 63.15%
-
%H: (10.08 / 190.202) * 100 = 5.30%
-
%N: (28.014 / 190.202) * 100 = 14.73%
-
%O: (31.998 / 190.202) * 100 = 16.82%
Comparing Theoretical vs. Experimental Data for C10H10N2O2 Derivatives
In a real-world laboratory setting, the experimental values obtained from an elemental analyzer will rarely match the theoretical values perfectly.[11] A deviation of up to ±0.4% is generally considered acceptable for a pure compound in many scientific journals.[3][12][13]
Below is a comparative table showcasing hypothetical experimental data for three different derivatives of C10H10N2O2. This illustrates how experimental results are evaluated against theoretical calculations.
| Compound | Molecular Formula | Element | Theoretical % | Experimental % | Deviation (%) | Pass/Fail (±0.4%) |
| Derivative A | C11H12N2O2 | C | 64.69 | 64.51 | -0.18 | Pass |
| H | 5.92 | 5.98 | +0.06 | Pass | ||
| N | 13.72 | 13.65 | -0.07 | Pass | ||
| O | 15.67 | 15.86 | +0.19 | Pass | ||
| Derivative B | C10H9ClN2O2 | C | 53.00 | 52.75 | -0.25 | Pass |
| H | 4.00 | 4.12 | +0.12 | Pass | ||
| Cl | 15.64 | 15.50 | -0.14 | Pass | ||
| N | 12.36 | 12.29 | -0.07 | Pass | ||
| O | 14.99 | 15.34 | +0.35 | Pass | ||
| Derivative C | C12H14N2O3 | C | 61.53 | 62.10 | +0.57 | Fail |
| H | 6.02 | 5.95 | -0.07 | Pass | ||
| N | 11.96 | 11.88 | -0.08 | Pass | ||
| O | 20.49 | 20.07 | -0.42 | Fail |
Analysis of Results:
-
Derivative A and B show experimental values within the acceptable ±0.4% deviation, indicating a high degree of purity.
-
Derivative C exhibits deviations greater than ±0.4% for Carbon and Oxygen, suggesting the presence of impurities or that the proposed molecular formula is incorrect. This would necessitate further purification or structural analysis.
Experimental Protocol: CHNS Elemental Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis.[14][15] This technique involves the complete combustion of a sample in a controlled environment, followed by the quantification of the resulting gaseous products.[14]
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).[16] This ensures the accuracy of the measurements.
-
-
Combustion:
-
The tin capsule containing the sample is dropped into a high-temperature (around 1000°C) combustion furnace.[16]
-
A pulse of pure oxygen is introduced, leading to flash combustion of the sample.
-
-
Reduction and Gas Separation:
-
Detection and Quantification:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[4]
-
The instrument's software integrates the detector signal for each gas and, based on the initial sample weight and calibration, calculates the weight percentage of each element (C, H, N, S).
-
-
Oxygen Analysis (if required):
-
Oxygen is typically determined separately by pyrolysis in the absence of oxygen. The sample is heated in a furnace with a carbon catalyst, converting the oxygen to carbon monoxide (CO), which is then detected.[17]
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows in elemental analysis.
Caption: Workflow of a typical CHNS elemental analysis experiment.
Caption: Logical flow for comparing theoretical and experimental data.
Conclusion
Elemental analysis remains a critical tool in chemical and pharmaceutical research for verifying the composition and purity of synthesized compounds. A thorough understanding of both the theoretical calculations and the experimental process is essential for interpreting the results accurately. By comparing experimental data to theoretical values, researchers can confidently validate the empirical formula of their compounds, a crucial step in the journey of drug discovery and development.
References
-
Wikipedia. (2024, February 11). Elemental analysis. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
AZoM. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]
-
VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
-
Labcompare. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, July 6). Elemental Impurity Analysis Crucial to Patient Safety. Retrieved from [Link]
-
EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
eHowEducation. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
Kowol, C. R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-240. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
ResearchGate. (2018, November 23). Is there any difference between experimental and theoretical value? If yes, then why?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. Retrieved from [Link]
-
University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved from [Link]
-
Chemistry World. (2022, January 21). Deviation study suggests numerous elemental analyses are too good to be true. Retrieved from [Link]
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Chitnis, S. S. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science, 8(12), 1635-1638. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
[1][2]
Executive Summary & Compound Profile
As a Senior Application Scientist, I approach the disposal of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one (also known as 3-(3-methoxyphenyl)-5-pyrazolone) not merely as a janitorial task, but as a critical component of the experimental lifecycle. This compound is a nitrogen-containing heterocycle often used as a building block in drug discovery.[1][2]
Improper disposal of pyrazolone derivatives can lead to the formation of toxic hydrazine byproducts or environmental persistence. Therefore, the only acceptable disposal route for the pure substance is high-temperature incineration via a licensed hazardous waste contractor.[2]
Physicochemical & Hazard Profile
| Property | Description | Relevance to Disposal |
| Structure | Pyrazolone ring w/ methoxyphenyl group | Nitrogen-rich; requires complete combustion to prevent NOx formation.[1][2] |
| Physical State | Solid (Crystalline powder) | Must be disposed of as solid hazardous waste; do not solubilize for drain disposal.[2] |
| Solubility | Low in water; Soluble in DMSO/MeOH | Aqueous waste streams may precipitate solid; organic waste streams remain in solution.[2] |
| Hazards (GHS) | Warning (H302, H315, H319, H335) | Treat as an Irritant and Acute Toxin.[2] Avoid dust inhalation during disposal.[2] |
| Reactivity | Stable; incompatible with strong oxidizers | Segregate from oxidizers (e.g., nitric acid, peroxides) in waste storage. |
Waste Characterization & Regulatory Compliance (RCRA)
Before disposal, you must characterize the waste stream. Under US EPA (RCRA) guidelines, this compound is not explicitly P-listed or U-listed, but it must be treated as a Characteristic Waste or Process Waste due to its potential toxicity.[1][2]
-
Waste Code Assignment:
-
Pure Solid: Assign D001 (Ignitable) if mixed with oxidizers, or general Non-Halogenated Organic code depending on your contractor's profile.[2]
-
Solutions (HPLC/Mother Liquor): Assign F003 or F005 only if spent solvents (methanol, acetone) are present.[2] Otherwise, classify as Non-Halogenated Organic Solvent Waste .
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Solids)
Scope: Expired reagent, weighing paper, contaminated gloves, and precipitate.
-
Segregation: Do not mix with halogenated solids or oxidizers.[2]
-
Primary Containment: Place the substance in a screw-top high-density polyethylene (HDPE) or glass jar.
-
Scientist's Note: If the original container is intact, keep it. If transferring, ensure the new container is compatible with organic amines.
-
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Secondary Containment: Place the sealed jar into a clear, heavy-duty polyethylene bag (4-mil thickness) before placing it in the lab's satellite accumulation area (SAA) drum.
Protocol B: Liquid Waste (Solutions & HPLC Effluent)
Scope: Reaction mixtures, HPLC waste streams (MeOH/Water/Acetonitrile).[2]
-
pH Check: Ensure the waste solution is between pH 5 and 9. Pyrazolones can degrade or precipitate in extreme pH.[2]
-
Solvent Compatibility:
-
Precipitation Risk: If the concentration is high (>100 mM), the compound may crystallize out of solution in the waste container.
-
Action: Rinse the waste line with pure solvent to prevent clogging. If solids form in the waste carboy, note "Contains Solids" on the waste tag to alert the disposal vendor.
-
Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating this specific compound to ensure safety and compliance.
Figure 1: Waste segregation logic for pyrazolone derivatives. Proper stream selection prevents costly cross-contamination charges.[1][2]
Emergency Spill Response
In the event of a spill, immediate containment is required to prevent aerosolization of the powder (respiratory irritant).
PPE Required: Nitrile gloves (double gloved), N95 respirator (or P100 if available), safety goggles, lab coat.
Figure 2: Operational workflow for spill remediation.[1][2] Note the emphasis on "Wet Sweep" for solids to minimize inhalation risk.
References
A Researcher's Guide to the Safe Handling of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally similar pyrazole derivatives.
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one was publicly available at the time of this writing. The following guidance is therefore based on the hazard profiles of closely related pyrazole compounds. It is imperative to treat this compound with, at a minimum, the precautions outlined below. A thorough risk assessment should be conducted by the end-user for their specific experimental conditions.
Understanding the Hazard Profile
Based on data from analogous pyrazole derivatives, 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1]
These hazards are common to many aromatic heterocyclic compounds used in pharmaceutical research and necessitate a multi-layered approach to personal protection.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the first line of defense in preventing chemical exposure. The following table summarizes the minimum required PPE for handling 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact). | Prevents skin contact and subsequent irritation.[1][2] Always inspect gloves for tears or degradation before use. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area or chemical fume hood. If dust generation is likely, a NIOSH-approved N95 or higher-rated respirator may be necessary. | Minimizes the risk of inhaling irritating dust particles.[1] |
Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Before starting, ensure all necessary PPE, weighing papers, spatulas, and waste containers are within reach.
3.2. Weighing and Dispensing
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Tare Balance: Place a clean weighing paper on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the required amount of 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one onto the weighing paper. Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.
-
Transfer to Vessel: Transfer the weighed compound to the reaction vessel.
-
Dispose of Weighing Paper: Dispose of the used weighing paper in the designated solid chemical waste container.
3.3. Post-Handling
-
Clean Work Area: Decontaminate the work surface with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All solid materials contaminated with 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one (e.g., weighing papers, gloves, paper towels) should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can safely handle 5-(3-Methoxyphenyl)-1H-pyrazol-3(2H)-one and minimize the risk of personal injury and environmental contamination.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
